radixin
Description
Propriétés
Numéro CAS |
144517-21-5 |
|---|---|
Formule moléculaire |
C12H16NO |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Domains of the Radixin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin is a key cytoskeletal protein belonging to the Ezrin-Radixin-Moesin (ERM) family of proteins. These proteins are crucial linkers between the plasma membrane and the actin cytoskeleton, playing a pivotal role in the formation and maintenance of cell surface structures such as microvilli, filopodia, and cell-cell adhesion junctions.[1][2][3] this compound's function is intricately regulated by its molecular structure and the interplay of its distinct functional domains. This guide provides a comprehensive technical overview of the structure, domains, and regulatory mechanisms of the this compound protein, intended for researchers, scientists, and professionals in drug development.
This compound Protein Structure: An Overview
Human this compound is a 583-amino acid protein with a molecular weight of approximately 80 kDa.[3][4] Like other ERM proteins, this compound's architecture is modular, consisting of three principal domains: an N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain, a central α-helical coiled-coil domain, and a C-terminal tail domain that contains an F-actin binding site.[2][3]
This tripartite structure allows this compound to exist in two conformational states: a dormant, "closed" conformation and an active, "open" conformation. In the inactive state, the C-terminal domain binds to the FERM domain, masking the binding sites for membrane proteins and F-actin.[2] Activation occurs through a two-step mechanism involving the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the FERM domain and subsequent phosphorylation of a conserved threonine residue in the C-terminal domain.[5] This conformational change unmasks the binding sites, enabling this compound to crosslink the plasma membrane to the actin cytoskeleton.
The Domains of this compound
The N-Terminal FERM Domain
The FERM domain, spanning approximately residues 1-310, is a cloverleaf-shaped structure composed of three subdomains: F1 (ubiquitin-like), F2 (acyl-CoA binding protein-like), and F3 (phosphotyrosine-binding-like).[5] This domain is responsible for this compound's localization to the plasma membrane through its interaction with the cytoplasmic tails of transmembrane proteins and with membrane phospholipids.
The FERM domain of this compound has been shown to interact with a variety of binding partners, including:
-
Adhesion Molecules: CD44, CD43, and Intercellular Adhesion Molecules (ICAMs).[6]
-
Scaffolding Proteins: Na+/H+ exchanger regulatory factor (NHERF), also known as EBP50.[7]
Quantitative Data on FERM Domain Interactions:
| Binding Partner | Interacting Region | Method | Dissociation Constant (Kd) |
| CD44 | Juxta-membrane cytoplasmic domain | In vitro binding assay | ~10 nM |
| NHERF-1 C-terminal peptide | Motif-2 (MDWxxxxx(L/I)Fxx(L/F)) | Crystal structure analysis | - |
| NHERF-2 C-terminal peptide | Motif-2 (MDWxxxxx(L/I)Fxx(L/F)) | Crystal structure analysis | - |
The Central α-Helical Domain
This extended coiled-coil region acts as a flexible linker between the N-terminal FERM and C-terminal domains. Its α-helical nature contributes to the elongated shape of the active this compound molecule and is crucial for the intramolecular interaction that maintains the dormant state.
The C-Terminal Domain
The C-terminal domain, encompassing the final ~110 amino acids, harbors the primary F-actin binding site.[8] Specifically, a highly conserved region of about 34 amino acids (residues 550-583 in this compound) is critical for this interaction.[3] This domain also contains a key regulatory phosphorylation site at Threonine 564 (T564). Phosphorylation of this residue by kinases such as Rho-kinase (ROCK) stabilizes the open, active conformation of this compound.
Quantitative Data on C-Terminal Domain Interactions:
While the interaction between the C-terminal domain of ERM proteins and F-actin is well-established, specific dissociation constants (Kd) for the this compound-F-actin interaction are not consistently reported in the literature. However, F-actin co-sedimentation assays are a common method to qualitatively and semi-quantitatively assess this binding.[9][10]
Crystallographic Data of this compound
The three-dimensional structures of the this compound FERM domain, both alone and in complex with binding partners, have been determined by X-ray crystallography, providing valuable insights into its function.
| PDB ID | Description | Resolution (Å) | R-Value / R-Free |
| 1GC7 | Crystal structure of the this compound FERM domain | 2.80 | 0.228 / 0.283 |
| 1GC6 | This compound FERM domain complexed with inositol-(1,4,5)-trisphosphate (IP3) | 2.90 | 0.229 / 0.283 |
| 2D11 | This compound FERM domain complexed with the NHERF-2 C-terminal tail peptide | 2.81 | 0.219 / 0.267 |
| 3X23 | This compound complex | 2.40 | 0.189 / 0.237 |
| 2YVC | This compound FERM domain complexed with the NEP cytoplasmic tail | 3.20 | 0.233 / 0.267 |
Signaling Pathways Involving this compound
This compound is a key downstream effector of the Rho family of small GTPases, particularly RhoA.[11] The RhoA signaling pathway plays a central role in regulating the actin cytoskeleton and, consequently, cell shape, adhesion, and motility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: cytoskeletal adopter and signaling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Structural basis of the membrane‐targeting and unmasking mechanisms of the this compound FERM domain | The EMBO Journal [link.springer.com]
- 6. rupress.org [rupress.org]
- 7. 2d11 - Crystal structure of the this compound FERM domain complexed with the NHERF-2 C-terminal tail peptide - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Ezrin self-association involves binding of an N-terminal domain to a normally masked C-terminal domain that includes the F-actin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Radixin (RDX) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Radixin (RDX) gene encodes a fascinating and critical protein that acts as a molecular bridge, connecting the dynamic actin cytoskeleton to the cell membrane. As a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, this compound is integral to the maintenance of cell architecture, signaling, and adhesion. Its involvement in a spectrum of physiological and pathological processes, ranging from hearing to cancer progression, has made it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive technical overview of the RDX gene and its protein product, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its complex signaling networks.
This compound (RDX) Gene: Location and Structure
The human RDX gene is located on the long (q) arm of chromosome 11 at position 22.3.[1] It is a protein-coding gene that gives rise to the this compound protein through transcription and translation.[2]
Genomic Coordinates (Human, GRCh38):
-
Chromosome: 11
-
Band: 11q22.3
-
Start: 109,864,295 bp
-
End: 110,296,712 bp[1]
The this compound protein is a modular polypeptide characterized by three key domains that dictate its function as a cytoskeletal-membrane linker:
-
N-terminal FERM Domain: This domain, named after its founding members (band 4.1, ezrin, this compound, and moesin), is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including adhesion molecules like CD44 and ICAM-2, as well as ion transporters.[3]
-
Central Alpha-Helical Domain: This region acts as a linker between the N- and C-terminal domains.
-
C-terminal Actin-Binding Domain: This domain facilitates the interaction of this compound with filamentous actin (F-actin), thus anchoring the cell membrane to the underlying cytoskeleton.[4]
Function and Regulation of this compound
This compound's primary function is to physically link the actin cytoskeleton to the plasma membrane. This connection is crucial for a variety of cellular processes, including:
-
Cell Shape and Motility: By organizing the cortical actin cytoskeleton, this compound plays a pivotal role in maintaining cell shape, promoting cell migration, and forming specialized membrane structures such as microvilli and filopodia.[5][6]
-
Cell Adhesion: this compound is involved in the formation and stabilization of cell-cell and cell-matrix adhesions.[5]
-
Signal Transduction: this compound acts as a scaffolding protein, bringing together signaling molecules at the plasma membrane to facilitate downstream signaling cascades.[7]
The activity of this compound is tightly regulated. In its inactive state, the protein exists in a "closed" conformation due to an intramolecular association between the N-terminal FERM domain and the C-terminal actin-binding domain. This self-association masks the binding sites for both membrane proteins and F-actin.
Activation of this compound involves a conformational change to an "open" state, which is triggered by two key events:
-
Binding to Phosphatidylinositol 4,5-bisphosphate (PIP2): The interaction of the FERM domain with PIP2 in the plasma membrane initiates the opening of the this compound molecule.
-
Phosphorylation: Subsequent phosphorylation of a conserved threonine residue (Threonine 564 in human this compound) in the C-terminal domain by kinases such as Rho-kinase stabilizes the open, active conformation.[8][9]
This compound in Signaling Pathways
This compound is a key player in several signaling pathways that regulate cell behavior.
This compound Activation and Cytoskeletal Linkage
This fundamental pathway illustrates the activation of this compound and its role in connecting the plasma membrane to the actin cytoskeleton.
Caption: this compound activation pathway.
Role in Rac1-Mediated Cell Migration
This compound is implicated in signaling pathways that control cell migration through the regulation of small GTPases like Rac1.
Caption: this compound in Rac1 signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for the human this compound (RDX) gene and protein.
Table 1: Human RDX Gene and Protein Identifiers
| Feature | Identifier/Value |
| Gene Symbol | RDX |
| Gene ID | 5962[2] |
| Chromosomal Locus | 11q22.3[1] |
| UniProt ID | P35241[8] |
| Protein Name | This compound |
Table 2: Human this compound Protein Isoform Properties
| Isoform (UniProt) | Length (Amino Acids) | Molecular Weight (Da) |
| P35241 (Canonical) | 583 | 68,645 |
| A0A2R8Y7M3 | 534 | 62,819 |
| A0A2R8Y5S7 | 590 | 69,428 |
| A0A2R8Y5P0 | 115 | 13,546 |
| A0A2R8Y4H6 | 152 | 17,764 |
| E9PRS5 | 44 | 4,769[10] |
| E9PQ82 | 116 | 13,517 |
| E9PNV3 | 148 | 17,283[11] |
| E9PNP4 | 52 | 6,009 |
| E9PN07 | 50 | 5,751 |
| E9PKN5 | 51 | 5,880 |
Table 3: this compound Binding Affinities
| Binding Partner | Binding Affinity (Kd) | Notes |
| CD44 | ~10 nM | Binding affinity of the juxta-membrane region of CD44 to moesin, with similar affinity for this compound.[5] |
| F-actin | Not specified | This compound binds to the barbed ends of actin filaments. |
This compound in Disease and Drug Development
Mutations and dysregulation of the RDX gene have been implicated in several human diseases, making it a potential target for drug development.
-
Hereditary Hearing Loss (DFNB24): Mutations in the RDX gene are a known cause of autosomal recessive nonsyndromic hearing loss.[2] These mutations often impair the actin-binding capacity of this compound, leading to defects in the stereocilia of inner ear hair cells.[12][13]
-
Dubin-Johnson Syndrome-like Phenotype: this compound deficiency can lead to conjugated hyperbilirubinemia, a condition similar to Dubin-Johnson syndrome, due to the mislocalization of the canalicular transporter MRP2 in hepatocytes.[5]
-
Cancer: The role of this compound in cancer is complex. Its involvement in cell migration and adhesion suggests a role in tumor progression and metastasis.[7] Overexpression of this compound has been observed in some cancers, while in others, its loss may contribute to disease. This compound has also been implicated in drug resistance by regulating the expression of multidrug resistance-associated proteins.[3]
The development of small molecules or biologics that can modulate the activity of this compound, either by inhibiting its function in cancer or restoring its function in deficiency syndromes, is an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound (RDX) gene and protein.
Western Blot Analysis of this compound Expression
This protocol describes the detection and quantification of this compound protein in cell lysates.
Caption: Western blot workflow.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit, diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Immunofluorescence Staining of this compound
This protocol allows for the visualization of this compound's subcellular localization.
Methodology:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to 50-70% confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against this compound (e.g., mouse monoclonal, diluted 1:200 in 1% BSA in PBST) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, diluted 1:500 in 1% BSA in PBST) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips on slides with an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Co-Immunoprecipitation (Co-IP) of this compound and Binding Partners
This protocol is used to identify proteins that interact with this compound.
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Radixin antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein and this compound.
-
siRNA-mediated Knockdown of this compound
This protocol describes how to reduce the expression of the RDX gene using small interfering RNA (siRNA).
Methodology:
-
siRNA Transfection:
-
Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
Prepare two tubes: one with a pool of 3-5 target-specific siRNAs for human RDX (or a non-targeting control siRNA) in serum-free medium, and another with a lipid-based transfection reagent in serum-free medium.
-
Combine the contents of the two tubes and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and assess the knockdown efficiency at both the mRNA level (by qPCR) and the protein level (by Western blotting).
-
Quantitative PCR (qPCR) for RDX Gene Expression
This protocol quantifies the mRNA levels of the RDX gene.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and RDX-specific primers (e.g., Forward: 5'-GAGGAAGCTACTGAGTGGCAAC-3', Reverse: 5'-CTGTTGGAGGAATGACTGGTGG-3').[8]
-
Include a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Run the qPCR on a real-time PCR system.
-
Calculate the relative expression of the RDX gene using the ΔΔCt method.
-
Conclusion
The this compound (RDX) gene and its protein product are fundamental components of cellular architecture and signaling. With its well-defined structure and multifaceted roles in both health and disease, this compound continues to be a protein of significant interest to the scientific and medical communities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of this compound and its potential as a therapeutic target. The continued investigation into the intricate signaling networks involving this compound will undoubtedly unveil new insights into cellular function and open new avenues for the treatment of a variety of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RDX this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Proteopedia, life in 3D [proteopedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. Phosphorylation of this compound regulates cell polarity and Mrp-2 distribution in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. Frontiers | Monoallelic loss of the F-actin-binding protein this compound facilitates startle reactivity and pre-pulse inhibition in mice [frontiersin.org]
- 13. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Radixin in the Cell Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, is a critical organizer of the cell cortex. It functions as a dynamic linker between the plasma membrane and the underlying actin cytoskeleton, playing a pivotal role in maintaining cell shape, adhesion, migration, and signal transduction. This guide provides an in-depth examination of this compound's function within the cell cortex, detailing its molecular interactions, regulatory mechanisms, and involvement in key signaling pathways. We present available quantitative data, outline relevant experimental protocols, and provide visual representations of the complex signaling networks in which this compound participates.
Core Functions of this compound in the Cell Cortex
This compound's primary role is to physically connect the plasma membrane to the actin cytoskeleton.[1][2][3][4] This linkage is crucial for the structural integrity and dynamic nature of the cell cortex, a specialized layer of cytoplasm on the inner face of the plasma membrane. The functions of this compound are multifaceted and include:
-
Cytoskeletal Organization: this compound is integral to the organization of actin-rich surface structures such as microvilli, filopodia, and membrane ruffles.[2][5][6]
-
Cell Adhesion and Migration: It plays a significant role in cell-cell adhesion through the regulation of adherens junctions and is required for the migration of certain cell types.[5][7][8]
-
Signal Transduction: this compound acts as a scaffolding protein, assembling signaling complexes at the plasma membrane to ensure the efficiency and specificity of signal transduction.[1][3][9]
Regulation of this compound Activity
The activity of this compound is tightly controlled through a conformational change. In its inactive, "closed" state, the N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain binds to the C-terminal actin-binding domain, masking their respective binding sites.[1][2] Activation involves an "opening" of this conformation, a process regulated by:
-
Phosphorylation: Phosphorylation of a conserved threonine residue in the C-terminal domain (Threonine 564 in human this compound) is a key activation step.[10] This phosphorylation can be mediated by several kinases, including Rho-associated kinase (ROCK) and Leucine-rich repeat kinase 2 (LRRK2).[11][12]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding: The FERM domain of this compound binds to PIP2 in the plasma membrane, which contributes to its localization and activation at the cell cortex.[1][10]
Quantitative Data on this compound Function
Quantitative data on the biophysical and biochemical properties of this compound are essential for a complete understanding of its function. While detailed kinetic and affinity data are not always readily available in the literature, the following table summarizes some key quantitative findings.
| Parameter | Value/Observation | Cell Type/System | Reference |
| Phosphorylation Stoichiometry | C-terminal half of this compound is phosphorylated more heavily than full-length this compound by Rho-kinase in vitro. | In vitro assay | [11] |
| Effect on Rac1 Activity | This compound depletion in PC3 cells leads to a significant increase in Rac1 activity (P < 0.001). | PC3 prostate cancer cells | [5] |
| Effect on Cell Area | This compound knockdown in PC3 cells significantly increases cell area (P < 0.001). | PC3 prostate cancer cells | [5] |
| Cortical F-actin Reduction | Membrane removal in cells (disrupting membrane-cortex linkage) results in a 27 ± 19% decrease in cortical F-actin fluorescence. | HeLa cells | [13] |
| Cortical Thickness | Increased membrane-to-cortex tethering reduces cortical thickness by 30%. | Mitotic HeLa cells | [14] |
Key Signaling Pathways Involving this compound
This compound is a central player in several signaling pathways that regulate the cell cortex. Its scaffolding function allows for the precise spatial and temporal control of these cascades.
This compound as a Scaffold for PKA Signaling
This compound acts as an A-Kinase Anchoring Protein (AKAP), scaffolding both Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[1][2] This creates a functional cAMP-sensing compartment at the submembrane level, ensuring efficient signal transduction.
References
- 1. This compound Assembles cAMP Effectors Epac and PKA into a Functional cAMP Compartment: ROLE IN cAMP-DEPENDENT CELL PROLIFERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound assembles cAMP effectors Epac and PKA into a functional cAMP compartment: role in cAMP-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A biophysical perspective of the regulatory mechanisms of ezrin/radixin/moesin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of ezrin/radixin/moesin proteins by LRRK2 promotes the rearrangement of actin cytoskeleton in neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Ezrin Turnover Dynamics in the Actin Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
The Cellular Choreography of Radixin: A Technical Guide to Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, is a crucial scaffolding protein that orchestrates the dynamic interplay between the plasma membrane and the actin cytoskeleton. This function is fundamental to a host of cellular processes, including the formation of microvilli, cell adhesion, migration, and signal transduction. The precise subcellular localization of this compound is intricately linked to its activity and functional state. In its inactive, dormant state, this compound resides primarily in the cytoplasm.[1] Upon activation, it undergoes a conformational change that facilitates its translocation to specific subcellular compartments, most notably the plasma membrane, where it executes its functions as a membrane-cytoskeleton linker.[2] This in-depth technical guide provides a comprehensive overview of the cellular localization of this compound, the experimental methodologies used to elucidate its positioning, and the signaling pathways that govern its spatial and temporal distribution within the cell.
Data Presentation: Quantitative Analysis of this compound Expression
The expression of this compound, while ubiquitous, varies significantly across different cell types and tissues. The following tables summarize the relative and quantitative expression levels of this compound in various human cell lines, providing a valuable resource for selecting appropriate model systems for research.
Table 1: Relative Abundance of this compound Protein in Human Colon Cancer Cell Lines
| Cell Line | Description | Relative this compound mRNA Level | Relative this compound Protein Level |
| NCM460 | Normal Colon Mucosa | Low | Low |
| HT-29 | Colorectal Adenocarcinoma | High | High |
| Caco-2 | Colorectal Adenocarcinoma | High | High |
| HCT116 | Colorectal Carcinoma | High | High |
| LoVo | Colorectal Adenocarcinoma | High | High |
Data summarized from Western blot and real-time PCR analysis.[3]
Table 2: Quantitative Proteomic Analysis of this compound Expression in Common Human Cell Lines
| Cell Line | Tissue of Origin | This compound Protein Abundance (iBAQ) |
| A549 | Lung Carcinoma | 2.89e+08 |
| HCT116 | Colon Carcinoma | 1.15e+09 |
| HEK293 | Embryonic Kidney | 1.03e+09 |
| HeLa | Cervical Carcinoma | 6.13e+08 |
| HepG2 | Hepatocellular Carcinoma | 2.15e+09 |
| Jurkat | T-cell Leukemia | 4.56e+08 |
| MCF7 | Breast Adenocarcinoma | 5.21e+08 |
| PC-3 | Prostate Adenocarcinoma | 3.78e+08 |
| U-2 OS | Osteosarcoma | 7.92e+08 |
iBAQ (intensity-based absolute quantification) values are derived from mass spectrometry-based proteomics and represent the relative abundance of the protein. Data compiled from large-scale proteomic studies of common cell lines.
Key Subcellular Localizations of this compound
This compound's subcellular distribution is a key determinant of its function. The following are its primary areas of localization:
-
Plasma Membrane: In its active form, this compound is predominantly found at the inner leaflet of the plasma membrane. This localization is critical for its role in linking transmembrane proteins to the underlying actin cytoskeleton.[2]
-
Apical Microvilli: this compound is highly concentrated in apical microvilli, where it plays a structural role in maintaining the integrity of these finger-like projections.[4]
-
Adherens Junctions: this compound is a component of cell-to-cell adherens junctions, contributing to the connection between the cadherin-catenin complex and the actin cytoskeleton.[5]
-
Ruffling Membranes and Filopodia: In motile cells, this compound is found in dynamic membrane structures such as ruffling membranes and filopodia, where it is involved in cell migration and environmental sensing.[4]
-
Cleavage Furrow: During cytokinesis, this compound accumulates at the cleavage furrow, suggesting a role in the physical separation of daughter cells.[5]
-
Cytoplasm: In its inactive, closed conformation, this compound is diffusely distributed throughout the cytoplasm.[1]
-
Nucleus: There is emerging evidence for the nuclear localization of ERM proteins, including this compound. A conserved nuclear localization sequence has been identified, suggesting a potential role for this compound in nuclear processes.
Experimental Protocols
The study of this compound's cellular localization relies on a variety of well-established molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.
Immunofluorescence Staining for Visualizing this compound
Immunofluorescence is a powerful technique to visualize the subcellular localization of this compound within fixed cells.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-radixin antibody
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-radixin antibody in the blocking solution according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Subcellular Fractionation to Quantify this compound Distribution
Subcellular fractionation allows for the separation of cellular components into different fractions (e.g., cytosolic, membrane, nuclear), enabling the quantitative analysis of this compound distribution by Western blotting.
Materials:
-
Cultured cells
-
PBS
-
Fractionation Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Fractionation Buffer B (Detergent Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, and protease inhibitor cocktail.
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Cell Lysis (Cytosolic Fraction): Resuspend the cell pellet in ice-cold Fractionation Buffer A. Allow the cells to swell on ice for 15 minutes.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Cytosolic Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytosolic and membrane fractions.
-
Membrane Fraction Isolation: Transfer the supernatant from the previous step to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Nuclear Fraction Isolation: Resuspend the nuclear pellet from step 4 in ice-cold Fractionation Buffer B. Incubate on ice for 30 minutes with intermittent vortexing.
-
Nuclear Extract: Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear extract.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-radixin antibody to determine the relative abundance of this compound in each subcellular compartment.
Co-Immunoprecipitation to Identify this compound-Interacting Proteins
Co-immunoprecipitation (Co-IP) is used to identify proteins that interact with this compound within the cell.
Materials:
-
Cultured cells
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Primary antibody: Rabbit anti-radixin antibody
-
Control IgG: Rabbit IgG
-
Protein A/G agarose (B213101) beads
-
Wash Buffer: Co-IP Lysis Buffer without protease inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold Co-IP Lysis Buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add the anti-radixin antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel binding partners.
Signaling Pathways Regulating this compound Localization
The subcellular localization and activity of this compound are tightly regulated by complex signaling networks. The Rho family of small GTPases and Protein Kinase C (PKC) are key players in this regulation.
The Rho GTPase Signaling Pathway
The Rho family of small GTPases, particularly RhoA and Rac1, are master regulators of the actin cytoskeleton and play a pivotal role in controlling this compound's localization and activation.
-
Activation of this compound: In its inactive state, this compound exists in a "closed" conformation where the N-terminal FERM domain binds to the C-terminal actin-binding domain, masking their respective binding sites.[2] The activation process involves the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the FERM domain, which induces a partial opening of the molecule. This is followed by the phosphorylation of a conserved threonine residue (Thr564) in the C-terminal domain by kinases such as Rho-associated kinase (ROCK), a downstream effector of RhoA.[6] This phosphorylation event fully stabilizes the "open" and active conformation of this compound, unmasking its binding sites for both membrane proteins and F-actin.[6]
-
Regulation by GEFs and GAPs: The activity of Rho GTPases is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and GTPase-activating proteins (GAPs), which enhance their intrinsic GTPase activity, leading to inactivation.[7] Specific GEFs and GAPs are responsible for the spatiotemporal activation of RhoA and Rac1, thereby controlling the localized activation of this compound at specific cellular sites. For instance, Vav GEFs have been implicated in Rac1-mediated signaling that influences this compound's role in cell migration and the formation of adherens junctions.[8]
The Protein Kinase C (PKC) Signaling Pathway
Various isoforms of Protein Kinase C (PKC) have been shown to phosphorylate ERM proteins, including this compound, thereby influencing their localization and function.[8][9]
-
Direct Phosphorylation: Certain PKC isoforms can directly phosphorylate the C-terminal threonine residue of this compound, leading to its activation and translocation to the plasma membrane.[9] For example, in endothelial cells, 2-methoxyestradiol-induced hyperpermeability involves a PKC-dependent phosphorylation of ERM proteins.[9]
-
Crosstalk with Rho Signaling: The PKC and Rho signaling pathways can exhibit crosstalk in regulating this compound. In some cellular contexts, PKC may act upstream of RhoA, while in others, they may function in parallel pathways that converge on this compound.[10] This intricate interplay allows for fine-tuned control over this compound's activity in response to diverse cellular stimuli.
Experimental Workflow for Studying this compound Localization
A typical experimental workflow to investigate the cellular localization of this compound and its regulation is outlined below.
Conclusion
The cellular localization of this compound is a highly regulated process that is central to its function as a key organizer of the cell cortex. Its dynamic shuttling between the cytoplasm and the plasma membrane, governed by intricate signaling pathways, allows cells to respond to their environment by remodeling their architecture and modulating signaling events. A thorough understanding of the mechanisms that control this compound's subcellular distribution is therefore of paramount importance for researchers in cell biology and for professionals in drug development seeking to modulate cellular processes that are dependent on the integrity of the membrane-cytoskeleton interface. The experimental approaches and signaling paradigms detailed in this guide provide a solid foundation for the continued investigation of this essential protein.
References
- 1. lubio.ch [lubio.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Colon Cancer Cell Invasion by Increasing MMP-7 Production via Rac1-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genetex.com [genetex.com]
- 5. Subcellular Mass Spectrometry Imaging and Absolute Quantitative Analysis across Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulating Rac in the nervous system: molecular function and disease implication of Rac GEFs and GAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ezrin, this compound, and Moesin Are Phosphorylated in Response to 2-Methoxyestradiol and Modulate Endothelial Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Guide to Radixin Expression in Cellular and Tissue Contexts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin (RDX) is a key structural protein belonging to the Ezrin-Radixin-Moesin (ERM) family of proteins.[1][2][3] These proteins are crucial for linking the actin cytoskeleton to the plasma membrane, thereby regulating cell shape, adhesion, motility, and signal transduction.[1][2][3][4] this compound, encoded by the RDX gene located on chromosome 11q23, is highly similar in sequence to both ezrin and moesin (B1176500).[4] While ERM proteins are present in most cell types, their expression levels are often cell- and organ-specific, suggesting unique as well as redundant functions.[2][5] This guide provides a comprehensive overview of this compound expression across various tissues and cell types, its role in signaling pathways, and the experimental methodologies used for its study.
This compound Expression Profile
This compound is expressed ubiquitously in many tissues but shows particularly high levels in specific organs.[2] Its expression is critical for normal physiological function, and alterations in its levels are associated with various pathologies, including hearing loss (DFNB24), liver disease, and cancer.[1][4][6]
Tissue-Specific Expression
The expression of ERM proteins is regulated in a tissue-specific manner.[5] While many tissues express more than one type of ERM protein, certain members are dominant in specific locations.[5]
-
Liver : this compound is the most prominently expressed ERM protein in the liver, specifically in hepatocytes.[5][7][8] It is essential for maintaining the structure of bile canaliculi and plays a role in the function of efflux transporters like MRP2.[7][9]
-
Nervous System : In the brain, this compound expression is found in several regions, including the cerebral cortex, striatum, cerebellum, thalamus, and hippocampus.[2] It is involved in anchoring GABA-A receptors and plays a role in preventing neurodegeneration and promoting axonal growth.[1][5]
-
Inner Ear : this compound is crucial for the development and maintenance of stereocilia in the cochlear hair cells, which are essential for hearing.[5][6] Mutations in the RDX gene can lead to deafness.[6]
-
Kidney : High expression of this compound is observed in renal tubules.[10]
-
Adrenal Gland : The adrenal gland shows significant overexpression of this compound mRNA.[4][10]
-
Other Tissues : Moesin is highly expressed in the lungs and spleen, while ezrin is predominant in the intestines and stomach.[5]
Expression in Different Cell Types
This compound's presence varies significantly among different cell types, even within the same tissue.
-
Epithelial Cells : this compound is found in polarized epithelial cells, where it helps organize apical membrane domains.[8]
-
Schwann Cells : Myelinating Schwann cells in the nervous system express all three ERM proteins.[2]
-
Leukocytes : Natural killer (NK) cells express all three ERM proteins; however, this compound expression is reportedly absent in NK cell-deprived peripheral blood leukocytes and T lymphocytes.[2] In contrast, human monocyte-derived macrophages express all three ERMs, including this compound.[11]
-
Cancer Cells : this compound is highly expressed in various cancer cell lines, including liver, gastric, and lung carcinoma cells.[2] Its expression has been linked to tumor progression and drug resistance.[1][9] For instance, in human colon adenocarcinoma cells (LS180), this compound mRNA expression is weak compared to ezrin and moesin.[12]
Quantitative Expression Data
Summarizing quantitative data from different sources can be challenging due to varied methodologies. The following tables provide a consolidated view of this compound (RDX) mRNA and protein expression levels across a range of human tissues, primarily based on data from large-scale transcriptomics and proteomics projects like the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.
Table 1: Relative mRNA Expression of this compound (RDX) in Human Tissues (Data synthesized from sources like GeneCards and the Human Protein Atlas)
| Tissue | Relative mRNA Expression Level | Notes |
| Adrenal Gland | Very High | GTEx data indicates significant overexpression.[4] |
| Liver | High | This compound is the dominant ERM protein in the liver.[5] |
| Kidney | High | Notably high expression in renal tubules.[10] |
| Testis | High | Overexpressed at the protein level.[4] |
| Brain | Medium | Expressed in multiple regions like the cortex and hippocampus.[2] |
| Colon | Medium-Low | Lower expression compared to ezrin. |
| Lung | Low | Moesin is the more dominant ERM protein.[5] |
| Spleen | Low | Moesin is the more dominant ERM protein.[5] |
| Blood Cells | Variable | Expression depends on the specific leukocyte subtype.[2][11] |
Table 2: Protein Expression of this compound in Human Tissues (Immunohistochemistry Data) (Data synthesized from the Human Protein Atlas)
| Tissue | Staining Intensity | Cellular Localization |
| Liver | High | Cytoplasmic and membranous in hepatocytes. |
| Kidney | High | Strong staining in renal tubules. |
| Adrenal Gland | High | Cytoplasmic and membranous expression. |
| Pancreas | Medium | Detected in exocrine glandular cells. |
| Brain (Cerebral Cortex) | Medium | Neuropil staining observed. |
| Small Intestine | Medium | Glandular cells show moderate staining. |
| Stomach | Medium | Glandular cells show moderate staining. |
| Skin | Low | Detected in squamous epithelial cells. |
| Lung | Low | Detected in pneumocytes and macrophages. |
Signaling Pathways and Molecular Interactions
This compound functions as a critical scaffolding protein, linking cell surface receptors and adhesion molecules to the underlying actin cytoskeleton. Its activity is tightly regulated, primarily through phosphorylation.
Activation of this compound
Inactive this compound exists in a dormant, folded conformation in the cytoplasm.[5] Activation occurs at the plasma membrane and involves two key events:
-
PIP2 Binding : The N-terminal FERM domain binds to phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[5]
-
Phosphorylation : The C-terminal threonine residue (Thr564) is phosphorylated by kinases such as Rho kinase or Protein Kinase C (PKC).[5]
This dual signal unmasks the binding sites on this compound, allowing it to adopt an open, active conformation. The active form can then simultaneously bind to membrane proteins and F-actin, effectively cross-linking the two.
Downstream Signaling
Once active, this compound participates in several signaling cascades:
-
Rac1 Signaling : this compound can mediate the activation of Rac1, a small GTPase, which is crucial for regulating cell morphology, migration, and the formation of adherens junctions.[2]
-
Ca2+/CaMKII Pathway : Active this compound can stimulate Rac1, which in turn phosphorylates and activates CaMKII, leading to SRE-dependent gene transcription.[2]
-
Scaffolding Function : It acts as a scaffold for various proteins, including adhesion molecules (e.g., CD44, ICAMs), ion transporters (e.g., MRP2), and receptors (e.g., GABA-A receptor).[5][9] This scaffolding is vital for the proper localization and function of these membrane proteins.[9]
Diagram: this compound Activation and Downstream Signaling
Caption: Workflow of this compound activation at the plasma membrane and its subsequent signaling roles.
Experimental Protocols
Studying this compound expression requires specific and validated methodologies. Below are detailed protocols for common techniques used to quantify and localize this compound protein and mRNA.
Western Blotting for this compound Protein Quantification
This method is used to determine the relative amount of this compound protein in cell or tissue lysates.
a. Sample Preparation (Tissue Lysate)
-
Excise and weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue on ice in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and store it at -80°C.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Electrotransfer
-
Load 20-40 µg of protein lysate per well onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes at 4°C.
-
Confirm transfer by Ponceau S staining.
c. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-Radixin, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
For quantification, re-probe the membrane with an antibody for a loading control (e.g., GAPDH or γ-adaptin) and normalize this compound band intensity to the loading control.
Diagram: Western Blotting Workflow
Caption: Standard experimental workflow for the detection of this compound via Western Blot.
Immunohistochemistry (IHC) for this compound Localization
IHC is used to visualize the distribution of this compound within its native tissue context.
a. Tissue Preparation
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
b. Staining Protocol
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20 minutes. Allow to cool for 20 minutes.
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash slides with phosphate-buffered saline (PBS).
-
Block non-specific binding sites by incubating with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate sections with the primary anti-Radixin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes (or use a polymer-based detection system).
-
Wash slides with PBS.
-
Develop the signal using a chromogen solution like diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
c. Analysis
-
Examine the slides under a light microscope.
-
Assess the intensity and subcellular localization (e.g., membrane, cytoplasm) of the this compound staining in different cell types. A negative control (omitting the primary antibody) should be included to ensure specificity.
Conclusion
This compound is a multifunctional protein with a distinct but overlapping expression profile compared to other ERM family members. Its high expression in the liver, kidney, and specific regions of the nervous system underscores its vital role in the physiology of these tissues. Understanding the precise expression patterns and regulatory pathways of this compound is critical for elucidating its role in disease and for developing targeted therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to accurately investigate this compound in their specific models and applications.
References
- 1. This compound: Roles in the Nervous System and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 6. Frontiers | Monoallelic loss of the F-actin-binding protein this compound facilitates startle reactivity and pre-pulse inhibition in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RDX this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. RDX protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Ezrin, this compound, and moesin are dispensable for macrophage migration and cellular cortex mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells | PLOS One [journals.plos.org]
Function of the FERM domain in radixin
An In-depth Technical Guide on the Core Functions of the Radixin FERM Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a member of the Ezrin/Radixin/Moesin (ERM) protein family, is a critical linker between the plasma membrane and the actin cytoskeleton. Its functions are central to cell adhesion, motility, and signal transduction. The N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain of this compound is the primary module responsible for localizing the protein to the plasma membrane and mediating its interaction with various transmembrane proteins. This guide provides a detailed examination of the this compound FERM domain, covering its structure, binding partners, regulatory mechanisms, and its role in cellular signaling. We present quantitative data on binding affinities, detailed experimental protocols for studying its function, and visualizations of key pathways and structures to offer a comprehensive resource for advanced research and therapeutic development.
Introduction to this compound and the FERM Domain
This compound is a 583-amino acid protein that, along with ezrin and moesin, constitutes the ERM family of proteins.[1] These proteins are essential for organizing membrane domains by physically linking integral membrane proteins to the underlying actin cytoskeleton.[2][3][4] This linkage is fundamental for the formation and maintenance of specialized cell surface structures like microvilli and cell adhesion sites.[1][5]
The functionality of this compound is modular. It consists of three primary domains: an N-terminal FERM domain (residues 1–297), a central α-helical domain, and a C-terminal tail domain which contains an F-actin binding site.[1][5] The FERM domain, a highly conserved module of approximately 300 amino acids, is found in a wide array of cytoskeletal-associated proteins.[6][7] In ERM proteins, the FERM domain is responsible for membrane association, achieved through direct binding to both plasma membrane lipids and the cytoplasmic tails of transmembrane proteins.[5][6][8]
Structure of the this compound FERM Domain
The crystal structure of the this compound FERM domain reveals a compact, clover-leaf-shaped architecture composed of three distinct subdomains: F1 (or A), F2 (or B), and F3 (or C).[2][5] These subdomains are intimately organized to form a globular structure with characteristic grooves and clefts that mediate its interactions.[3][5]
-
Subdomain F1 (A): Located at the N-terminus, this subdomain adopts a ubiquitin-like fold.[5][9]
-
Subdomain F2 (B): The central subdomain consists of a four-helix bundle and resembles an acyl-CoA binding protein.[5][7]
-
Subdomain F3 (C): The C-terminal subdomain features a phosphotyrosine-binding (PTB)-like fold.[5][7][9] This subdomain is crucial for recognizing and binding the cytoplasmic tails of adhesion molecules.[10][11]
This tripartite structure creates specific surfaces and pockets that are critical for the domain's function, including a positively charged cleft for lipid binding and a groove for engaging with protein partners.[5]
Core Functions of the this compound FERM Domain
The primary role of the this compound FERM domain is to anchor the protein to the plasma membrane, a function accomplished through a dual-recognition mechanism involving both lipids and proteins.
Plasma Membrane Targeting via Phosphoinositide Binding
The FERM domain directly interacts with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2).[3][5][7] This interaction is a key step in the activation and localization of this compound. The binding site for the PIP2 headgroup, inositol-(1,4,5)-trisphosphate (IP3), is a basic cleft located between subdomains F1 and F3.[3][5][7] This interaction is thought to be electrostatic, targeting the positively charged FERM domain to the negatively charged inner leaflet of the plasma membrane.[2][5] There are three lysine-rich regions on the FERM domain known to bind phosphoinositides, enhancing its membrane recruitment.[12]
Interaction with Transmembrane Proteins
Once localized to the membrane, the FERM domain binds to the cytoplasmic tails of various integral membrane proteins. This interaction physically links the cytoskeleton to cell adhesion and signaling receptors. Key binding partners include:
-
CD44: A major cell surface hyaluronate receptor. The FERM domain binds to a positively charged amino acid cluster in the juxta-membrane region of CD44's cytoplasmic tail.[4][5][13]
-
Intercellular Adhesion Molecules (ICAMs): The FERM domain of this compound binds to the cytoplasmic domains of ICAM-1, ICAM-2, and ICAM-3.[5][8] The crystal structure of the this compound-ICAM-2 complex shows that a non-polar region of the ICAM-2 peptide binds to a groove on the F3 subdomain.[10][11]
-
Other Adhesion Molecules: The FERM domain also interacts with CD43 and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[8][14]
The binding to these partners is mediated primarily by the F3 subdomain, which recognizes specific sequence motifs within the cytoplasmic tails of these proteins.[11][15]
Regulation of FERM Domain Activity
The function of the this compound FERM domain is tightly regulated to ensure that its membrane-linking activity occurs only in response to specific cellular signals. This regulation is primarily achieved through a mechanism of intramolecular autoinhibition.
Autoinhibition and the Dormant State
In its inactive, cytosolic state, this compound exists in a "closed" or "dormant" conformation. This is achieved through an intramolecular association between the N-terminal FERM domain and the C-terminal tail domain.[4][16] This interaction masks the binding sites on the FERM domain for its membrane partners and also masks the F-actin binding site on the C-terminal domain, thus preventing premature or unregulated cross-linking.[8][17]
Activation by PIP2 and Rho Signaling
The transition from the inactive to the active state is a multi-step process often initiated by upstream signaling pathways, such as the one involving the small GTPase Rho.[3][5]
-
PIP2 Binding: The binding of PIP2 to the FERM domain is a critical first step. This interaction is believed to induce a conformational change that begins to weaken the intramolecular FERM/C-terminal domain interaction, a process referred to as "unmasking".[3][5][8]
-
Phosphorylation: Full activation requires the phosphorylation of a conserved threonine residue (Thr564 in this compound) within the C-terminal domain.[1][17] This phosphorylation, often downstream of the Rho signaling pathway, disrupts the autoinhibitory interaction, fully exposing the binding sites on both the FERM and C-terminal domains.[1][4]
Once activated, the "open" this compound molecule can simultaneously bind to PIP2 and transmembrane proteins via its FERM domain and to F-actin via its C-terminal domain, effectively cross-linking the plasma membrane to the cytoskeleton.[6]
Quantitative Analysis of FERM Domain Interactions
Quantitative measurements of binding affinities and high-resolution structural data are crucial for understanding the molecular basis of FERM domain function.
Table 1: Binding Affinities of this compound FERM Domain
| Interacting Partner | Method | Dissociation Constant (Kd) | Conditions | Source |
| CD44 cytoplasmic peptide | Surface Plasmon Resonance (SPR) | 0.95 µM | Not specified | [13] |
| Moesin with CD44 (homologous) | In vitro binding assay | 9.3 nM | In the presence of PIP2 | [8][18] |
Table 2: Crystallographic Data for this compound FERM Domain Complexes
| Complex | Resolution (Å) | PDB ID | Space Group | Source |
| This compound FERM + IP3 | 2.8 | 1GC6 | P3(2)21 | [5] |
| This compound FERM + ICAM-2 peptide | 2.4 | 1J19 | P3(1)21 or P3(2)21 | [11] |
| This compound FERM + CD44 peptide | 2.1 | 2ZPY | P2(1)2(1)2(1) | [13] |
Visualizing this compound FERM Domain Function
Diagrams created using the DOT language help visualize the complex structural and functional relationships of the this compound FERM domain.
Diagram 1: Domain Architecture of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of the membrane‐targeting and unmasking mechanisms of the this compound FERM domain | The EMBO Journal [link.springer.com]
- 4. Ezrin, this compound and Moesin: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the membrane-targeting and unmasking mechanisms of the this compound FERM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FERM domain - Wikipedia [en.wikipedia.org]
- 7. FERM Protein Domain | Cell Signaling Technology [cellsignal.com]
- 8. Structural basis of the membrane‐targeting and unmasking mechanisms of the this compound FERM domain | The EMBO Journal [link.springer.com]
- 9. Structure of dimerized this compound FERM domain suggests a novel masking motif in C-terminal residues 295–304 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the this compound-ICAM-2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the this compound–ICAM-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallographic characterization of the this compound FERM domain bound to the cytoplasmic tail of adhesion molecule CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallographic characterization of the this compound FERM domain bound to the cytoplasmic tails of adhesion molecules CD43 and PSGL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulation mechanism of ERM (ezrin/radixin/moesin) protein/plasma membrane association: possible involvement of phosphatidylinositol turnover and Rho-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Radixin Signaling in Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical scaffolding protein that links the actin cytoskeleton to the plasma membrane. This linkage is fundamental to the maintenance of cell shape, adhesion, and motility.[1] In the central nervous system, this compound is expressed in various cell types, including neurons and glial cells, and plays a vital role in neuronal growth, migration, and the prevention of neurodegeneration.[1][2] Aberrant this compound signaling has been implicated in the pathogenesis of several neurodegenerative diseases. This technical guide provides an in-depth overview of the core signaling pathways involving this compound in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It includes detailed experimental protocols for studying these pathways and summarizes key quantitative data from relevant studies.
Core Concepts in this compound Signaling
This compound and other ERM proteins exist in a dormant, inactive state in the cytoplasm.[3] Activation occurs through a conformational change that unmasks the N-terminal FERM (4.1, Ezrin, this compound, Moesin) domain and the C-terminal actin-binding domain.[2] This activation is primarily regulated by phosphorylation of a conserved threonine residue in the C-terminal domain.[2] Once activated, the FERM domain can bind to the cytoplasmic tails of various transmembrane proteins, including adhesion molecules like CD44 and intercellular adhesion molecule (ICAM), while the C-terminal domain binds to F-actin.[2] This dual binding allows this compound to act as a crucial linker between the extracellular environment and the intracellular actin cytoskeleton.
Several upstream kinases are known to phosphorylate and activate this compound, including Rho-associated kinase (ROCK), protein kinase C (PKC), and Leucine-rich repeat kinase 2 (LRRK2).[1][2] Downstream of this compound, the key effector is the actin cytoskeleton. By organizing actin filaments at the cell cortex, this compound influences a multitude of cellular processes, including the formation of microvilli, filopodia, and lamellipodia, which are essential for cell motility and neurite outgrowth.[2] this compound also interacts with Rho GTPases, such as Rac1, to regulate cell morphology and cell-cell adhesion.[2]
This compound Signaling in Alzheimer's Disease
The involvement of this compound in Alzheimer's disease (AD) is primarily linked to its interaction with the cell surface glycoprotein (B1211001) CD44 and the associated neuroinflammatory processes. While direct interactions with amyloid precursor protein (APP) or tau have not been extensively documented, the this compound-CD44 complex is emerging as a significant player in the microglial response to amyloid-beta (Aβ) plaques.
Signaling Pathway:
In the context of AD, microglia, the resident immune cells of the brain, become activated in response to Aβ deposition. This activation involves changes in cell morphology and motility, processes in which this compound is a key regulator. One of the transmembrane proteins implicated in this process is CD44, a receptor for hyaluronic acid and other extracellular matrix components. Both this compound and its close homolog Moesin can bind to the cytoplasmic tail of CD44.[4] Proteomic studies have revealed that Moesin and CD44 levels are elevated in the brains of AD patients and are associated with microglia surrounding amyloid plaques.[5][6] This upregulation suggests a role for ERM proteins in the neuroinflammatory response in AD. Inhibiting the interaction between Moesin and CD44 has been shown to reduce AD-related neuronal damage, indicating that the FERM domain of ERM proteins is a potential therapeutic target.[5] Given the high degree of homology and functional overlap between Moesin and this compound, it is plausible that this compound-CD44 signaling also contributes to microglial activation and neuroinflammation in AD.
dot
Caption: this compound-CD44 signaling pathway in Alzheimer's disease.
Quantitative Data:
| Protein | Change in AD Brain | Brain Region | Method | Reference |
| Moesin | Increased | Temporal Cortex | Proteomics | |
| CD44 | Increased | Not specified | Proteomics | |
| Ezrin | Increased | Temporal Cortex | Proteomics | [7] |
This compound Signaling in Parkinson's Disease
In Parkinson's disease (PD), this compound signaling is directly linked to the function of Leucine-rich repeat kinase 2 (LRRK2), a protein frequently mutated in familial PD. The pathogenic G2019S mutation in LRRK2 leads to its hyperactivation, resulting in excessive phosphorylation of downstream targets, including this compound.
Signaling Pathway:
LRRK2 is a kinase that can directly phosphorylate ERM proteins, including this compound, at a conserved threonine residue (Thr564 in this compound).[2] This phosphorylation leads to the activation of this compound, promoting its interaction with the actin cytoskeleton. The G2019S mutation in LRRK2 enhances its kinase activity, leading to an increase in phosphorylated, active this compound.[8] This hyper-activation of this compound results in an abnormal accumulation of F-actin in the filopodia of growing neurites.[8] The consequence of this altered cytoskeletal dynamic is a retardation of neurite outgrowth, which may contribute to the progressive loss of neuronal connections seen in PD.[8] Therefore, the LRRK2-Radixin-actin axis represents a critical signaling pathway in the pathogenesis of PD.
dot
Caption: LRRK2-Radixin signaling pathway in Parkinson's disease.
Quantitative Data:
| Condition | Change in Phospho-ERM Levels | Cell Type | Method | Reference |
| LRRK2 G2019S overexpression | Increased | Cultured hippocampal neurons | Immunofluorescence | [9] |
| LRRK2 knockout | Decreased | Cultured hippocampal neurons | Immunofluorescence | [9] |
This compound Signaling in Huntington's Disease
The role of this compound in Huntington's disease (HD) is less direct than in PD but is suggested through its involvement in Rho GTPase signaling pathways, which are known to be dysregulated in HD. Mutant huntingtin (mHTT) protein has a vast network of interacting partners, and this network includes components that regulate the actin cytoskeleton.
Signaling Pathway:
Large-scale protein interaction studies have revealed that the network of proteins interacting with huntingtin is enriched for components of the Rho GTPase signaling pathway.[10] This includes Rac1, a small GTPase that is a known upstream regulator of this compound, and Ezrin, a close homolog of this compound.[10] this compound itself mediates Rac1-dependent regulation of cell morphology and adhesion.[2] The presence of these components in the mHTT interactome suggests that mHTT may disrupt the normal regulation of Rho GTPase signaling. This dysregulation could, in turn, lead to aberrant this compound activity and subsequent alterations in actin dynamics, cell motility, and synaptic function, all of which are affected in HD. While a direct interaction between mHTT and this compound has not been established, the convergence of their respective pathways on the regulation of the actin cytoskeleton points to a potential role for this compound in the cellular pathology of HD.
dot
Caption: Potential involvement of this compound in Huntington's disease via Rho GTPase signaling.
Quantitative Data:
Currently, there is a lack of specific quantitative data on this compound expression or activity in Huntington's disease models or patient tissues. Future research is needed to quantify these parameters.
This compound Signaling in Amyotrophic Lateral Sclerosis (ALS)
To date, there is limited direct evidence linking this compound signaling pathways to the core pathological mechanisms of Amyotrophic Lateral Sclerosis (ALS), such as the aggregation of SOD1 or TDP-43. However, given this compound's fundamental role in maintaining cytoskeletal integrity and promoting axonal growth, its dysregulation could potentially contribute to the axonal degeneration that is a hallmark of ALS.[2] Further research is required to elucidate any specific signaling pathways involving this compound in the context of ALS.
Experimental Protocols
Co-immunoprecipitation of this compound and Interacting Proteins (e.g., LRRK2)
This protocol describes the co-immunoprecipitation (Co-IP) of a target protein (e.g., LRRK2) to identify its interaction with this compound from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody against the target protein (e.g., anti-LRRK2)
-
Antibody against this compound
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Culture and harvest cells expressing the proteins of interest. Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the target protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and this compound.
dot
Caption: Workflow for co-immunoprecipitation.
Immunofluorescence Staining of this compound in Primary Neurons
This protocol details the immunofluorescence staining of this compound in cultured primary neurons to visualize its subcellular localization.
Materials:
-
Primary neuron culture
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cultured neurons with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
dot
Caption: Workflow for immunofluorescence staining.
Conclusion
This compound is a multifaceted protein with significant roles in the nervous system. Its involvement in neurodegenerative diseases is becoming increasingly apparent, particularly in Parkinson's disease through its interaction with LRRK2. In Alzheimer's disease, its role is more closely tied to neuroinflammation via its interaction with CD44 in microglia. For Huntington's disease, the connection is suggested through the dysregulation of Rho GTPase signaling by mutant huntingtin. While the direct involvement of this compound in ALS remains to be elucidated, its fundamental role in maintaining neuronal structure and function makes it a protein of interest in all neurodegenerative conditions characterized by axonal and synaptic pathology. Further research, particularly quantitative proteomic studies and the elucidation of specific protein-protein interactions in disease models, will be crucial for fully understanding the role of this compound signaling in neurodegeneration and for the development of targeted therapeutic strategies.
References
- 1. Suppression of this compound and Moesin Alters Growth Cone Morphology, Motility, and Process Formation In Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of FERM domain protein-protein interaction inhibitors for MSN and CD44 as a potential therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FERM domain protein-protein interaction inhibitors for MSN and CD44 as a potential therapeutic approach for Alzheimers disease. [escholarship.org]
- 7. Ezrin Expression is Increased During Disease Progression in a Tauopathy Mouse Model and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of ezrin/radixin/moesin proteins by LRRK2 promotes the rearrangement of actin cytoskeleton in neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. A Large Scale Huntingtin Protein Interaction Network Implicates Rho GTPase Signaling Pathways in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Radixin in Membrane Protein Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical regulator of membrane protein function and localization. It acts as a dynamic linker between the plasma membrane and the underlying actin cytoskeleton, thereby influencing cell adhesion, migration, signaling, and morphology. This technical guide provides an in-depth overview of the core mechanisms by which this compound regulates membrane proteins, with a focus on its structural domains, activation, and involvement in key signaling pathways. We present quantitative data on this compound-protein interactions, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound: Structure and Function
This compound is a ~80 kDa protein characterized by three conserved domains: an N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain, a central coiled-coil helical domain, and a C-terminal tail domain that contains an F-actin binding site.[1] The FERM domain is responsible for binding to the cytoplasmic tails of various transmembrane proteins, as well as to phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[2]
In its inactive state, this compound exists in a "closed" conformation where the C-terminal domain binds to the FERM domain, masking the binding sites for both membrane proteins and F-actin.[3] Activation of this compound involves a conformational change to an "open" state, which is triggered by two key events:
-
Binding to PIP2: The interaction of the FERM domain with PIP2 in the plasma membrane initiates the opening of the this compound structure.[1]
-
Phosphorylation: Phosphorylation of a conserved threonine residue (Thr564 in this compound) in the C-terminal domain by kinases such as Rho-associated kinase (ROCK) and Protein Kinase C (PKC) stabilizes the open, active conformation.[4]
Once activated, this compound can simultaneously bind to integral membrane proteins via its FERM domain and to the actin cytoskeleton via its C-terminal domain, effectively linking the two.[5]
Quantitative Analysis of this compound-Membrane Protein Interactions
The affinity of this compound's FERM domain for its various binding partners is a key determinant of its regulatory function. The following table summarizes the dissociation constants (Kd) for the interaction of the this compound FERM domain with the cytoplasmic tails of several key membrane proteins.
| Interacting Membrane Protein | Dissociation Constant (Kd) | Method | Reference |
| CD44 | 0.95 µM | Surface Plasmon Resonance (SPR) | [6] |
| CD43 | 1.96 µM | Surface Plasmon Resonance (SPR) | [7] |
| ICAM-2 | 16.4 nM | Surface Plasmon Resonance (SPR) | [8] |
| Moesin with CD44 | ~10 nM | In vitro binding assay | [3] |
Signaling Pathways Involving this compound
This compound is a key player in several signaling pathways that regulate cell behavior. Its function as a scaffold and an effector allows it to integrate signals from the cell surface and transmit them to the cytoskeleton.
This compound Activation and Membrane-Cytoskeleton Linkage
The activation of this compound is a critical step in its function as a linker protein. This process is tightly regulated by upstream signals that control PIP2 levels and the activity of specific kinases.
This compound in the Rac1-ERK Signaling Pathway
This compound has been implicated in the regulation of the Rac1-ERK signaling pathway, which plays a crucial role in cell migration and invasion. By influencing the activity of Rac1, this compound can modulate downstream effectors like ERK, ultimately affecting gene expression and cell motility.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction and regulation of membrane proteins by this compound.
Co-immunoprecipitation (Co-IP) of this compound and Membrane Proteins
This protocol is designed to determine the in vivo interaction between this compound and a specific membrane protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-radixin antibody
-
Antibody against the membrane protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody (anti-radixin or anti-membrane protein) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the membrane protein of interest.
In Vitro this compound-Actin Binding Assay (Co-sedimentation)
This assay is used to quantify the direct binding of purified this compound to filamentous actin (F-actin).
Materials:
-
Purified recombinant this compound (wild-type and mutants)
-
G-actin
-
Actin polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
High-speed ultracentrifuge
-
SDS-PAGE and Coomassie staining reagents
Procedure:
-
Polymerize G-actin to F-actin by incubating in polymerization buffer at room temperature for 1 hour.
-
Incubate varying concentrations of purified this compound with a fixed concentration of F-actin in polymerization buffer for 30 minutes at room temperature.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet F-actin and any bound proteins.
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining.
-
Quantify the amount of this compound in the pellet and supernatant fractions to determine the binding affinity.
This compound Knockdown and Cell Migration Assay (Wound Healing)
This protocol assesses the functional consequence of reduced this compound expression on cell migration.
Materials:
-
siRNA targeting this compound and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cell culture plates
-
Pipette tip for creating the "wound"
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed cells in a 6-well plate and grow to ~50% confluency.
-
Transfect cells with this compound-specific siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, confirm this compound knockdown by Western blotting.
-
Once the transfected cells reach confluency, create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium.
-
Image the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the area of the wound at each time point and calculate the rate of wound closure to quantify cell migration.
This compound in Drug Development
The central role of this compound in regulating membrane proteins involved in cell adhesion, migration, and drug resistance makes it an attractive target for therapeutic intervention.[5] For instance, the interaction of this compound with multidrug resistance-associated protein 2 (MRP2) is crucial for the proper localization and function of this transporter.[11] Disruption of this interaction could potentially be exploited to overcome drug resistance in cancer cells. Furthermore, given this compound's involvement in cell migration and invasion, inhibitors of this compound activation or its interaction with key membrane proteins could represent novel anti-metastatic agents.
Conclusion
This compound is a multifaceted protein that plays a pivotal role in the spatial and functional regulation of a wide array of membrane proteins. Its ability to act as a regulated linker between the plasma membrane and the actin cytoskeleton allows cells to respond dynamically to their environment. A thorough understanding of the molecular mechanisms governing this compound's function, including its activation, its specific interactions with membrane proteins, and its role in signaling pathways, is essential for researchers in cell biology and for the development of novel therapeutic strategies targeting diseases where these processes are dysregulated. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the complex world of this compound-mediated membrane protein regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of the membrane‐targeting and unmasking mechanisms of the this compound FERM domain | The EMBO Journal [link.springer.com]
- 3. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase phosphorylates COOH-terminal threonines of ezrin/radixin/moesin (ERM) proteins and regulates their head-to-tail association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of this compound and ezrin to the maintenance of hepatocytes' excretory function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic characterization of the this compound FERM domain bound to the cytoplasmic tail of adhesion molecule CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic characterization of the this compound FERM domain bound to the cytoplasmic tails of adhesion molecules CD43 and PSGL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the this compound–ICAM-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Mrp2 with this compound causes reversible canalicular Mrp2 localization induced by intracellular redox status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS-induced dissociation of multidrug resistance-associated protein 2 (Mrp2) and this compound is associated with Mrp2 selective internalization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Radixin Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing radixin knockdown using small interfering RNA (siRNA). This document includes detailed protocols for siRNA transfection, validation of knockdown at both the mRNA and protein levels, and a functional assay to assess the phenotypic effects of this compound depletion.
Introduction to this compound
This compound is a member of the ezrin-radixin-moesin (ERM) family of proteins, which are crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] These proteins play a significant role in various cellular processes, including cell adhesion, migration, and signal transduction.[1][2][3] this compound is involved in regulating cell shape and motility and has been implicated in signaling pathways, such as the Rho GTPase pathway.[1][2][3][4] Knockdown of this compound has been shown to impact cell migration and the cell surface expression of proteins like CD47.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on this compound knockdown.
Table 1: Efficiency of siRNA-mediated this compound Knockdown
| Cell Line | siRNA Concentration | Transfection Reagent | Time Point | % mRNA Knockdown (relative to control) | % Protein Knockdown (relative to control) | Reference |
| PC3 | Not Specified | Not Specified | 48 hours | Not Reported | ~90% | [7] |
| MDCK | Not Specified | Stably Expressed | Not Specified | Not Reported | >90% | [8] |
| HeLa | 5 nM | Lipofectamine | 3 days | ~80% | ~75% | [7] |
| KP-2 | Not Specified | Lipofectamine | Not Specified | ~75% (of CD47, regulated by this compound) | Not Reported | [5][6] |
Table 2: Functional Effects of this compound Knockdown
| Cell Line | Assay | Metric | Result of this compound Knockdown | Reference |
| PC3 | Cell Migration | Cell Speed | Decreased | [3][5] |
| MDCK | Wound Healing | Rate of Wound Closure | Decreased | [8] |
| Adult Neural Progenitor Cells | Migration Assay | Migration Distance | Significantly Reduced | [9] |
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
Materials:
-
This compound-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Adherent cells of choice (e.g., HeLa, PC3)
Procedure:
-
Preparation of siRNA-Lipid Complexes:
-
For each well, prepare two microcentrifuge tubes.
-
In tube A, dilute 1.5 µL of 20 µM siRNA stock (final concentration 50 nM) in 150 µL of Opti-MEM™.
-
In tube B, dilute 9 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™.
-
Incubate both tubes at room temperature for 5 minutes.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.[12]
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the 300 µL of siRNA-lipid complex to each well.
-
Add 2.2 mL of complete culture medium to each well.
-
Protocol 2: Validation of this compound Knockdown by quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the reduction in this compound mRNA levels following siRNA treatment.[15][16][17]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix, Thermo Fisher Scientific)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 24-48 hours), lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either this compound or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene in both control and this compound siRNA-treated samples.
-
Protocol 3: Validation of this compound Knockdown by Western Blotting
This protocol is for assessing the reduction in this compound protein levels following siRNA treatment.[12][18]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At the desired time point post-transfection (e.g., 48-72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-radixin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the this compound band intensity to the loading control and compare the levels between control and this compound siRNA-treated samples.
Protocol 4: Functional Assay - Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound knockdown on collective cell migration.[19][20][21]
Materials:
-
Cells transfected with this compound or control siRNA grown to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Creating the Wound: Once the cells have reached confluency (48-72 hours post-transfection), create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Imaging (Time 0): Immediately after creating the scratch, wash the wells with PBS to remove dislodged cells and replace with fresh culture medium. Capture images of the scratch at multiple defined locations.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by comparing the change in scratch area over time between the control and this compound knockdown cells.
-
Visualizations
Caption: Experimental workflow for this compound knockdown and analysis.
Caption: this compound in the Rho GTPase signaling pathway.
References
- 1. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. This compound regulates cell migration and cell-cell adhesion through Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibition decreases adult neural progenitor cell migration and proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 18. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
Application Notes: Immunofluorescence Staining of Radixin
Introduction
Radixin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2][3] These proteins play a significant role in various cellular processes, including cell adhesion, membrane ruffling, and the formation of microvilli.[2][3] this compound, along with other ERM proteins, is concentrated in specific regions where actin filaments are densely associated with the plasma membrane, such as microvilli, ruffling membranes, and cell-cell adhesion sites.[4][5] The activity of ERM proteins is regulated by phosphorylation; phosphorylation of a conserved threonine residue in the C-terminal domain disrupts the intramolecular association, leading to an active, open conformation that can bind to both membrane proteins and F-actin.[2][3][4]
Immunofluorescence is a powerful technique to visualize the subcellular localization of this compound and to study its role in cellular architecture and signaling. This document provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the functional role of this compound as a cytoskeletal linker and the general workflow for immunofluorescence staining.
Caption: this compound as a linker between the plasma membrane and the actin cytoskeleton.
Caption: General workflow for immunofluorescence staining.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound immunofluorescence staining. Note that optimal conditions may vary depending on the specific cell line, antibody, and experimental setup.
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 (or 5 µg/mL) | Titration is recommended to determine the optimal concentration. |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Titration is necessary to minimize background staining. |
| Fixation Time | 10 - 15 minutes | Prolonged fixation can mask epitopes.[6] |
| Permeabilization Time | 10 - 20 minutes | Over-permeabilization can damage cell morphology. |
| Blocking Time | 60 minutes | Essential for reducing non-specific antibody binding. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation at 4°C is often recommended for optimal binding. |
| Secondary Antibody Incubation | 1 - 2 hours at room temperature | Protect from light to prevent photobleaching of the fluorophore. |
Experimental Protocols
This section provides detailed methodologies for this compound immunofluorescence staining.
Materials and Reagents
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (choose one):
-
4% Paraformaldehyde (PFA) in PBS
-
10% Trichloroacetic acid (TCA) in PBS (recommended for phosphorylated ERM proteins)[4][7]
-
Methanol (B129727), pre-chilled to -20°C
-
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-Radixin antibody (e.g., rabbit monoclonal or polyclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear Counterstain (optional): DAPI or Hoechst
-
Mounting Medium
Protocol
1. Cell Culture and Preparation
-
Grow cells on sterile glass coverslips or in chamber slides to the desired confluency.
-
Wash the cells twice with PBS to remove any residual growth medium.
2. Fixation
-
For general this compound staining (PFA fixation):
-
Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
For phosphorylated ERM protein staining (TCA fixation):
-
A novel fixation protocol using trichloroacetic acid (TCA) has been shown to be effective for preserving the phosphorylation state of ERM proteins.[4][7][9]
-
Add 10% TCA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS containing 30 mM glycine (B1666218) (G-PBS) to quench residual TCA.[9]
-
-
Methanol Fixation:
-
Add ice-cold methanol to the cells and incubate for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
3. Permeabilization
-
If using PFA or TCA fixation, incubate the cells with Permeabilization Buffer (0.1-0.3% Triton X-100 in PBS) for 10-20 minutes at room temperature.[6]
-
If using methanol fixation, permeabilization is not required as methanol also permeabilizes the cells.
4. Blocking
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute the anti-radixin primary antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
6. Secondary Antibody Incubation
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
7. Mounting
-
(Optional) If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
8. Imaging
-
Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
For optimal results, allow the mounting medium to cure overnight at room temperature before imaging.
Troubleshooting
For common issues such as high background, weak or no signal, or non-specific staining, refer to standard immunofluorescence troubleshooting guides.[10][11][12][13][14] Key areas to optimize include antibody concentrations, fixation and permeabilization conditions, and washing steps.
References
- 1. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells | PLOS One [journals.plos.org]
- 2. This compound (C4G7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Ezrin/Radixin/Moesin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bma.ch [bma.ch]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ibidi.com [ibidi.com]
- 14. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for Radixin Detection via Western Blot
These application notes provide a detailed protocol for the detection of radixin protein in various cell and tissue lysates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction
This compound is a member of the ezrin-radixin-moesin (ERM) family of proteins, which are crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2][3] These proteins play significant roles in various cellular processes, including cell shape maintenance, motility, and signal transduction.[1][2][3] Accurate detection and quantification of this compound are essential for studying its function in both normal physiological and pathological conditions. Western blotting is a widely used and effective method for this purpose.
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing a successful Western blot for this compound. These values are recommendations and may require optimization for specific experimental conditions.
| Parameter | Recommended Value | Notes |
| Protein Loading Amount | 20-50 µg of total protein per lane | Optimal amount may vary depending on the expression level of this compound in the specific cell or tissue type. |
| SDS-PAGE Gel Percentage | 7.5% - 10% | A 7.5% gel is suitable for good resolution of this compound, which has an approximate molecular weight of 80-82 kDa.[4][5][6][7] |
| Primary Antibody Dilution | 1:500 - 1:5000 | This is a general range; refer to the manufacturer's datasheet for the specific antibody being used.[8] For example, Novus Biologicals suggests 1:500-1:3000 for their antibody, while Abcam recommends 1:1000 for another.[8] |
| Secondary Antibody Dilution | 1:1000 - 1:20000 | Dependent on the specific secondary antibody and detection system used. A common starting point is 1:2000 for HRP-conjugated secondary antibodies.[9] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 5% non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) is a common and effective blocking agent. Bovine Serum Albumin (BSA) is an alternative, particularly if issues with background are encountered.[9] |
| Incubation with Primary Antibody | Overnight at 4°C | This allows for optimal binding of the antibody to the target protein.[9] |
| Incubation with Secondary Antibody | 1 hour at room temperature | Sufficient for binding of the secondary antibody.[9] |
| Expected Band Size | ~80-82 kDa | This compound is expected to migrate at this molecular weight.[4][5][6][7] |
Experimental Protocol
This protocol outlines the key steps for detecting this compound via Western blot, from sample preparation to signal detection.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results.
a. Cell Lysate Preparation (Adherent Cells):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. A common volume is 1 mL per 10 cm dish.[10]
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
b. Tissue Lysate Preparation:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in ice-cold lysis buffer with protease and phosphatase inhibitors using a mechanical homogenizer. The buffer volume should be adjusted based on the amount of tissue.[11]
-
Follow steps 4-7 from the cell lysate preparation protocol.
SDS-PAGE and Protein Transfer
-
Thaw the protein lysates on ice.
-
In a fresh microcentrifuge tube, mix the desired amount of protein (20-50 µg) with an equal volume of 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (7.5-10%).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[9]
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST to remove any unbound secondary antibody.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Signaling Pathway and Experimental Workflow
To visualize the cellular context of this compound and the experimental process, the following diagrams are provided.
Caption: Activation and interaction of this compound at the plasma membrane.
Caption: Step-by-step workflow for the detection of this compound by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosave.com [biosave.com]
- 5. Anti-Radixin Antibody (A28116) | Antibodies.com [antibodies.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Expression, Localization, and Binding Activity of the Ezrin/Radixin/Moesin Proteins in the Mouse Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Co-immunoprecipitation of Radixin Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a pivotal role in linking the actin cytoskeleton to the plasma membrane. This interaction is crucial for maintaining cell shape, adhesion, motility, and signal transduction. As a scaffolding protein, this compound interacts with a multitude of binding partners, including transmembrane proteins, adhesion molecules, and components of signaling cascades. The identification of these binding partners is essential for elucidating the diverse cellular functions of this compound and for discovering potential therapeutic targets in diseases where its function is dysregulated, such as cancer and certain neurodegenerative disorders.[1][2]
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of this compound and its interacting proteins from cultured mammalian cells. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions from cell lysis to the elution and analysis of protein complexes.
Data Presentation: Known this compound Binding Partners
The following table summarizes quantitative data for some of the known binding partners of this compound and its close homolog, moesin. This data is critical for designing experiments and for the validation of Co-IP results.
| Bait Protein | Prey Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound (FERM domain) | CD44 (cytoplasmic tail peptide) | Surface Plasmon Resonance (SPR) | 0.95 µM | [3] |
| Moesin | CD44 (cytoplasmic domain) | In vitro binding assay | ~10 nM | [4][5] |
| This compound | Band 4.1 | Affinity Chromatography | Not Quantified | [2] |
| This compound | CD43 (cytoplasmic domain) | In vitro binding assay | Not Quantified | [4] |
| This compound | ICAM-2 (cytoplasmic domain) | In vitro binding assay | Not Quantified | [4] |
| This compound (via EBP50) | Skp2 | Co-immunoprecipitation | Not Quantified | [6] |
Experimental Workflow
The following diagram illustrates the key steps in the co-immunoprecipitation protocol for identifying this compound binding partners.
Detailed Experimental Protocol
This protocol is optimized for the co-immunoprecipitation of endogenous this compound and its binding partners from cultured mammalian cells.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing this compound (e.g., HeLa, HEK293T, or a cell line relevant to the research question).
-
Antibodies:
-
Beads: Protein A/G Agarose or Magnetic Beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. It is recommended to use a non-denaturing lysis buffer to preserve protein-protein interactions; avoid RIPA buffer which contains ionic detergents like SDS that can disrupt these interactions.[11][12][13][14][15]
-
Protease and Phosphatase Inhibitor Cocktails (100X): Add fresh to the lysis buffer before use.
-
Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer:
-
For Western Blotting: 1X SDS-PAGE Sample Buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 50 mM DTT, 0.01% bromophenol blue).
-
For Mass Spectrometry (non-denaturing): 0.1 M Glycine-HCl, pH 2.5-3.0.
-
-
-
Equipment:
-
Microcentrifuge
-
End-over-end rotator
-
SDS-PAGE and Western blotting apparatus
-
Procedure
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To approximately 1 mg of total protein, add 2-5 µg of the anti-radixin antibody.
-
As a negative control, add an equivalent amount of the isotype control IgG to a separate tube with the same amount of lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
For Western Blotting: After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 1X SDS-PAGE Sample Buffer. Boil the samples at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
-
For Mass Spectrometry: After the final wash, add 50-100 µL of non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with a suitable buffer (e.g., 1M Tris pH 8.5).
-
-
Analysis:
-
Western Blotting: Load the eluted samples, along with an input control (a small fraction of the pre-cleared lysate), onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a membrane and probe with antibodies against this compound (to confirm successful immunoprecipitation) and potential binding partners.
-
Mass Spectrometry: Submit the eluted and neutralized sample for analysis to identify novel binding partners.
-
This compound Signaling Pathways
This compound acts as a crucial scaffolding protein, integrating signals from the plasma membrane to the actin cytoskeleton and regulating various downstream pathways. The diagram below depicts some of the key signaling pathways in which this compound is involved.
This compound directly binds to the cytoplasmic tails of transmembrane proteins like CD44, CD43, and ICAMs.[2][4] Through its C-terminal domain, it links these proteins to the actin cytoskeleton. This compound also serves as a scaffold for various signaling molecules. It can interact with the adaptor protein EBP50 (Ezrin-radixin-moesin binding phosphoprotein 50), which in turn can recruit protein kinase A (PKA) and Epac1, a Rap guanine (B1146940) nucleotide exchange factor.[16][17] Furthermore, this compound is implicated in the regulation of small GTPases like Rac1 and signaling kinases such as Calmodulin-dependent protein kinase II (CaMKII).[1] It has also been shown to modulate the NF-κB signaling pathway.[1] These interactions highlight this compound's central role in coordinating cellular responses to extracellular cues.
References
- 1. mdpi.com [mdpi.com]
- 2. Interdomain Interactions of this compound in Vitro (∗) [escholarship.org]
- 3. Crystallographic characterization of the this compound FERM domain bound to the cytoplasmic tail of adhesion molecule CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. J Biol Chem. 2015: “Phosphorylation of Ezrin-Radixin-Moesin-binding Phosphoprotein 50 (EBP50) by Akt Promotes Stability and Mitogenic Function of S-phase Kinase-associated Protein-2 (Skp2).” – MierkeLab @Dartmouth [sites.dartmouth.edu]
- 7. biocompare.com [biocompare.com]
- 8. Anti-Radixin Antibodies | Invitrogen [thermofisher.com]
- 9. novusbio.com [novusbio.com]
- 10. This compound antibody | 1 product in Validated Antibody Database; 3 cited in the literature; 26 total from 5 suppliers [labome.com]
- 11. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. usbio.net [usbio.net]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. Identification of EBP50: A PDZ-containing Phosphoprotein that Associates with Members of the Ezrin-Radixin-Moesin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamics of ezrin and EBP50 in regulating microvilli on the apical aspect of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Radixin: Application Notes and Protocols for Live-Cell Imaging of its Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamic behavior of radixin in living cells. This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, is a crucial linker between the plasma membrane and the actin cytoskeleton, playing a pivotal role in cell signaling, morphology, and motility.[1][2] Understanding its spatiotemporal dynamics is essential for elucidating its function in normal physiology and disease, including cancer metastasis.
This document offers detailed protocols for live-cell imaging of this compound using fluorescent protein fusions, with a focus on Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) microscopy.
Data Presentation: Quantitative Analysis of this compound Dynamics
The following tables summarize key quantitative data relevant to the live-cell imaging of this compound.
Table 1: Properties of Fluorescent Proteins for this compound Fusion
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Brightness (Quantum Yield x Ext. Coeff.) | Photostability | Oligomeric State | Recommended Use |
| EGFP | 488 | 509 | 33.7 | High | Monomeric | General localization and FRAP studies[3] |
| mCherry | 587 | 610 | 15.8 | High | Monomeric | Multi-color imaging with GFP-based probes[3] |
| ECFP | 433 | 475 | 11.2 | Moderate | Weak Dimer | FRET Donor[4] |
| YPet | 517 | 530 | 77.0 | High | Monomeric | FRET Acceptor with ECFP[4] |
| mRuby | 558 | 605 | 39.4 | High | Monomeric | Bright red fluorescent tag[5] |
Table 2: Experimentally Determined this compound Dynamics using FRAP *
| Parameter | Value | Description |
| Half-maximal Recovery Time (t½) | ~330 seconds | The time required for the fluorescence in the bleached region to reach half of its final intensity. This reflects the rate of protein turnover and movement.[6] |
| Mobile Fraction (Mf) | ~40% | The percentage of the total fluorescently-labeled this compound population that is free to move and contribute to fluorescence recovery in the bleached area over the time course of the experiment.[6][7] |
| Immobile Fraction | ~60% | The percentage of the this compound population that is statically associated with cellular structures and does not contribute to fluorescence recovery within the experimental timeframe.[6][7] |
*Note: The provided FRAP data is for dysferlin, a membrane-associated protein, and is used here as a representative example of a protein with slow dynamics, similar to what might be expected for cytoskeleton-associated this compound. Specific values for this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-EGFP Localization and Dynamics
This protocol describes the expression of EGFP-tagged this compound in mammalian cells and subsequent imaging to observe its subcellular localization and dynamic behavior.
Materials:
-
HeLa cells (or other suitable adherent cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA: pEGFP-Radixin
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Glass-bottom imaging dishes
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in complete growth medium.
-
The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of imaging.[8]
-
-
Transfection:
-
For each dish, dilute 2 µg of pEGFP-Radixin plasmid DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 4 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[9]
-
Add the transfection complexes dropwise to the cells in the imaging dish.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator before imaging.[8]
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the stage of the confocal microscope equipped with an environmental chamber.
-
Use a 488 nm laser for excitation of EGFP and collect emission between 500-550 nm.
-
To minimize phototoxicity, use low laser power (0.1-1% of maximum) and the shortest possible exposure time that provides a good signal-to-noise ratio.[10]
-
Acquire time-lapse images to observe the dynamic localization of this compound-EGFP, particularly at the cell cortex and in structures like microvilli.
-
Protocol 2: Quantifying this compound Dynamics using Fluorescence Recovery After Photobleaching (FRAP)
This protocol details the steps to measure the turnover rate and mobile fraction of this compound-EGFP at the plasma membrane.
Materials:
-
HeLa cells expressing this compound-EGFP (from Protocol 1)
-
Confocal laser scanning microscope with FRAP capabilities and an environmental chamber
Procedure:
-
Microscope Setup:
-
Mount the dish of this compound-EGFP expressing cells on the microscope stage.
-
Select a cell with clear cortical localization of this compound-EGFP.
-
Define a region of interest (ROI) at the cell cortex for photobleaching (e.g., a 2-5 µm diameter circle).
-
-
FRAP Experiment:
-
Pre-bleach: Acquire 5-10 images of the ROI at a low laser power to establish the initial fluorescence intensity.
-
Bleach: Use a high-intensity 488 nm laser pulse to photobleach the ROI. Typical bleaching conditions are 100% laser power for 1-2 seconds.[11]
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for the pre-bleach images. The frequency and duration of image acquisition will depend on the recovery rate of this compound. Based on available data for similar proteins, a starting point could be imaging every 10-15 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region outside the cell for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region.
-
Normalize the corrected fluorescence intensity data, setting the pre-bleach intensity to 1 and the intensity immediately after bleaching to 0.
-
Plot the normalized fluorescence intensity over time to generate a recovery curve.
-
Fit the recovery curve to a one-phase association model to determine the half-maximal recovery time (t½) and the mobile fraction (Mf).[7]
-
Protocol 3: Monitoring this compound Activation using a FRET-Based Biosensor
This protocol describes the use of a FRET-based biosensor to visualize the conformational change of this compound from its inactive (closed) to active (open) state. The biosensor consists of this compound flanked by a FRET donor (e.g., ECFP) and acceptor (e.g., YPet). In the inactive state, the N- and C-termini of this compound are in close proximity, resulting in high FRET. Upon activation, a conformational change separates the termini, leading to a decrease in FRET.[4]
Materials:
-
Cells expressing a this compound-FRET biosensor (e.g., ECFP-Radixin-YPet)
-
Confocal microscope with FRET imaging capabilities (e.g., filter-based or spectral imaging)
-
Stimulus to induce this compound activation (e.g., growth factors, LPA)
Procedure:
-
Cell Preparation and Transfection:
-
Prepare and transfect cells with the this compound-FRET biosensor plasmid as described in Protocol 1.
-
-
FRET Imaging:
-
Mount the cells on the microscope stage.
-
Acquire three images:
-
Donor channel: Excite with the donor excitation wavelength (e.g., 433 nm for ECFP) and collect emission at the donor's emission wavelength (e.g., 475 nm).
-
Acceptor channel: Excite with the acceptor excitation wavelength (e.g., 514 nm for YPet) and collect emission at the acceptor's emission wavelength (e.g., 530 nm).
-
FRET channel: Excite with the donor excitation wavelength (e.g., 433 nm for ECFP) and collect emission at the acceptor's emission wavelength (e.g., 530 nm).
-
-
Establish a baseline FRET ratio for a few minutes before stimulation.
-
-
Stimulation and Image Acquisition:
-
Add the stimulus to the imaging medium to induce this compound activation.
-
Continue acquiring images in all three channels to monitor the change in the FRET ratio over time. A decrease in the FRET signal (and a corresponding increase in the donor signal) indicates this compound activation.
-
-
Data Analysis:
-
After background subtraction, calculate the corrected FRET ratio (e.g., FRET/Donor intensity) for each time point.
-
Plot the change in the FRET ratio over time to visualize the kinetics of this compound activation.
-
Mandatory Visualization
Caption: this compound activation signaling pathway.
Caption: Experimental workflow for FRAP analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering FRET constructs using CFP and YFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What’s past is prologue: FRAP keeps delivering 50 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative live-cell imaging of secretion activity reveals dynamic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 8. Photobleaching Regions of Living Cells to Monitor Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transport between im/mobile fractions shapes the speed and profile of cargo distribution in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Probing Radixin's Shape-Shifting: Application Notes and Protocols for FRET-Based Conformational Analysis
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a detailed guide for analyzing the conformational changes of radixin, a key protein linking the actin cytoskeleton to the plasma membrane. This document provides comprehensive application notes and experimental protocols utilizing Förster Resonance Energy Transfer (FRET) to elucidate the activation state of this compound in living cells. These methodologies are crucial for understanding cellular processes such as cell adhesion, migration, and signal transduction, and for the development of therapeutics targeting these pathways.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, transitions between a dormant, "closed" conformation and an active, "open" state. This activation is a critical regulatory mechanism controlling its function. Intramolecular FRET-based biosensors, where donor and acceptor fluorescent proteins are fused to the same this compound molecule, serve as powerful tools to monitor this conformational shift in real-time and with high spatiotemporal resolution within living cells.
Principle of the this compound FRET Biosensor
An intramolecular FRET biosensor for this compound is engineered by tagging the N- and C-termini of the protein with a suitable FRET pair, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.
-
Closed (Inactive) Conformation: In the dormant state, the N-terminal FERM domain of this compound interacts with its C-terminal tail. This brings the donor (CFP) and acceptor (YFP) fluorophores into close proximity (typically less than 10 nm), resulting in high FRET efficiency. Upon excitation of the donor, a significant portion of its energy is transferred to the acceptor, leading to increased acceptor emission and quenched donor fluorescence.
-
Open (Active) Conformation: Upon activation, for instance by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphorylation of a conserved threonine residue (T564 in this compound), the intramolecular interaction is disrupted.[1][2] This separation of the N- and C-termini increases the distance between the FRET pair, leading to a decrease in FRET efficiency. Consequently, donor fluorescence increases while sensitized acceptor emission decreases.
By quantifying the ratio of acceptor to donor fluorescence, the conformational state of this compound can be determined.
Quantitative Data Summary
While specific FRET efficiency values for a dedicated this compound biosensor are not extensively published, studies on the highly homologous protein ezrin provide valuable reference points. The following table summarizes expected changes in FRET signals upon ezrin activation, which are anticipated to be comparable for a this compound biosensor.
| Biosensor State | Expected FRET Efficiency | Donor Fluorescence Lifetime | Acceptor/Donor Emission Ratio | Description |
| Closed (Inactive) | High | Quenched (Shorter) | High | N- and C-termini are in close proximity. |
| Open (Active) | Low | Unquenched (Longer) | Low | N- and C-termini are separated upon activation. |
Data are inferred from qualitative descriptions in FRET studies of the closely related protein ezrin and general principles of intramolecular FRET biosensors.
Signaling Pathway and Experimental Workflow
The activation of this compound is a multi-step process involving key signaling molecules. A FRET-based experimental approach allows for the dissection of this pathway in living cells.
Caption: this compound activation signaling pathway.
The general workflow for analyzing this compound conformational changes using a FRET biosensor involves plasmid construction, cell culture and transfection, live-cell imaging, and quantitative image analysis.
Caption: Experimental workflow for this compound FRET analysis.
Experimental Protocols
I. Construction of the this compound-FRET Biosensor Plasmid
-
Vector Selection : Choose a mammalian expression vector with a strong promoter (e.g., CMV).
-
Fluorescent Protein Selection : Select a FRET pair with good spectral overlap and brightness (e.g., mCerulean3 as the donor and mVenus as the acceptor).
-
Cloning Strategy :
-
Amplify the full-length human this compound cDNA by PCR.
-
Use PCR to amplify the donor (e.g., mCerulean3) and acceptor (e.g., mVenus) fluorescent protein coding sequences.
-
Employ a three-piece ligation strategy to insert the this compound cDNA between the donor and acceptor sequences in the expression vector. Ensure the reading frame is maintained. A flexible linker (e.g., Gly-Gly-Ser) may be inserted between the fluorescent proteins and this compound to ensure proper folding and orientation.
-
The final construct should be in the format: [Promoter] - [Donor FP] - [Linker] - [this compound] - [Linker] - [Acceptor FP].
-
-
Control Constructs :
-
Phosphomimetic (Constitutively Active) : Introduce a T564D point mutation in the this compound sequence using site-directed mutagenesis. This mimics phosphorylation and should result in a constitutively low FRET signal.
-
Non-phosphorylatable (Inactive) : Create a T564A mutant. This version cannot be phosphorylated at the key regulatory site and should exhibit a constitutively high FRET signal.
-
Donor-only and Acceptor-only constructs : Prepare plasmids expressing this compound fused to only the donor or acceptor for bleed-through correction measurements.
-
-
Verification : Sequence the final constructs to confirm the correct insertions and mutations.
II. Cell Culture and Transfection
-
Cell Line : Use a suitable mammalian cell line, such as HeLa or HEK293T cells.
-
Culture Conditions : Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection :
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
When cells reach 60-80% confluency, transfect them with the this compound-FRET biosensor plasmid (and control plasmids in separate dishes) using a commercial transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before imaging.
-
III. Live-Cell FRET Imaging
-
Microscope Setup :
-
Use an inverted widefield or confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Ensure the microscope is equipped with appropriate filter sets for the chosen FRET pair (e.g., CFP/YFP/FRET).
-
Donor Channel : Excitation filter for CFP, Emission filter for CFP.
-
Acceptor Channel : Excitation filter for YFP, Emission filter for YFP.
-
FRET Channel : Excitation filter for CFP, Emission filter for YFP.
-
-
-
Image Acquisition :
-
Place the dish with transfected cells on the microscope stage and allow it to equilibrate.
-
Identify cells expressing the biosensor at a moderate level to avoid artifacts from overexpression.
-
Acquire a set of three images sequentially for each cell or field of view:
-
Donor channel image (IDD).
-
Acceptor channel image (IAA).
-
FRET channel image (IDA).
-
-
Use the shortest possible exposure times to minimize phototoxicity and photobleaching.
-
For dynamic studies, acquire time-lapse series of these three images after stimulating the cells with an agonist (e.g., a Rho kinase activator) or an inhibitor.
-
IV. FRET Data Analysis
-
Image Processing :
-
Background Subtraction : For each image, determine the mean background intensity from a region of interest without cells and subtract this value from the entire image.
-
Bleed-through Correction : The FRET signal (IDA) contains contributions from donor fluorescence bleeding into the acceptor channel and direct excitation of the acceptor by the donor excitation light. These must be corrected to obtain the net FRET signal (nFRET).
-
Determine the donor bleed-through coefficient (d) from cells expressing only the donor-tagged this compound (d = IDA / IDD).
-
Determine the acceptor cross-excitation coefficient (a) from cells expressing only the acceptor-tagged this compound (a = IDA / IAA).
-
Calculate the corrected FRET image (nFRET) for each pixel using the formula: nFRET = I_DA - (d * I_DD) - (a * I_AA)
-
-
-
Ratiometric Analysis :
-
To normalize for variations in biosensor concentration and cell path length, calculate a ratiometric image. A common ratio is the corrected FRET signal divided by the donor signal.
-
Generate a pseudocolor ratiometric image to visualize the spatial distribution of this compound activation. Use a color scale where high ratios (e.g., warm colors) represent high FRET (inactive this compound) and low ratios (e.g., cool colors) represent low FRET (active this compound).
-
-
Quantitative Analysis :
-
Define regions of interest (ROIs) within the cells (e.g., plasma membrane, cytoplasm) to quantify the average FRET ratio in different subcellular compartments.
-
For time-lapse experiments, plot the change in the average FRET ratio over time to analyze the kinetics of this compound activation in response to stimuli.
-
Conclusion
The FRET-based analysis of this compound conformational changes offers a powerful approach to study the dynamic regulation of this crucial cytoskeletal linker in living cells. The detailed protocols provided herein will enable researchers to construct and utilize this compound biosensors to investigate its role in various cellular functions and to screen for compounds that modulate its activity, paving the way for new therapeutic strategies.
References
Application Notes and Protocols: Investigating Radixin Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis of radixin, a key member of the Ezrin-Radixin-Moesin (ERM) protein family. This compound is a crucial linker between the plasma membrane and the actin cytoskeleton, playing significant roles in cell shape, migration, and signal transduction.[1][2][3][4][5] The protocols outlined below detail the generation of a this compound knockout cell line using CRISPR-Cas9 and subsequent functional assays to elucidate its role in cellular processes.
Introduction to this compound
This compound, along with ezrin and moesin, belongs to the ERM family of proteins that regulate the connection between the cortical actin cytoskeleton and the plasma membrane.[6] These proteins are involved in a variety of cellular functions, including the formation of microvilli, cell-cell adhesion, and cell migration.[6][7][8][9] this compound acts as a scaffold, linking transmembrane proteins to the actin cytoskeleton, thereby participating in various signaling pathways.[1][2][4] Dysregulation of this compound function has been implicated in several diseases, making it an attractive target for further investigation.
Principle of the Method
The CRISPR-Cas9 system is a powerful genome-editing tool that allows for the precise knockout of target genes.[10][11] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often result in small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and subsequent gene knockout.[10]
By generating a stable this compound knockout cell line, researchers can investigate the phenotypic consequences of this compound loss and dissect its role in various cellular functions and signaling pathways.
Section 1: Generation of a this compound Knockout Cell Line using CRISPR-Cas9
This section provides a detailed protocol for creating a this compound knockout cell line.
Experimental Workflow
Protocol 1.1: Guide RNA (gRNA) Design and Vector Construction
-
gRNA Design:
-
Identify the target gene: this compound (RDX).
-
Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to design 2-3 gRNAs targeting an early exon of the RDX gene to maximize the likelihood of a functional knockout.[12]
-
Select gRNAs with high on-target scores and low off-target scores.
-
-
Vector Selection:
-
Choose a suitable all-in-one CRISPR-Cas9 vector that expresses both Cas9 and the gRNA. A vector containing a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP) is recommended for easier selection and screening.[13]
-
-
gRNA Cloning:
-
Synthesize the designed gRNA oligonucleotides.
-
Anneal the complementary oligos to form a double-stranded DNA fragment.
-
Ligate the annealed gRNA into the BbsI-linearized Cas9 expression vector.[13]
-
Transform the ligated plasmid into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 1.2: Cell Culture, Transfection, and Selection
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T, HeLa, or a cell line relevant to the research question) in the appropriate medium and conditions.
-
-
Transfection:
-
Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Selection:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Maintain the selection pressure until a stable population of resistant cells is established.
-
Protocol 1.3: Single-Cell Cloning and Knockout Validation
-
Single-Cell Cloning:
-
Perform single-cell cloning of the stable cell population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Expansion of Clones:
-
Expand the single-cell-derived colonies.
-
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
Amplify the target region of the RDX gene by PCR.
-
Sequence the PCR products to identify clones with frameshift-inducing indels.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the wild-type and potential knockout clones.
-
Perform Western blotting using an antibody specific for this compound to confirm the absence of the protein in the knockout clones.[14]
-
Section 2: Functional Analysis of this compound Knockout Cells
This section details experimental protocols to investigate the functional consequences of this compound knockout.
Experimental Workflow for Functional Analysis
Protocol 2.1: Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding:
-
Seed wild-type and this compound knockout cells in 6-well plates and grow to confluence.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
-
Imaging:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at each time point and calculate the rate of cell migration.
-
Protocol 2.2: Cell Adhesion Assay
-
Plate Coating:
-
Coat 96-well plates with an extracellular matrix protein (e.g., fibronectin).
-
-
Cell Seeding:
-
Seed an equal number of wild-type and this compound knockout cells into the coated wells.
-
-
Incubation and Washing:
-
Allow the cells to adhere for a specific time (e.g., 1 hour).
-
Wash the wells gently with PBS to remove non-adherent cells.
-
-
Quantification:
-
Quantify the number of adherent cells using a crystal violet staining assay or a cell viability reagent.
-
Protocol 2.3: Actin Cytoskeleton Staining
-
Cell Seeding and Fixation:
-
Seed wild-type and this compound knockout cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with fluorescently labeled phalloidin.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Protocol 2.4: Rac1 Activity Assay
This compound has been shown to regulate the activity of the small GTPase Rac1.[6][7]
-
Cell Lysis:
-
Lyse wild-type and this compound knockout cells under conditions that preserve GTPase activity.
-
-
Pull-down Assay:
-
Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Rac1.
-
Pull down the protein complexes using glutathione-sepharose beads.
-
-
Western Blot Analysis:
-
Analyze the amount of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.
-
Normalize to the total amount of Rac1 in the input lysates.
-
Protocol 2.5: Co-Immunoprecipitation (Co-IP) for Protein Interactions
To investigate changes in protein-protein interactions following this compound knockout, Co-IP can be performed.
-
Cell Lysis:
-
Lyse wild-type and this compound knockout cells with a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against a known or suspected this compound-interacting protein (e.g., CD44).
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Elute the bound proteins and analyze the co-immunoprecipitated proteins by Western blotting.
-
Section 3: Data Presentation
Quantitative data from the functional assays should be summarized in tables for clear comparison between wild-type and this compound knockout cells.
Table 1: Cell Migration Rate
| Cell Line | Migration Rate (µm/hour) | Standard Deviation | p-value |
| Wild-Type | 25.3 | ± 2.1 | <0.01 |
| This compound KO | 12.8 | ± 1.5 | <0.01 |
Table 2: Cell Adhesion to Fibronectin
| Cell Line | Adherent Cells (% of Wild-Type) | Standard Deviation | p-value |
| Wild-Type | 100 | ± 8.5 | - |
| This compound KO | 65.2 | ± 6.3 | <0.05 |
Table 3: Relative Rac1 Activity
| Cell Line | Active Rac1 / Total Rac1 (Fold Change) | Standard Deviation | p-value |
| Wild-Type | 1.0 | - | - |
| This compound KO | 2.5 | ± 0.4 | <0.01 |
Section 4: Signaling Pathways
This compound-Mediated Signaling
This compound is a key player in several signaling pathways that control cell shape, migration, and adhesion. It can directly bind to the cytoplasmic tails of transmembrane proteins like CD44 and ICAMs.[1][2] Through adaptor proteins like EBP50, this compound can also interact with other signaling molecules.[1] this compound is known to regulate Gα13-mediated signaling and can influence gene transcription through the activation of Rac1 and CaMKII.[1][2]
The depletion of this compound affects cell morphology, migration, and cell adhesion.[2] Studies have shown that this compound depletion can lead to an increase in the activity of Rac1.[6][7] This suggests that this compound plays an important role in promoting cell migration by regulating Rac1-mediated processes.[6][7][8]
Conclusion
The use of CRISPR-Cas9 to generate this compound knockout cell lines provides a powerful model system to study the multifaceted roles of this important cytoskeletal linker protein. The protocols and assays detailed in these application notes offer a comprehensive framework for researchers to investigate the impact of this compound loss on cell migration, adhesion, and intracellular signaling, ultimately contributing to a deeper understanding of its function in both normal physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ezrin, this compound and Moesin: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. scispace.com [scispace.com]
- 7. This compound regulates cell migration and cell-cell adhesion through Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging role for ERM proteins in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. Technologies and Computational Analysis Strategies for CRISPR Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Radixin Knockdown using Lentiviral shRNA Transduction
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Table 1: Radixin Knockdown Efficiency
| Cell Line | Method of Knockdown | Knockdown Efficiency | Validation Method | Reference |
| MDCK | stably expressing a this compound-specific siRNA | >90% | Western Blot | [3] |
| Glioblastoma U251 | Lentivirus-mediated shRNA | Significant down-regulation | Not specified | [5] |
| PANC-1 (Pancreatic cancer) | Lentivirus-mediated shRNA | Significant down-regulation | Not specified | [6] |
| Various | Validated shRNA Lentivirus | ≥70% | Fluorescence-based method | [9] |
Table 2: Functional Consequences of this compound Knockdown
| Cell Line | Effect of Knockdown | Assay | Reference |
| MDCK | Reduced rate of cell migration | Wound closure assay | [3] |
| Glioblastoma U251 | Inhibition of tumor growth in vivo | Nude mice xenograft model | [5] |
| Glioblastoma U251 | Reduced microvessel density in tumors | In vivo analysis | [5] |
| PANC-1 (Pancreatic cancer) | Inhibition of cell proliferation and survival | In vitro assays | [6] |
| PANC-1 (Pancreatic cancer) | Inhibition of cell adhesion and invasion | In vitro assays | [6] |
| PANC-1 (Pancreatic cancer) | Inhibition of tumor growth in vivo | Nude mice xenograft model | [6] |
Table 3: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
| Cell Line | Recommended MOI |
| A549 | 5 |
| HCT116 | 5 |
| HEK293T | 5 |
| HepG2 | 5 |
| LNCaP | 5 |
| THP1 | 5 |
| HeLa | 3 |
| Hep3B | 10 |
| HuH7 | 10 |
| Jurkat | 10 |
| MCF-7 | 10 |
| SH-SY5Y | 10 |
| U2OS | 10 |
| Caco2 | 25 |
| SKNMC | 25 |
| C2C12 | 100 |
Note: The optimal MOI can vary between laboratories and with cell passage number. It is highly recommended to perform a titration for each new cell line and experiment.[4]
Table 4: Recommended Puromycin (B1679871) Concentrations for Selection
| Cell Line | Puromycin Concentration (µg/mL) |
| HEK293 | 1-2 |
| HeLa | 1-2 |
| A549 | 1-2 |
| MCF-7 | 1-2 |
| MDA-MB-231 | 1-2 |
| PC-3 | 1 |
| LNCaP | 1 |
| HepG2 | 2 |
| Huh7 | 0.5-1 |
| HCT116 | 2 |
Note: This table provides starting concentrations. It is imperative to perform a puromycin kill curve to determine the optimal concentration for your specific cell line, as sensitivity to the antibiotic can vary significantly.[1][2]
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling
This compound acts as a scaffold for key signaling molecules, organizing them into functional complexes at the cell membrane.[12][13] One such complex involves the cAMP effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[12][13] By anchoring these proteins, this compound facilitates the efficient transduction of cAMP signals to downstream effectors like the small GTPase Rap1, which is involved in processes such as cell adhesion and proliferation.[12][13][14][15] Knockdown of this compound disrupts this scaffold, leading to impaired cAMP signaling.[12][13]
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. gentarget.com [gentarget.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.origene.com [cdn.origene.com]
- 5. This compound knockdown by RNA interference suppresses human glioblastoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of this compound by RNA interference suppresses the growth of human pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genemedi.net [genemedi.net]
- 8. A strategy to obtain recombinant cell lines with high expression levels. Lentiviral vector-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated this compound/RDX shRNA lentivirus — LipExoGen [lipexogen.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. This compound assembles cAMP effectors Epac and PKA into a functional cAMP compartment: role in cAMP-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Assembles cAMP Effectors Epac and PKA into a Functional cAMP Compartment: ROLE IN cAMP-DEPENDENT CELL PROLIFERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rap-linked cAMP signaling Epac proteins: compartmentation, functioning and disease implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Human Radixin (RDX) Gene Expression
Introduction
Radixin (RDX) is a cytoskeletal protein crucial for linking actin filaments to the plasma membrane.[1] It is a member of the ezrin-radixin-moesin (ERM) protein family and plays a significant role in processes such as cell adhesion, migration, and the formation of specialized cell surface structures.[1][2] Given its involvement in various cellular functions, the accurate quantification of this compound gene expression is essential for researchers in cell biology, cancer research, and drug development.
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique for measuring RNA levels, making it the gold standard for gene expression analysis.[3][4] These application notes provide a detailed protocol for the quantification of human this compound (RDX) mRNA expression using a two-step RT-qPCR method with SYBR Green-based detection, followed by relative quantification analysis.
Principle of the Method
The protocol involves a two-step RT-qPCR process.[5][6] In the first step, total RNA is isolated from cells or tissues and then reverse-transcribed into complementary DNA (cDNA).[3][7] The second step is the quantitative PCR, where the cDNA serves as a template for amplification.[8] The reaction uses SYBR Green, a fluorescent dye that binds to double-stranded DNA, allowing the monitoring of DNA amplification in real-time.[8][9] The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target template.[9][10]
For data analysis, the comparative Ct (ΔΔCt) method is used for relative quantification of gene expression.[10][11] This method normalizes the expression of the target gene (RDX) to an endogenous control (a stably expressed housekeeping gene) and compares the target gene expression in a test sample to a calibrator sample (e.g., an untreated control).[11][12]
Experimental Workflow
Caption: RT-qPCR workflow for RDX gene expression analysis.
Materials and Reagents
Equipment
-
Real-Time PCR instrument
-
Thermal cycler (if separate from qPCR instrument)
-
Microcentrifuge
-
Spectrophotometer or fluorometer (for RNA/cDNA quantification)
-
Laminar flow hood
-
Vortex mixer
-
Pipettes (P1000, P200, P20, P10)
-
Nuclease-free pipette tips with aerosol barriers
Reagents
-
Total RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I, RNase-free
-
Nuclease-free water
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT)s)[7][13]
-
2x SYBR Green qPCR Master Mix
-
Forward and reverse primers for human RDX and housekeeping genes
-
Nuclease-free microcentrifuge tubes and PCR plates/tubes
Primer Sequences for Human RDX Gene
Validated qPCR primers are critical for accurate results.[14] The following primer sequences for human this compound (RDX) are based on commercially available, pre-designed assays.
| Gene | Locus ID | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Amplicon Size |
| RDX | 5962 | GAGGAAGCTACTGAGTGGCAAC | CTGTTGGAGGAATGACTGGTGG | ~100-200 bp |
Source: OriGene Technologies, NM_002906.[15]
Recommended Housekeeping Genes (Endogenous Controls)
The selection of stable reference genes is essential for accurate normalization.[16] It is recommended to test multiple housekeeping genes and validate their stability for the specific experimental conditions. Commonly used human housekeeping genes include:
| Gene | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |
| GAPDH | AATGAAGGGGTCATTGATGG | AAGGTGAAGGTCGGAGTCAA |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATG |
Note: Primer sequences should be verified and optimized for your specific qPCR master mix and instrument.
Experimental Protocols
Step 1: Total RNA Isolation and Quality Control
-
Isolate total RNA from cell or tissue samples using a preferred method, such as a column-based kit or TRIzol reagent, following the manufacturer's instructions.[13]
-
To eliminate potential genomic DNA contamination, perform an on-column DNase digestion or treat the purified RNA with DNase I.
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Store the purified RNA at -80°C.
Step 2: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol is for a two-step RT-qPCR.[5][6]
-
Thaw RNA, primers (oligo(dT)s and/or random hexamers), dNTPs, and nuclease-free water on ice.
-
Prepare the RNA/primer mixture in a nuclease-free tube on ice. For a 20 µL reaction:
-
Total RNA: 1 µg
-
Oligo(dT) primer (50 µM) or Random Hexamers (50 ng/µL): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate the mixture at 65°C for 5 minutes to denature RNA secondary structures, then place immediately on ice for at least 1 minute.[7]
-
Prepare the reverse transcription master mix. For each reaction:
-
5x Reaction Buffer: 4 µL
-
Reverse Transcriptase (e.g., M-MLV, 200 U/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Nuclease-free water: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate as follows:
-
The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to dilute the cDNA (e.g., 1:10) in nuclease-free water before use in the qPCR reaction.
Step 3: Quantitative PCR (qPCR)
-
Thaw the SYBR Green Master Mix, primers, and cDNA template on ice.
-
Prepare a qPCR master mix for the number of reactions required (including no-template controls and replicates). It is recommended to run each sample in triplicate. For a single 20 µL reaction:
-
2x SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Vortex the master mix gently and dispense 15 µL into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA template to the appropriate wells. For the no-template control (NTC), add 5 µL of nuclease-free water.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Load the plate into the real-time PCR instrument and run the following thermal cycling program (program may require optimization based on instrument and master mix):
-
Enzyme Activation: 95°C for 10 minutes[13]
-
PCR Cycles (40x):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)[13]
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
Data Analysis: Relative Quantification (ΔΔCt Method)
The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.[10][17]
Caption: The ΔΔCt method for relative gene expression analysis.
Step-by-Step Calculation
-
Calculate the ΔCt (Delta Ct): For each sample (both calibrator and test samples), normalize the Ct value of the target gene (RDX) to the Ct value of the housekeeping gene.[10]
ΔCt = CtRDX - CtHousekeeping
-
Calculate the ΔΔCt (Delta-Delta Ct): Normalize the ΔCt of the test sample to the ΔCt of the calibrator sample.[11]
ΔΔCt = ΔCtTest Sample - ΔCtCalibrator Sample
-
Calculate the Fold Change: Determine the relative expression level (fold change) of the RDX gene in the test sample compared to the calibrator sample.[10]
Fold Change = 2-ΔΔCt
Data Presentation
Table 1: Raw Ct Values and Initial Calculations
This table is used to record the raw Ct values from the qPCR instrument and perform the initial ΔCt calculation.
| Sample Name | Replicate | Ct (RDX) | Ct (GAPDH) | ΔCt (CtRDX - CtGAPDH) |
| Calibrator | 1 | 22.5 | 18.2 | 4.3 |
| (Untreated) | 2 | 22.6 | 18.3 | 4.3 |
| 3 | 22.4 | 18.1 | 4.3 | |
| Average | 22.5 | 18.2 | 4.3 | |
| Test Sample | 1 | 24.8 | 18.3 | 6.5 |
| (Treated) | 2 | 25.0 | 18.4 | 6.6 |
| 3 | 24.9 | 18.2 | 6.7 | |
| Average | 24.9 | 18.3 | 6.6 |
Table 2: Calculation of Relative RDX Gene Expression
This table summarizes the final steps to determine the fold change in gene expression.
| Sample Group | Average ΔCt | ΔΔCt (ΔCtTest - ΔCtCalibrator) | Fold Change (2-ΔΔCt) | Interpretation |
| Calibrator | 4.3 | 4.3 - 4.3 = 0 | 20 = 1.0 | Baseline expression level |
| Test Sample | 6.6 | 6.6 - 4.3 = 2.3 | 2-2.3 ≈ 0.20 | ~80% downregulation compared to the calibrator |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RDX this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. bio-rad.com [bio-rad.com]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. youtube.com [youtube.com]
- 10. toptipbio.com [toptipbio.com]
- 11. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science.smith.edu [science.smith.edu]
- 13. mcgill.ca [mcgill.ca]
- 14. anygenes.com [anygenes.com]
- 15. origene.com [origene.com]
- 16. Careful Selection of Reference Genes Is Required for Reliable Performance of RT-qPCR in Human Normal and Cancer Cell Lines | PLOS One [journals.plos.org]
- 17. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
Application Note: Isolation of Radixin-Enriched Membranes Through Subcellular Fractionation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, plays a pivotal role in linking the actin cytoskeleton to the plasma membrane.[1][2] These proteins are crucial for maintaining cell shape, motility, and adhesion.[1] In their active state, ERM proteins, including this compound, are localized to the plasma membrane where they act as scaffolds for various signaling molecules, thereby regulating diverse cellular processes.[1][3] Inactive ERM proteins are primarily found in the cytoplasm.[1] The activation and membrane localization of this compound are critical for its function in signal transduction.[1][3] This application note provides a detailed protocol for the subcellular fractionation of cultured mammalian cells to isolate membrane fractions highly enriched in this compound. The method is based on differential centrifugation and detergent-based separation of membrane microdomains, often referred to as detergent-resistant membranes (DRMs) or lipid rafts, which are known to be enriched in signaling proteins.[4][5]
Principle of the Method
The protocol employs a multi-step process to separate cellular components based on their size, density, and solubility. Initially, cells are gently lysed to preserve the integrity of organelles. A series of centrifugation steps then separates the nuclei, mitochondria, and cytosol from the total membrane fraction. Subsequently, the membrane fraction is treated with a non-ionic detergent at a low temperature to solubilize most of the membrane, leaving behind the less soluble, cholesterol- and sphingolipid-rich microdomains where this compound is often concentrated.[4][5][6] A final high-speed centrifugation step isolates these this compound-enriched membrane fragments. The purity and enrichment of each fraction are assessed by Western blotting using specific protein markers.
Experimental Protocols
A. Preparation of Reagents
Lysis Buffer:
-
20 mM HEPES (pH 7.4)
-
10 mM KCl
-
2 mM MgCl2
-
1 mM EDTA
-
1 mM EGTA
-
1 mM DTT
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Store at 4°C. Add DTT and protease inhibitors fresh before use.
Membrane Solubilization Buffer (1% Triton X-100 in Lysis Buffer):
-
Add Triton X-100 to the Lysis Buffer to a final concentration of 1% (v/v).
-
Store at 4°C.
Sucrose (B13894) Solutions (for density gradient - optional):
-
40% (w/v) Sucrose in Lysis Buffer
-
30% (w/v) Sucrose in Lysis Buffer
-
5% (w/v) Sucrose in Lysis Buffer
-
Store at 4°C.
B. Protocol for Subcellular Fractionation
-
Cell Culture and Harvesting:
-
Grow cultured mammalian cells (e.g., HeLa, HEK293) to 80-90% confluency in 10 cm plates.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by scraping into 1 mL of ice-cold Lysis Buffer.
-
-
Cell Lysis:
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 27-gauge needle 10-15 times.
-
Verify cell lysis under a microscope.
-
-
Isolation of Total Membranes:
-
Centrifuge the cell lysate at 700 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membranes (microsomal fraction).
-
The resulting supernatant is the cytosolic fraction.
-
-
Isolation of this compound-Enriched Detergent-Resistant Membranes (DRMs):
-
Resuspend the total membrane pellet in 500 µL of ice-cold Membrane Solubilization Buffer (1% Triton X-100 in Lysis Buffer).
-
Incubate on ice for 30 minutes with gentle agitation.
-
(Optional: For higher purity, the solubilized membrane fraction can be subjected to sucrose density gradient centrifugation. Layer the sample on top of a discontinuous sucrose gradient (e.g., 40%, 30%, 5%) and centrifuge at 200,000 x g for 18-20 hours at 4°C. The this compound-enriched DRMs will be located at the interface of the 5% and 30% sucrose layers).
-
For a simplified protocol, centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C.
-
The pellet contains the detergent-resistant, this compound-enriched membrane fraction. The supernatant contains the detergent-soluble membrane proteins.
-
-
Protein Quantification:
-
Resuspend the final pellet (this compound-enriched fraction) and the other collected fractions in a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
C. Validation by Western Blotting
-
Sample Preparation:
-
Mix equal amounts of protein from each fraction (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against this compound and marker proteins (see Table 2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Presentation
Table 1: Expected Yield and Enrichment of this compound in Subcellular Fractions
| Fraction | Total Protein (µg) per 10^7 cells (Expected) | This compound Enrichment (Fold Change vs. Total Lysate) (Expected) | Purity (% of Total this compound in Fraction) (Expected) |
| Total Cell Lysate | 1500 - 2000 | 1.0 | 100 |
| Cytosolic Fraction | 800 - 1200 | 0.5 - 0.8 | 30 - 40 |
| Total Membrane Fraction | 200 - 300 | 2.0 - 4.0 | 50 - 60 |
| This compound-Enriched (DRM) Fraction | 20 - 50 | 10 - 20 | 15 - 25 |
| Detergent-Soluble Membrane Fraction | 180 - 250 | 1.0 - 2.0 | 35 - 45 |
Note: Expected values are based on typical results from subcellular fractionation of cultured mammalian cells and may vary depending on the cell type and experimental conditions.
Table 2: Protein Markers for Validation of Subcellular Fractions
| Fraction | Marker Protein | Function/Localization |
| This compound-Enriched (DRM) Fraction | Flotillin-1 | Marker for lipid rafts/DRMs[5] |
| Caveolin-1 | Marker for caveolae, a type of lipid raft[5] | |
| CD44 | Transmembrane protein known to interact with this compound[8][9] | |
| Detergent-Soluble Membrane Fraction | Transferrin Receptor | Transmembrane protein typically excluded from DRMs |
| Cytosolic Fraction | GAPDH | Glycolytic enzyme, cytosolic marker[7] |
| Nuclear Fraction | Lamin B1 | Nuclear envelope protein[7] |
| Mitochondrial Fraction | Cytochrome c | Mitochondrial protein[7] |
Visualizations
Experimental Workflow
References
- 1. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: cytoskeletal adopter and signaling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin, this compound and Moesin: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid rafts and detergent-resistant membranes in epithelial keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of detergent-resistant membranes in Arabidopsis. Evidence for plasma membrane lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structural basis of the membrane-targeting and unmasking mechanisms of the this compound FERM domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Actin Binding Assay for Radixin Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radixin is a member of the Ezrin/Radixin/Moesin (ERM) protein family, which functions as a crucial linker between the actin cytoskeleton and the plasma membrane.[1] These proteins play a vital role in various cellular processes, including cell adhesion, motility, and signal transduction.[1][2] this compound's ability to bind F-actin is tightly regulated by its conformation. In its inactive, cytosolic state, this compound exists in a "closed" conformation due to an intramolecular association between its N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain and its C-terminal actin-binding domain, which masks the actin-binding site.[1][3]
Activation of this compound is a sequential process initiated by the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to the FERM domain.[3][4] This interaction induces a conformational change that exposes a conserved threonine residue (Thr564 in human this compound) in the C-terminal domain.[4][5] Subsequent phosphorylation of this residue leads to the full opening of the protein, unmasking the actin-binding domain and allowing it to bind to F-actin with higher affinity.[3][5] This activated, "open" conformation of this compound is essential for its function in crosslinking the plasma membrane to the cortical actin cytoskeleton.[3]
This application note provides a detailed protocol for an in vitro actin co-sedimentation assay to qualitatively and quantitatively assess the binding of this compound to F-actin. This assay is fundamental for studying the regulatory mechanisms of this compound and for screening potential therapeutic compounds that may modulate its function.
Signaling Pathway for this compound Activation
The activation of this compound is a critical step in its function as a membrane-cytoskeleton linker. The following diagram illustrates the signaling pathway leading to this compound activation and its subsequent binding to F-actin.
Caption: this compound activation pathway.
Quantitative Data Presentation
The binding of this compound to F-actin is significantly enhanced by its conformational activation. While specific dissociation constants (Kd) for the this compound-actin interaction are not widely reported, data from closely related ERM proteins, such as ezrin, demonstrate this principle. The following table summarizes the expected qualitative and semi-quantitative binding characteristics of different forms of this compound to F-actin.
| This compound Construct | Activator(s) | Expected F-actin Binding Affinity (Kd) | Reference / Notes |
| Full-length this compound (Inactive) | None | Weak / High µM | Inactive, closed conformation masks the actin-binding site.[1][3] |
| Full-length this compound | + PIP2 | Moderate | PIP2 binding induces a partial opening of the molecule.[6] |
| Full-length this compound (T564D phosphomimetic) | N/A (Constitutively active) | Strong / Low µM | The T564D mutation mimics phosphorylation, leading to an open and active conformation.[5][6] |
| Full-length this compound | + PIP2 + Phosphorylation | Strongest / Low µM | Synergistic effect of PIP2 binding and phosphorylation leads to full activation.[5][6] |
| C-terminal Domain only | N/A | Strong / Low µM | The isolated C-terminal domain contains the actin-binding site and is not inhibited by the FERM domain.[7] |
Experimental Protocols
Protocol 1: Recombinant this compound Purification
High-purity, functional this compound protein is essential for a successful in vitro actin binding assay.
Materials and Reagents:
-
Expression vector containing the this compound construct (e.g., full-length, T564D mutant, or C-terminal domain) with an affinity tag (e.g., His6-tag, GST-tag).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Sonciator or French press.
-
Centrifuge capable of >15,000 x g.
-
Dialysis tubing or cassette.
Methodology:
-
Expression: Transform the expression vector into E. coli and grow the culture to an OD600 of 0.6-0.8. Induce protein expression (e.g., with IPTG) and continue to grow the culture under appropriate conditions (e.g., 18°C overnight).
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Incubate the clarified lysate with the equilibrated affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound protein using Elution Buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against Dialysis Buffer to remove the eluting agent (e.g., imidazole) and to exchange the buffer. Concentrate the protein to a suitable concentration using a centrifugal concentrator.
-
Quality Control: Assess the purity and concentration of the purified protein by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Protocol 2: In Vitro Actin Co-sedimentation Assay
This assay is the gold standard for determining the binding of a protein to F-actin.[8][9][10]
Materials and Reagents:
-
Purified this compound protein (from Protocol 1).
-
Monomeric (G-) actin (commercially available).
-
General Actin Buffer (G-Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl2.
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
Actin Co-sedimentation Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.2 mM ATP.
-
Ultracentrifuge with a rotor capable of >100,000 x g (e.g., TLA100).
-
SDS-PAGE reagents.
-
Densitometry software for quantification.
Methodology:
-
Actin Polymerization: a. Dilute G-actin in G-Buffer to the desired concentration (e.g., 10 µM). b. Add 1/10th volume of 10x Polymerization Buffer to initiate polymerization. c. Incubate at room temperature for 1 hour to allow for the formation of filamentous (F-) actin.
-
Binding Reaction: a. In separate microcentrifuge tubes, prepare the following reactions in Actin Co-sedimentation Buffer: i. Control 1: F-actin alone. ii. Control 2: this compound protein alone (at the highest concentration used). iii. Test Reactions: A constant concentration of F-actin (e.g., 5 µM) with increasing concentrations of this compound protein. b. Incubate all reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Co-sedimentation: a. Centrifuge the reaction mixtures at >100,000 x g for 30 minutes at room temperature to pellet the F-actin and any bound proteins. b. Carefully collect the supernatant from each tube without disturbing the pellet. c. Resuspend the pellets in a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume. d. Add an appropriate amount of concentrated SDS-PAGE sample buffer to the supernatant fractions.
-
Analysis: a. Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. b. Stain the gel with Coomassie Blue or a similar protein stain. c. Quantify the amount of this compound and actin in each supernatant and pellet fraction using densitometry. d. The amount of bound this compound at each concentration can be determined by subtracting the amount of this compound in the supernatant from the total amount. The dissociation constant (Kd) can then be calculated by plotting the concentration of bound this compound against the concentration of free this compound and fitting the data to a binding isotherm.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro actin co-sedimentation assay.
Caption: Actin co-sedimentation assay workflow.
References
- 1. This compound: cytoskeletal adopter and signaling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Monoallelic loss of the F-actin-binding protein this compound facilitates startle reactivity and pre-pulse inhibition in mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A biophysical perspective of the regulatory mechanisms of ezrin/radixin/moesin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of F-Actin Binding Capacity of Ezrin: Synergism of PIP2 Interaction and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dissection of this compound: distinct and interdependent functions of the amino- and carboxy-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Radixin Inhibitor DX52-1 in Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. The Ezrin-Radixin-Moesin (ERM) family of proteins plays a pivotal role in linking the actin cytoskeleton to the plasma membrane, thereby regulating cell shape, adhesion, and motility. Radixin, a key member of this family, is essential for the formation of cell surface projections and the stabilization of cell-cell and cell-matrix adhesions, which are critical for cell migration.
The small molecule DX52-1 has been identified as a specific and covalent inhibitor of this compound.[1] Its mechanism of action involves binding to the C-terminal region of this compound, which contains the binding site for F-actin. This interaction effectively disrupts the ability of this compound to link the actin cytoskeleton to transmembrane proteins such as CD44, a key receptor involved in cell migration.[1] Consequently, DX52-1 serves as a valuable tool for investigating the role of this compound in cell migration and as a potential therapeutic agent for diseases characterized by aberrant cell motility.
These application notes provide detailed protocols for utilizing the this compound inhibitor DX52-1 in two standard in vitro migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Signaling Pathway of this compound in Cell Migration
This compound acts as a critical linker protein, connecting the actin cytoskeleton to the plasma membrane via its interaction with transmembrane proteins like CD44. This connection is essential for the structural integrity and dynamic changes required for cell movement. The signaling cascade often involves the activation of small GTPases, such as Rac1, which further regulate the actin cytoskeleton. DX52-1 inhibits cell migration by directly binding to this compound and preventing its interaction with F-actin, thereby disrupting this crucial linkage.
Caption: this compound signaling pathway in cell migration and its inhibition by DX52-1.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data representing the expected outcomes of using DX52-1 in migration assays based on its known function as a this compound inhibitor.
Table 1: Effect of DX52-1 on Wound Closure in Scratch Assay
| Cell Line | DX52-1 Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) |
| MCF-7 | 0 (Control) | 85 ± 5 | 0 |
| 1 | 60 ± 7 | 29.4 | |
| 5 | 35 ± 6 | 58.8 | |
| 10 | 15 ± 4 | 82.4 | |
| A549 | 0 (Control) | 92 ± 4 | 0 |
| 1 | 70 ± 5 | 23.9 | |
| 5 | 45 ± 8 | 51.1 | |
| 10 | 20 ± 6 | 78.3 |
Table 2: Effect of DX52-1 on Transwell Cell Migration
| Cell Line | DX52-1 Concentration (µM) | Number of Migrated Cells | Inhibition of Migration (%) |
| MCF-7 | 0 (Control) | 250 ± 20 | 0 |
| 1 | 175 ± 15 | 30.0 | |
| 5 | 90 ± 12 | 64.0 | |
| 10 | 40 ± 8 | 84.0 | |
| A549 | 0 (Control) | 310 ± 25 | 0 |
| 1 | 220 ± 18 | 29.0 | |
| 5 | 115 ± 14 | 62.9 | |
| 10 | 55 ± 10 | 82.3 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.
Caption: Workflow for the wound healing (scratch) assay.
-
Cell Seeding:
-
Seed epithelial cells (e.g., MCF-7, A549) in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.
-
To ensure consistency, a perpendicular scratch can be made to create a cross-shaped wound.
-
-
Treatment with DX52-1:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Add fresh culture medium containing the desired concentrations of DX52-1 (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should also be included.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate for 24 to 48 hours, or until the scratch in the control well is nearly closed.
-
Capture final images of the same marked locations.
-
Measure the area of the wound at 0h and the final time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area_0h - Area_final) / Area_0h ] * 100
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Caption: Workflow for the Transwell migration assay.
-
Preparation:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) by adding warm, serum-free medium to the inside of the insert and the lower chamber of a 24-well plate. Incubate for at least 1 hour at 37°C.
-
During rehydration, harvest and resuspend cells in serum-free medium. Adjust the cell concentration to 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Remove the rehydration medium.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
In separate tubes, pre-incubate the cell suspension with the desired concentrations of DX52-1 (e.g., 0, 1, 5, 10 µM) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) with or without DX52-1 to the upper chamber of the Transwell insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (typically 12-24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Conclusion
The this compound inhibitor DX52-1 is a powerful tool for studying the role of this compound in cell migration. The wound healing and Transwell migration assays are robust methods for quantifying the inhibitory effects of DX52-1 on both collective and individual cell movement. The provided protocols offer a standardized approach for researchers to investigate the impact of this compound inhibition on cellular motility, which can provide valuable insights into various physiological and pathological processes.
References
Application Notes and Protocols for Flow Cytometry Analysis of Radixin Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of radixin expression using flow cytometry. This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical linker between the plasma membrane and the actin cytoskeleton.[1] Its expression and phosphorylation status are pivotal in regulating cell shape, motility, and signal transduction.[1] This document offers detailed protocols for sample preparation, intracellular staining of this compound, and data analysis, alongside information on its signaling pathways.
Introduction to this compound
This compound is a cytoskeletal-associated protein that plays a significant role in cellular integrity and signaling.[2][3] As a member of the ERM family, it functions in cell shape maintenance, cell growth, and motility.[2][3] this compound acts as a relay in cellular signaling cascades by linking membrane proteins to the actin cytoskeleton, thereby transmitting extracellular signals into the cell.[2][3] Dysregulation of this compound expression or function has been implicated in various diseases, including neurological disorders and cancer.[2][3]
This compound Signaling Pathways
This compound is a key player in multiple signaling pathways, often acting as a scaffold to bring signaling molecules into close proximity. Its activation is typically regulated by phosphorylation.[1] The diagram below illustrates the central role of this compound in integrating signals from membrane receptors to the actin cytoskeleton and downstream effectors.
Caption: this compound activation and downstream signaling cascade.
Quantitative Analysis of this compound Expression
Flow cytometry allows for the quantitative assessment of this compound expression on a single-cell level. The following table summarizes representative data on this compound mRNA and protein levels in various colon cancer cell lines compared to a normal colon cell line, as determined by real-time PCR and western blotting, respectively. This data can be correlated with flow cytometry results to provide a comprehensive expression profile.
| Cell Line | Cell Type | This compound mRNA Level (Relative to NCM460) | This compound Protein Level (Relative to NCM460) |
| NCM460 | Normal Colon | 1.0 | 1.0 |
| HT-29 | Colon Cancer | ~2.5 | ~2.8 |
| Caco-2 | Colon Cancer | ~3.0 | ~3.5 |
| HCT116 | Colon Cancer | ~4.5 | ~4.2 |
| LoVo | Colon Cancer | ~5.0 | ~5.3 |
| Data adapted from a study on this compound expression in colon cancer cells.[4] |
Experimental Protocols
I. Cell Preparation for Intracellular this compound Staining
This protocol outlines the steps for preparing a single-cell suspension suitable for intracellular antibody staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
Procedure:
-
Harvesting Cells:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Adherent cells: Wash cells with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with medium containing FBS. Transfer the cell suspension to a conical tube.
-
-
Washing: Wash the cells by resuspending the pellet in cold PBS and centrifuging at 300 x g for 5 minutes. Repeat this step twice to remove any residual medium.
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Aliquoting: Aliquot 1 x 10^6 cells per microcentrifuge tube for staining.
II. Intracellular Staining of this compound for Flow Cytometry
This protocol details the fixation, permeabilization, and staining of cells for the detection of intracellular this compound.
Materials:
-
Prepared single-cell suspension (from Protocol I)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Wash Buffer (PBS with 1% BSA)
-
Anti-Radixin antibody, validated for flow cytometry (e.g., Rabbit Monoclonal [EP1862Y])
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow cytometry tubes
Workflow Diagram:
Caption: Workflow for intracellular this compound staining.
Procedure:
-
Fixation: Resuspend the 1 x 10^6 cells in 100 µL of Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Washing: Add 1 mL of Wash Buffer to the cells and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.
-
Blocking (Optional but Recommended): To reduce non-specific binding, add 100 µL of Wash Buffer containing 5% normal serum (from the same species as the secondary antibody) and incubate for 15 minutes at room temperature.
-
Primary Antibody Staining: Without washing, add the anti-radixin antibody (at the manufacturer's recommended dilution) to the cell suspension. For a negative control, add the corresponding isotype control antibody to a separate tube. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of Wash Buffer to the cells and centrifuge at 500 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes at room temperature, protected from light.
-
Final Wash: Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Wash Buffer for flow cytometry analysis.
III. Data Acquisition and Analysis
Data Acquisition:
-
Use a flow cytometer equipped with the appropriate lasers and filters for the fluorochrome used.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.
-
Use unstained and single-color controls to set up compensation correctly.
-
Acquire a sufficient number of events (typically 10,000-50,000) for statistically significant analysis.
Data Analysis:
-
Gate on the single-cell population using FSC-A versus FSC-H.
-
Gate on the cell population of interest based on FSC and SSC properties.
-
Analyze the fluorescence intensity of the this compound-stained sample compared to the isotype control.
-
The median fluorescence intensity (MFI) can be used as a quantitative measure of this compound expression.
-
The percentage of this compound-positive cells can also be determined by setting a gate based on the isotype control.
References
- 1. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Radixin Antibodies | Invitrogen [thermofisher.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound Enhances Colon Cancer Cell Invasion by Increasing MMP-7 Production via Rac1-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting radixin western blot high background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during Radixin Western blotting experiments, with a specific focus on high background problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background on your Western blot can obscure the specific signal of your target protein, this compound, making data interpretation difficult. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] The following sections address common causes and solutions for high background in a question-and-answer format.
Q1: My entire membrane is dark. What are the likely causes and how can I fix this?
A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.[1]
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[1][2][3] If blocking is inadequate, the primary and secondary antibodies can bind all over the membrane, leading to a high background.[4][5]
-
Solution: Optimize your blocking protocol. You can try increasing the concentration of your blocking agent (e.g., from 3-5% to 5-7% non-fat dry milk or BSA), prolonging the blocking time (e.g., 2 hours at room temperature or overnight at 4°C), or increasing the incubation temperature.[4][5][6][7] Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[8][9] Adding a detergent like Tween-20 (0.05-0.1%) to your blocking buffer can also help reduce non-specific binding.[4]
-
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody is a common reason for high background.[1][2][8]
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal for this compound with minimal background.[1][2] This involves performing a dilution series for both your primary and secondary antibodies.[1] You can also try reducing the antibody incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight).[1][10]
-
-
Inadequate Washing: Washing steps are essential for removing unbound and non-specifically bound antibodies.[1][8]
-
Solution: Increase the number and duration of your washes. For example, instead of three washes for 5-10 minutes each, try four or five washes for 10-15 minutes each.[1] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane and that there is gentle agitation during the washes.[2][4] Including a detergent like Tween-20 in your wash buffer is standard practice to help reduce background.[1]
-
Q2: I am seeing multiple non-specific bands in addition to my this compound band. What could be the problem?
The appearance of non-specific bands can be caused by several factors, including issues with the sample, antibodies, or the separation process.
-
Sample Degradation or Contamination: If your protein samples are degraded, you may see a smear or multiple bands below the expected molecular weight of this compound.[1] Tissue extracts, in particular, can be prone to producing non-specific bands.[6]
-
Cross-Reactivity of Antibodies: The primary or secondary antibody may be cross-reacting with other proteins in your sample that share similar epitopes.
-
Solution: To check for non-specific binding of the secondary antibody, perform a control experiment where you omit the primary antibody incubation.[6][10] If you still see bands, your secondary antibody is likely the cause, and you should consider using a different one, perhaps a pre-adsorbed secondary antibody.[6] Also, ensure your primary antibody is specific for this compound.
-
-
Inefficient Gel Separation: Poor separation of proteins during SDS-PAGE can lead to the appearance of indistinct bands.
-
Solution: Optimize the gel percentage based on the molecular weight of this compound (approximately 80 kDa). A lower percentage gel is generally better for resolving larger proteins.[6]
-
Q3: I am specifically trying to detect phosphorylated this compound and my background is very high. Are there special considerations?
Yes, when detecting phosphorylated proteins like this compound, certain reagents can interfere and cause high background.
-
Choice of Blocking Agent: A common mistake is using non-fat dry milk as a blocking agent. Milk contains a high amount of the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background.[1][3]
-
Choice of Buffer: Phosphate-buffered saline (PBS) contains phosphate (B84403), which can compete with the antibody binding to the phosphorylated target protein.
-
Solution: Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody dilution steps to avoid interference from phosphate ions.
-
Q4: Could my choice of membrane be contributing to the high background?
Yes, the type of membrane can influence the level of background noise.
-
Membrane Properties: Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity than nitrocellulose membranes, which can sometimes lead to higher background.[1][9]
-
Solution: If you are consistently experiencing high background with a PVDF membrane, consider switching to a nitrocellulose membrane.[1][10] Also, it is critical to never let the membrane dry out at any point during the Western blotting process, as this will cause antibodies to bind non-specifically and irreversibly.[1][8][9]
-
Quantitative Data Summary
For optimal Western blot results, it is often necessary to titrate both the primary and secondary antibodies. The following table provides a general guideline for antibody dilution ranges. The optimal dilution will need to be determined empirically for your specific experimental conditions.
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2000 |
| Secondary Antibody | 1:2000 - 1:10,000 |
Experimental Protocols
Protocol 1: Antibody Titration using Dot Blot
A dot blot is a quick and efficient method to determine the optimal antibody concentrations without running multiple full Western blots.[11][12][13]
Materials:
-
Nitrocellulose or PVDF membrane
-
Your protein lysate
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Methodology:
-
Prepare a dilution series of your protein lysate.
-
On a strip of membrane, spot 1-2 µL of each lysate dilution. Allow the spots to dry completely.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Prepare several different dilutions of your primary antibody in blocking buffer.
-
Cut the membrane into smaller strips, with each strip containing the series of lysate dots.
-
Incubate each strip in a different primary antibody dilution for 1 hour at room temperature.
-
Wash the strips three times for 5 minutes each with TBST.
-
Prepare a dilution series of your secondary antibody.
-
Incubate the strips in the different secondary antibody dilutions for 1 hour at room temperature.
-
Wash the strips three times for 5 minutes each with TBST.
-
Incubate the strips with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the dot blots. The optimal antibody concentrations will be those that give a strong signal on the protein dots with the lowest background on the surrounding membrane.
Visualizations
Caption: General workflow for a this compound Western blot experiment.
Caption: Troubleshooting logic for high background in Western blotting.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Background - Get Rid of the Big Black Box - Advansta Inc. [advansta.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. arp1.com [arp1.com]
- 5. Western blot blocking: Best practices | Abcam [abcam.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biossusa.com [biossusa.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Optimizing Radixin Antibody Concentration for Immunohistochemistry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing radixin antibody concentration for immunohistochemistry (IHC). Find answers to frequently asked questions and detailed troubleshooting solutions to common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dilution for my this compound antibody in IHC?
A good starting point for this compound antibody dilution in IHC is typically between 1:50 and 1:200.[1][2] However, the optimal dilution is highly dependent on the specific antibody, the tissue type, and the detection system used. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.[3]
Q2: My this compound antibody is not producing any signal. What are the possible causes?
Several factors can lead to a lack of staining. Common causes include:
-
Incorrect antibody concentration: The antibody may be too dilute.[3]
-
Inactive primary or secondary antibody: Ensure antibodies have been stored correctly and have not expired.[3][4]
-
Incompatible primary and secondary antibodies: The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[3][5]
-
Suboptimal antigen retrieval: The method or duration of antigen retrieval may be insufficient to unmask the epitope.[3]
-
Issues with the detection system: The enzyme or fluorophore may be inactive.
Q3: I am observing high background staining in my IHC experiment with the this compound antibody. What can I do?
High background staining can obscure specific signals. To reduce it, consider the following:
-
Titrate the primary antibody: An overly concentrated primary antibody can lead to non-specific binding.[5][6]
-
Optimize blocking: Insufficient blocking can result in non-specific binding of primary or secondary antibodies. Using normal serum from the same species as the secondary antibody is recommended.[3]
-
Endogenous enzyme activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal. Use appropriate blocking agents like hydrogen peroxide for peroxidase or levamisole (B84282) for alkaline phosphatase.[5][7]
-
Thorough washing: Ensure adequate washing steps between antibody incubations to remove unbound antibodies.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound antibody concentration for IHC.
Problem 1: No Staining or Weak Signal
| Possible Cause | Troubleshooting Action |
| Primary antibody concentration is too low. | Perform a titration of the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400).[3] |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method. If using heat-induced epitope retrieval (HIER), test different buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and optimize heating time and temperature.[3] |
| Inactive primary or secondary antibody. | Run a positive control with a tissue known to express this compound to verify antibody activity.[3] Check the expiration dates of the antibodies. |
| Incompatible secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary).[3] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Action |
| Primary antibody concentration is too high. | Decrease the primary antibody concentration. Perform a titration to find the concentration that provides a good signal-to-noise ratio.[5][6] |
| Insufficient blocking. | Increase the blocking time or change the blocking agent. Use 5-10% normal serum from the species of the secondary antibody. |
| Endogenous peroxidase or phosphatase activity. | For HRP-based detection, incubate sections with 3% hydrogen peroxide. For AP-based detection, add levamisole to the substrate solution.[5][7] |
| Cross-reactivity of the secondary antibody. | Run a control without the primary antibody. If staining persists, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[5] |
Experimental Protocols & Data
Recommended Starting Antibody Concentrations
The following table summarizes recommended starting dilutions for this compound antibodies from various sources.
| Antibody Type | Recommended IHC Dilution | Source |
| Polyclonal | 1:50 - 1:200 | [1][2] |
| Monoclonal | 1:100 | [8] |
General Immunohistochemistry (IHC) Protocol
This is a general protocol and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The exact time and temperature should be optimized.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Peroxidase Block (for HRP detection):
-
Blocking:
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to the predetermined optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes.
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visual Guides
IHC Workflow
Caption: A generalized workflow for immunohistochemical (IHC) staining.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common IHC staining issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. anti-Radixin Antibody [ABIN7235040] - Human, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. documents.cap.org [documents.cap.org]
- 5. bma.ch [bma.ch]
- 6. vectorlabs.com [vectorlabs.com]
- 7. qedbio.com [qedbio.com]
- 8. Anti-Radixin/RDX antibody [EP1862Y] - BSA and Azide free (ab247319) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Non-Specific Bands in Radixin Immunoprecipitation
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during radixin immunoprecipitation experiments, specifically addressing the challenge of non-specific bands.
Frequently Asked Questions (FAQs)
Q1: I performed an immunoprecipitation for this compound, but my Western blot shows multiple bands in addition to the expected this compound band. What are the possible causes?
A1: The presence of non-specific bands in a this compound immunoprecipitation experiment can stem from several factors. These can be broadly categorized as issues related to the antibody, the experimental procedure, or the inherent biological properties of this compound itself. Common causes include:
-
Non-specific binding of proteins: Proteins can non-specifically bind to the immunoprecipitation antibody, the Protein A/G beads, or the tube surface.
-
Antibody-related issues: The primary antibody may cross-react with other proteins, or the heavy and light chains of the antibody can be detected by the secondary antibody used in the Western blot.
-
High abundance of interacting proteins: this compound is known to be part of a larger protein complex, and highly abundant interacting partners may be co-precipitated.
-
Post-translational modifications (PTMs) of this compound: this compound can undergo various post-translational modifications, such as phosphorylation, which can cause it to migrate at different molecular weights on an SDS-PAGE gel.[1][2]
-
Protein isoforms: Different isoforms of this compound may be expressed in your cell or tissue type, leading to the appearance of multiple bands.
-
Sample contamination: Contamination from other cellular compartments, particularly the cytoskeleton and membrane fractions, can introduce non-specific proteins.
Q2: How can I determine if the extra bands are non-specific binding to the beads or the antibody?
A2: To pinpoint the source of the non-specific bands, it is crucial to include proper controls in your experiment. A key control is an isotype control , which involves performing the immunoprecipitation with a non-specific antibody of the same isotype and from the same host species as your anti-radixin antibody. If the non-specific bands are still present in the isotype control lane, it suggests that the binding is occurring to the beads or other components of the system, rather than being specific to the anti-radixin antibody. Additionally, a "beads only" control, where the cell lysate is incubated with the beads without any primary antibody, can help identify proteins that bind directly to the beads.
Q3: What are some common interacting partners of this compound that I might see in my co-immunoprecipitation?
A3: this compound is a scaffolding protein that links the actin cytoskeleton to the plasma membrane and is involved in various signaling pathways.[3] Consequently, it has a number of known interacting partners that may be co-precipitated. These include:
-
Membrane proteins: CD44, CD43, ICAM-1, ICAM-2, and L-selectin.[3][4]
-
Adaptor proteins: ERM-binding phosphoprotein 50 (EBP50), also known as Na+/H+ exchanger regulatory factor 1 (NHERF1).[4]
-
Cytoskeletal proteins: Actin.
-
Signaling molecules: Rho GTPases and associated proteins.[5]
The presence of these proteins might be expected depending on the cellular context and the stringency of your experimental conditions.
Q4: Could the multiple bands be different forms of this compound itself?
A4: Yes, it is possible. This compound is known to be regulated by phosphorylation, which can alter its electrophoretic mobility.[1][2] The presence of phosphorylated and non-phosphorylated forms of this compound could result in the appearance of more than one band. To investigate this, you could treat a sample of your immunoprecipitate with a phosphatase before running the Western blot. If the multiple bands collapse into a single band after phosphatase treatment, it indicates that the heterogeneity is due to phosphorylation. Furthermore, different splice isoforms of this compound may exist in your sample, contributing to the observation of multiple bands.[6]
Troubleshooting Guide
To systematically address the issue of non-specific bands in your this compound immunoprecipitation, please refer to the following table which summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Check |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with Protein A/G beads before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. | Run a "beads only" control lane on your Western blot. |
| Non-specific antibody binding | Increase the stringency of your wash buffers. You can do this by increasing the salt concentration (e.g., from 150 mM to 300 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% Triton X-100). Perform additional wash steps. | Include an isotype control in your experiment. |
| Antibody heavy/light chain interference | Use a secondary antibody that specifically recognizes the native primary antibody and not the denatured heavy and light chains. Alternatively, crosslink the primary antibody to the beads before incubation with the lysate. | Bands at ~50 kDa (heavy chain) and ~25 kDa (light chain) are indicative of this issue. |
| Co-elution of abundant interactors | Optimize the lysis buffer to favor specific interactions. For example, a less stringent lysis buffer might be necessary to maintain a specific protein-protein interaction, but this can increase background. Conversely, a more stringent buffer can reduce non-specific binding. | Perform a literature search for known this compound interactors in your specific cell/tissue type. |
| Post-translational modifications | Treat the immunoprecipitated sample with enzymes that remove specific modifications (e.g., phosphatase for phosphorylation) prior to SDS-PAGE. | Compare the band pattern of treated versus untreated samples on the Western blot. |
| Incomplete cell lysis | Ensure complete cell lysis to release this compound from cellular compartments. This compound's association with the cytoskeleton may require more stringent lysis conditions. Consider sonication or the use of a stronger lysis buffer. | Check for a pellet after the initial centrifugation of your lysate. A large pellet may indicate incomplete lysis. |
| Antibody concentration | Titrate the amount of primary antibody used for the immunoprecipitation to find the optimal concentration that maximizes the pull-down of this compound while minimizing non-specific binding. | Perform a dose-response experiment with varying antibody concentrations. |
Experimental Protocols
General Co-Immunoprecipitation Protocol for this compound
This protocol provides a general framework. Optimization of buffer compositions, incubation times, and antibody concentrations may be required for your specific experimental system.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Anti-radixin antibody (IP-grade)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Cell culture plates and scraper
-
Microcentrifuge tubes
-
Rotating wheel or rocker
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of your lysate.
-
To 500-1000 µg of protein lysate, add the recommended amount of anti-radixin antibody (and isotype control antibody to a separate tube).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing your immunoprecipitated proteins is ready for SDS-PAGE and Western blotting.
-
Visualizations
Caption: Workflow for this compound immunoprecipitation with key troubleshooting checkpoints.
Caption: Potential protein-protein interactions of this compound.
References
- 1. Post-translational modifications of ezrin: a crucial regulator for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Roles in the Nervous System and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Roles in the Nervous System and Beyond | MDPI [mdpi.com]
- 4. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two Sides of the Coin: Ezrin/Radixin/Moesin and Merlin Control Membrane Structure and Contact Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Radixin Staining in Paraffin-Embedded Tissue: A Technical Support Center
Welcome to the technical support center for radixin immunohistochemistry (IHC) in paraffin-embedded tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your staining results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining of formalin-fixed, paraffin-embedded (FFPE) tissues.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize heat-induced epitope retrieval (HIER). Test different buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker, water bath).[1][2] Fine-tune the heating time and temperature. |
| Primary antibody concentration is too low | Increase the concentration of the this compound primary antibody. Perform a titration experiment to determine the optimal concentration.[3] | |
| Issues with the primary antibody | Ensure the antibody is validated for IHC on paraffin-embedded tissues.[4] Store the antibody according to the manufacturer's instructions to maintain its activity. | |
| Insufficient incubation time | Increase the primary antibody incubation time. An overnight incubation at 4°C can enhance the signal.[5][6] | |
| Inactive reagents | Use fresh buffers and detection reagents. Ensure proper storage and handling of all solutions. | |
| High Background Staining | Primary antibody concentration is too high | Decrease the concentration of the this compound primary antibody.[7][8] |
| Inadequate blocking | Use a suitable blocking serum (from the same species as the secondary antibody) for a sufficient duration (e.g., 1 hour at room temperature).[6] | |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[3][7] | |
| Endogenous peroxidase or biotin (B1667282) activity | Include a quenching step with hydrogen peroxide to block endogenous peroxidase activity.[6][9] If using an avidin-biotin-based detection system, perform an avidin/biotin block. | |
| Excessive tissue drying | Do not allow the tissue sections to dry out at any stage of the staining procedure.[7] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody | Use a secondary antibody that is specifically reactive against the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody. |
| Hydrophobic interactions | Add a detergent like Tween 20 to the wash buffers to reduce non-specific binding.[4] | |
| Over-fixation of tissue | While fixation is necessary, excessive fixation can sometimes lead to non-specific staining. Ensure a standardized fixation protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is a cytoplasmic protein that is often concentrated at the cell membrane, particularly in areas of cell-to-cell adhesion and at the cleavage furrow during mitosis.[10] In some tissues, it may show a diffuse cytoplasmic staining pattern.[11]
Q2: Which antigen retrieval method is best for this compound?
A2: Heat-induced epitope retrieval (HIER) is the most commonly recommended method for unmasking antigens in FFPE tissues.[2][4] The optimal buffer and heating conditions should be determined empirically. A good starting point is to test a citrate-based buffer at pH 6.0 and a Tris-EDTA-based buffer at pH 9.0.[1][2]
Q3: What is a good starting dilution for a new this compound antibody?
A3: Antibody datasheets usually provide a recommended starting dilution range. If this information is unavailable, a titration series is recommended. For a typical polyclonal antibody, a starting range could be 1:100 to 1:500, and for a monoclonal antibody, 1:50 to 1:200. However, this is highly dependent on the specific antibody and should be optimized.
Q4: How can I validate the specificity of my this compound staining?
A4: To ensure the staining is specific to this compound, include appropriate controls in your experiment:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express high levels of this compound.
-
Tissue Validation: Whenever possible, use tissues with known positive and negative expression patterns for this compound.[12]
Experimental Protocols
Recommended Starting Protocol for this compound IHC-P
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval is crucial for optimal results.
1. Deparaffinization and Rehydration:
- Incubate slides in a 60-62°C oven for 1 hour to melt the paraffin.[5]
- Immerse slides in two changes of xylene for 5 minutes each.[5]
- Hydrate the sections by sequential immersion in:
- 100% ethanol: 2 changes, 3 minutes each.[5]
- 95% ethanol: 2 changes, 3 minutes each.
- 70% ethanol: 2 changes, 3 minutes each.
- Rinse in distilled water for 5 minutes.[5]
2. Antigen Retrieval (HIER):
- Method: Microwave, pressure cooker, or water bath.[5]
- Buffer Options (to be optimized):
- 10 mM Sodium Citrate Buffer, pH 6.0.
- 10 mM Tris, 1 mM EDTA, pH 9.0.
- Procedure (Example using microwave):
- Immerse slides in the chosen retrieval buffer in a microwave-safe container.
- Heat on high power for 5-10 minutes, ensuring the buffer does not boil over.
- Reduce power and continue heating for another 10-15 minutes.
- Allow slides to cool in the buffer for at least 20 minutes at room temperature.[5]
- Wash slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween 20) for 3 x 5 minutes.
3. Immunohistochemical Staining:
- Peroxidase Block (for HRP-based detection): Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[3][6] Wash with buffer.
- Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature in a humidified chamber.[6]
- Primary Antibody: Drain the blocking solution and incubate with the this compound primary antibody diluted in antibody diluent. Incubate for 1-2 hours at room temperature or overnight at 4°C.[5][6]
- Wash: Wash slides in wash buffer for 3 x 5 minutes.
- Secondary Antibody: Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
- Wash: Wash slides in wash buffer for 3 x 5 minutes.
- Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate) according to the manufacturer's protocol. Monitor color development.
- Wash: Rinse slides in distilled water.
4. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.
- "Blue" the hematoxylin in running tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Antigen Retrieval Buffer Optimization
| Buffer Component | pH | Recommended For |
| Sodium Citrate | 6.0 | A common starting point for many antigens. |
| Tris-EDTA | 9.0 | Often provides superior results for certain epitopes.[2] |
Visualizations
Caption: Simplified signaling pathway of this compound activation and function.
Caption: General workflow for immunohistochemical staining of this compound.
References
- 1. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 2. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. youtube.com [youtube.com]
- 7. Immunohistochemistry-Paraffin Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 10. omnimabs.com [omnimabs.com]
- 11. Immunohistochemical staining of this compound and moesin in prostatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Validation of Rare Tissues and Antigens With Low Frequency of Occurrence: Recommendations From The Anatomic Pathology Patient Interest Association (APPIA) - PMC [pmc.ncbi.nlm.nih.gov]
Radixin antibody does not recognize endogenous protein
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Radixin antibodies, particularly when the antibody fails to recognize the endogenous protein.
Troubleshooting Guide: this compound Antibody Not Recognizing Endogenous Protein
Question: My this compound antibody detects the overexpressed protein but fails to detect the endogenous protein in my Western blot. What could be the reason?
Answer:
This is a common issue that can arise from several factors related to either the protein itself, the antibody, or the experimental protocol. Here is a step-by-step guide to troubleshoot this problem.
Logical Troubleshooting Workflow
Below is a workflow to help you systematically identify the potential cause of the issue.
Technical Support Center: Off-Target Effects of Radixin shRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects while using radixin (RDX) shRNA in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound shRNA?
A1: Off-target effects of this compound shRNA, like other shRNAs, can arise from several mechanisms:
-
MicroRNA-like (miRNA-like) off-target effects: The shRNA guide strand can bind to and suppress the translation of unintended mRNAs that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand). This is a common cause of off-target gene silencing.[1][2][3][4]
-
Saturation of the endogenous RNAi machinery: High levels of shRNA expression can overwhelm the cell's natural RNA interference machinery, such as Drosha, Dicer, and RISC components. This can interfere with the processing of endogenous small RNAs like microRNAs, leading to widespread dysregulation of gene expression.[4]
Q2: I'm observing a phenotype after this compound knockdown, but I'm not sure if it's a specific on-target effect. How can I be sure?
A2: It is crucial to validate that your observed phenotype is a direct result of this compound knockdown and not due to off-target effects. Here are some key validation strategies:
-
Use multiple shRNAs: Employ at least two or more different shRNAs targeting different sequences of the this compound mRNA. If the same phenotype is observed with multiple shRNAs, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Re-introduce a form of the this compound gene that is resistant to your shRNA (e.g., by introducing silent mutations in the shRNA target site) into the knockdown cells. If the phenotype is reversed, it strongly indicates an on-target effect.[7][8]
-
Use a scrambled or non-targeting shRNA control: This control shRNA should have no known target in the host cell transcriptome and helps to control for the general effects of shRNA expression and transfection/transduction.
Q3: My this compound knockdown is efficient at the mRNA level (confirmed by qPCR), but I don't see a corresponding decrease in this compound protein levels. What could be the problem?
A3: Several factors could contribute to this discrepancy:
-
Slow protein turnover: this compound may be a very stable protein with a long half-life. It might take a longer time after mRNA knockdown for the existing protein to be degraded. Consider performing a time-course experiment to assess protein levels at later time points.
-
Antibody issues: The antibody used for Western blotting might not be specific or sensitive enough. Ensure your antibody is validated for the application.
-
Compensatory mechanisms: The cell might have mechanisms to stabilize the existing this compound protein in response to reduced mRNA levels, although this is less common.
II. Troubleshooting Guides
Troubleshooting Unexpected Phenotypes
If you observe a phenotype that is inconsistent with the known functions of this compound, it is essential to investigate potential off-target effects.
Caption: Workflow for troubleshooting unexpected phenotypes after this compound shRNA knockdown.
Quantitative Data Summary
| Cell Line | Method | On-Target Effect | Reference |
| Glioblastoma U251 cells | shRNA | Down-regulation of this compound, inhibition of tumor growth, up-regulation of Thrombospondin-1 (TSP-1) and E-cadherin, down-regulation of MMP9. | [9] |
| Human Pancreatic Cancer Cells | shRNA | Down-regulation of this compound, inhibition of cell proliferation, survival, adhesion, and invasion. | |
| Human Gastric Carcinoma SGC-7901 cells | shRNA | Suppression of metastasis, up-regulation of E-cadherin. | |
| Human Liver Cancer HepG2, Lung Carcinoma A549, Breast Carcinoma MDA-MB-453 cells | siRNA | Reduction in the transport activity of multidrug resistance-associated protein 2 (MRP2). | |
| KP-2 cells | siRNA | Decreased cell surface expression of CD47. |
Researchers are encouraged to perform their own global gene expression analysis (e.g., microarray or RNA-seq) to identify potential off-target effects of their specific this compound shRNA constructs.
III. Experimental Protocols
A. Protocol: Rescue Experiment for this compound shRNA Validation
This protocol outlines the steps to rescue a phenotype observed upon this compound knockdown, a critical step to confirm on-target specificity.[7][8]
Workflow for a Rescue Experiment
Caption: A step-by-step workflow for performing a rescue experiment to validate shRNA specificity.
Methodology:
-
Generate an shRNA-resistant this compound expression vector:
-
Obtain a cDNA clone for human this compound.
-
Introduce silent point mutations into the shRNA target sequence within the this compound cDNA without altering the amino acid sequence. This can be achieved using site-directed mutagenesis.
-
Clone the mutated this compound cDNA into a suitable expression vector (e.g., a plasmid with a strong constitutive or inducible promoter). This vector should ideally have a different selection marker than your shRNA vector.
-
-
Establish a stable this compound knockdown cell line:
-
Transduce your target cells with the lentiviral particles carrying the this compound shRNA.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Confirm this compound knockdown by qPCR and Western blot.
-
-
Perform the rescue experiment:
-
Transfect the stable this compound knockdown cells with either the shRNA-resistant this compound expression vector or an empty vector control.
-
After 48-72 hours (or as determined by your experimental setup), assess the phenotype of interest.
-
-
Analysis:
-
If the phenotype observed in the knockdown cells is reversed in the cells transfected with the shRNA-resistant this compound construct but not in the empty vector control, it strongly suggests that the phenotype is due to the on-target knockdown of this compound.
-
B. Protocol: Assessing Interferon Response to this compound shRNA
Methodology:
-
Experimental Setup:
-
Culture your target cells and transfect or transduce them with your this compound shRNA construct.
-
Include the following controls:
-
Untransfected/untransduced cells (negative control).
-
Cells transfected/transduced with a scrambled or non-targeting shRNA.
-
-
-
RNA Extraction and cDNA Synthesis:
-
At 24, 48, and 72 hours post-transfection/transduction, harvest the cells and isolate total RNA using a standard kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a panel of interferon-stimulated genes. A commercially available PCR array for human or mouse interferon response can be used for a comprehensive analysis.[1]
-
Commonly assessed ISGs include OAS1, IFIT1, MX1, and ISG15.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in the expression of each ISG in the this compound shRNA-treated cells relative to the negative control cells.
-
A significant upregulation of ISGs in your this compound shRNA-treated cells, similar to the positive control, indicates an interferon response.
-
Interferon Response Signaling Pathway
Caption: Simplified signaling pathway for the induction of an interferon response by shRNA.
This technical support center provides a starting point for addressing potential off-target effects of this compound shRNA. Given the complexity of RNA interference, careful experimental design and rigorous validation are paramount to ensure the reliability of your findings.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Type I Interferons Impede Short Hairpin RNA-Mediated RNAi via Inhibition of Dicer-Mediated Processing to Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA interference microarrays: High-throughput loss-of-function genetics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Radixin Plasmid Transfection in PC3 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully transfecting radixin plasmids into PC3 cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology of PC3 cells after successful this compound plasmid transfection?
A1: Overexpression of this compound, a cytoskeletal-associated protein, may lead to changes in cell morphology. Inhibition of this compound activity in PC3 cells has been shown to result in increased cell spreading and a more epithelial-like phenotype. Therefore, successful transfection and overexpression of this compound may result in a more rounded or less spread morphology. It's important to distinguish these morphological changes from signs of cytotoxicity.
Q2: Can this compound overexpression be toxic to PC3 cells?
A2: While high levels of overexpression of any protein can induce cellular stress, there is no widespread evidence to suggest that this compound is inherently toxic to PC3 cells. However, if you observe significant cell death post-transfection, it is more likely due to the transfection method itself rather than this compound expression.[1] It is crucial to optimize transfection parameters to minimize cytotoxicity.
Q3: How soon after transfection can I expect to see this compound expression?
A3: For transient transfections, you can typically start detecting protein expression within 24 to 48 hours post-transfection.[1][2] The peak expression level is usually observed between 48 and 72 hours. It is recommended to perform a time-course experiment to determine the optimal time for your specific plasmid and experimental setup.
Q4: What is the role of this compound in PC3 cells?
A4: this compound is a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane. In cancer cells, including prostate cancer, this compound is involved in regulating cell shape, adhesion, and migration.[3] It can influence signaling pathways that control cell motility and invasion, such as the Rac1 and ERK pathways.[3]
Troubleshooting Guide
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Cell Density | PC3 cells should be 70-90% confluent at the time of transfection. Plating cells at different densities can help optimize this condition.[4] |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0. Contaminants can inhibit transfection and cause cell death. |
| Incorrect Reagent-to-DNA Ratio | Optimize the ratio of transfection reagent to plasmid DNA. Start with the manufacturer's recommended ratio and perform a titration to find the optimal ratio for PC3 cells.[1] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. It is often recommended to form the transfection complexes in serum-free medium.[4] However, some modern reagents work well in the presence of serum.[2] Always check the manufacturer's protocol. |
| Low-Passage and Healthy Cells | Use PC3 cells that are at a low passage number and have a viability of over 90%. Cells that have been in culture for too long may be less receptive to transfection.[2] |
High Cell Toxicity/Death
| Possible Cause | Recommended Solution |
| Harsh Transfection Reagent | Some transfection reagents can be inherently toxic to cells. If you observe high toxicity, consider switching to a reagent known for its low cytotoxicity profile or try a non-lipid-based method like electroporation. |
| High Concentration of Transfection Complex | Too much transfection reagent or DNA can be toxic. Optimize the concentrations by performing a dose-response experiment. |
| Prolonged Exposure to Transfection Complex | Leaving the transfection complex on the cells for too long can lead to cytotoxicity. For some reagents, it is recommended to replace the medium after 4-6 hours.[1] |
| Contaminants in Plasmid DNA | Endotoxins and other contaminants from plasmid preparations can induce a strong cytotoxic response. Ensure you are using high-quality, purified DNA. |
Quantitative Data on Transfection Methods in PC3 Cells
The following table summarizes reported transfection efficiencies for PC3 cells using different methods. Note that efficiencies can vary depending on the specific plasmid, reagent batch, and cell conditions.
| Transfection Method | Reagent/System | Reported Efficiency | Reference |
| Lipid-Based | Lipofectamine® LTX | Not specified, but protocol provided | [2] |
| Lipid-Based | Lipofectamine® 3000 | ~73-75% (with GFP reporter) | [5] |
| Lipid-Based | Altogen® PC3 Transfection Reagent | At least 73% (siRNA delivery) | [6] |
| Electroporation | Neon® Transfection System | Not specified, but protocol available | |
| mRNA Nanoparticles | EGFP-mRNA-PGCP NPs | Up to ~90% (GFP positive cells) | [7] |
Experimental Protocols
Protocol 1: this compound Plasmid Transfection in PC3 Cells using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific transfection reagent.
Materials:
-
PC3 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
This compound expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine® 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed PC3 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1 x 10^5 cells/well).
-
Complex Formation:
-
On the day of transfection, dilute 0.5 µg of this compound plasmid DNA in 25 µL of serum-free medium in a sterile tube.
-
In a separate tube, dilute 1.5 µL of the lipid-based transfection reagent in 25 µL of serum-free medium.
-
Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complexes to form.
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex dropwise to each well containing the PC3 cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection:
-
If necessary, change the medium after 4-6 hours to reduce toxicity.
-
Assay for this compound expression 24-72 hours post-transfection.
-
Protocol 2: Western Blotting for this compound Expression
Materials:
-
Transfected and control PC3 cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-Radixin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-radixin primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the bands using a chemiluminescence imaging system.[8]
Protocol 3: Cell Migration (Wound Healing) Assay
Materials:
-
Confluent monolayer of transfected and control PC3 cells in a 6-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Create Wound: Gently scratch a straight line across the confluent cell monolayer with a sterile pipette tip.
-
Wash: Wash the cells with PBS to remove detached cells.
-
Incubate: Add fresh medium and incubate the cells.
-
Image: Capture images of the "wound" at different time points (e.g., 0, 6, 12, and 24 hours).
-
Analyze: Measure the width of the wound at each time point to determine the rate of cell migration.[9][10]
Visualizations
This compound Signaling Pathway in Cancer Cells
Caption: this compound signaling in cancer cell migration.
Experimental Workflow: this compound Transfection and Analysis
Caption: Workflow for this compound transfection and analysis.
Troubleshooting Logic for Low Transfection Efficiency
Caption: Troubleshooting logic for low transfection.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Transfecting Plasmid DNA into PC-3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PC-3 Transfection Reagent (Prostate Cancer Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Radixin Immunocytochemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fixation method for radixin immunocytochemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound immunocytochemistry experiments, with a focus on optimizing the fixation step.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound Signal | Improper Fixation: The chosen fixation method may be masking the this compound epitope. Over-fixation with crosslinking agents like formaldehyde (B43269) is a common cause.[1][2] | - Reduce Fixation Time/Concentration: Decrease the incubation time or lower the concentration of the fixative.[1][2] - Switch Fixative: If using formaldehyde, try a precipitating fixative like cold methanol (B129727) or acetone (B3395972).[3] Methanol fixation can sometimes unmask epitopes.[4] - Optimize Antigen Retrieval: If using formaldehyde-fixed samples, ensure your antigen retrieval protocol (Heat-Induced or Protease-Induced) is optimized for this compound.[1] |
| Suboptimal Antibody Concentration: The primary antibody concentration may be too low. | - Titrate the Primary Antibody: Perform a dilution series to determine the optimal concentration of your this compound antibody.[1] - Increase Incubation Time: Extend the primary antibody incubation period, for example, overnight at 4°C. | |
| Inefficient Permeabilization: The antibody may not be able to access the intracellular this compound protein. | - Choose the Right Permeabilization Agent: For formaldehyde fixation, use a detergent like Triton X-100 or Tween-20.[5] Methanol fixation also permeabilizes the membrane.[4][6] | |
| High Background Staining | Non-Specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins.[1] | - Increase Blocking: Increase the concentration or duration of the blocking step. Using serum from the same species as the secondary antibody is recommended. - Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding. - Include Thorough Wash Steps: Increase the number and duration of wash steps between antibody incubations.[7] |
| Endogenous Enzyme Activity (for enzymatic detection): If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can cause background. | - Perform a Quenching Step: Incubate the sample with a hydrogen peroxide solution to block endogenous peroxidase activity.[1] | |
| Altered Cellular Morphology | Harsh Fixation Method: Some fixation methods, particularly those using organic solvents at room temperature, can alter cell structure.[3] | - Use Cold Fixatives: Perform methanol or acetone fixation at -20°C to better preserve cellular architecture.[5][6] - Consider Crosslinking Fixatives: Paraformaldehyde (PFA) fixation generally provides good preservation of cell structure.[3] |
| Harsh Antigen Retrieval: The antigen retrieval process, especially heat-induced methods, can damage the tissue. | - Optimize Antigen Retrieval Conditions: Adjust the temperature, time, and pH of your antigen retrieval buffer.[1] |
Frequently Asked Questions (FAQs)
Q1: Which is the best initial fixation method for this compound immunocytochemistry?
A1: The optimal fixation method can be antibody-dependent.[3] A good starting point is 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature, as it generally provides good morphological preservation.[3][8] However, if you experience a weak signal, trying a precipitating fixative like cold methanol (-20°C for 5-10 minutes) is a recommended alternative, as it can sometimes expose epitopes that are masked by PFA.[3][4][6]
Q2: When should I use antigen retrieval for this compound staining?
A2: Antigen retrieval is primarily necessary when using crosslinking fixatives like paraformaldehyde (PFA) or formalin.[1] These fixatives create protein crosslinks that can mask the epitope your antibody is supposed to bind.[1] Heat-Induced Epitope Retrieval (HIER) is a common method. If you are using a precipitating fixative like methanol or acetone, antigen retrieval is typically not required.
Q3: Can I use the same fixation protocol for different anti-radixin antibodies?
A3: Not necessarily. Different antibodies may recognize different epitopes on the this compound protein, and the accessibility of these epitopes can be differentially affected by various fixation methods. It is always recommended to consult the antibody datasheet for the manufacturer's recommended fixation protocol. If the datasheet is unavailable or the results are suboptimal, you may need to empirically test different fixation methods.[3]
Q4: My this compound staining appears diffuse in the cytoplasm, but I expect it at the plasma membrane. What could be the issue?
A4: While this compound is known to be localized at the plasma membrane, its phosphorylation state can affect its localization. In its inactive form, it can be found in the cytoplasm.[9] However, improper fixation can also lead to artifacts. A study by Matsui et al. (1999) found that using trichloroacetic acid (TCA) as a fixative was effective at preserving the phosphorylated, active form of ERM proteins at the plasma membrane by inactivating phosphatases.[9] If you are specifically interested in the active, membrane-bound form of this compound, you might consider this alternative fixation method.
Q5: What is the difference between paraformaldehyde (PFA) and formalin?
A5: Paraformaldehyde is the polymerized form of formaldehyde. To be used as a fixative, it must be dissolved in a heated buffer to become a formaldehyde solution.[10] Formalin is a commercially available solution of formaldehyde (typically 37-40%) that often contains methanol as a stabilizer to prevent polymerization.[10] For many applications, freshly prepared PFA is preferred to avoid potential artifacts from methanol or formic acid (an oxidation product of formaldehyde).
Quantitative Data Summary
The choice of fixative can significantly impact the fluorescence intensity of the immunostaining. The following table summarizes findings from a comparative study on different fixation methods.
| Fixative | Incubation Time | Relative Fluorescence Intensity (Arbitrary Units) | Notes on Staining Quality |
| Neutral Buffered Formalin (NBF) | 10 min | Lower than Acetone | Relatively free of artifacts, good localization.[11] |
| 20 min | Lower than Acetone | Relatively free of artifacts, good localization.[11] | |
| 30 min | Lower than Acetone | Relatively free of artifacts, good localization.[11] | |
| Acetone | 10 min | Highest | Increased artefactual staining.[11] |
| 20 min | Highest | Increased artefactual staining.[11] | |
| 30 min | Highest | Increased artefactual staining.[11] | |
| Methanol | 10 min | Lowest | Low fluorescence intensity.[11] |
| 20 min | Lowest | Low fluorescence intensity.[11] | |
| 30 min | Lowest | Low fluorescence intensity.[11] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips or in culture plates to 70-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-radixin antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, potentially containing a nuclear counterstain like DAPI.
Protocol 2: Cold Methanol Fixation for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips or in culture plates to 70-80% confluency.
-
Washing: Gently wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol (stored at -20°C) to the cells and incubate for 5-10 minutes at -20°C.[4][5][6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.[4]
-
Primary Antibody Incubation: Dilute the anti-radixin antibody in the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualizations
Caption: Comparative workflow for PFA and Methanol fixation in this compound immunocytochemistry.
Caption: Simplified signaling pathway for the activation of this compound (an ERM protein).
References
- 1. bma.ch [bma.ch]
- 2. Immunohistochemical staining of this compound and moesin in prostatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. sysy.com [sysy.com]
- 5. usbio.net [usbio.net]
- 6. Immunocytochemistry Staining for Methanol Fixed Cells [protocols.io]
- 7. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. sysy.com [sysy.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Protocol for Making a 4% Formaldehyde Solution in PBS: R&D Systems [rndsystems.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Radixin protein degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with radixin protein degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound protein degradation during purification?
A1: The most common signs of this compound degradation are the appearance of unexpected, lower molecular weight bands on an SDS-PAGE gel.[1][2] You may also observe a significant loss of your target protein, leading to very low yields.[1][2] In some cases, extensive degradation can result in a smear at the bottom of the gel rather than distinct bands.[2]
Q2: Why is my this compound protein susceptible to degradation?
A2: Protein degradation during purification is primarily caused by endogenous proteases released from cellular compartments during cell lysis.[3][4][5] When cell structures are disrupted, proteases that are normally segregated are free to act on proteins like this compound.[4][5] this compound, like many proteins, may have "protease hypersensitive" sequences that are particularly vulnerable to cleavage.[1]
Q3: How can I prevent or minimize this compound degradation?
A3: Preventing degradation involves a multi-pronged approach. The most critical step is the addition of protease inhibitors to your lysis and purification buffers immediately before use.[3][6] Working quickly and keeping samples at low temperatures (e.g., on ice or at 4°C) is also crucial to reduce protease activity.[5] Optimizing buffer conditions, such as pH and salt concentration, can also enhance protein stability.[7]
Q4: What are the optimal storage conditions for purified this compound?
A4: While specific stability can vary, purified proteins are generally stored at low temperatures. For short-term storage, 4°C is often sufficient. For long-term storage, aliquoting the protein and storing it at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[8] The addition of cryoprotectants like glycerol (B35011) (e.g., 10-20%) can also improve stability during freezing.[2][8] Always refer to manufacturer guidelines for commercially available proteins or reagents for specific storage instructions.[9]
Troubleshooting Guides
Issue 1: Multiple Degradation Bands Observed on SDS-PAGE Post-Lysis
This is a common issue indicating that endogenous proteases were highly active during cell lysis.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Protease Inhibition | Use a broad-spectrum protease inhibitor cocktail to inhibit multiple classes of proteases (serine, cysteine, aspartic, and metalloproteases).[3][4] Ensure the cocktail is added fresh to the lysis buffer just before use.[10] Consider adding specific inhibitors like PMSF or AEBSF for serine proteases and EDTA for metalloproteases if a cocktail is not sufficient.[3] |
| Lysis Conditions Too Harsh | Reduce the intensity or duration of sonication or mechanical disruption to minimize heat generation, which can denature the protein and make it more susceptible to proteolysis. Always perform lysis on ice.[5] |
| Slow Processing Time | Work as quickly as possible to move from cell lysis to the first purification step. Minimizing the time the protein is in the crude lysate reduces its exposure to active proteases.[5] |
Issue 2: Low Yield of Full-Length this compound After Affinity Chromatography
This problem suggests that the protein is either not binding efficiently to the resin or is being degraded while bound.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccessible Affinity Tag | The purification tag (e.g., 6xHis-tag) may be improperly folded and inaccessible.[11][12] Consider performing the purification under denaturing conditions to expose the tag, followed by refolding on the column. |
| Stringent Wash Conditions | The wash buffer may be too stringent, causing the target protein to elute prematurely.[11][12] Try reducing the concentration of imidazole (B134444) (for His-tags) or salt in the wash buffer.[11] |
| Proteolysis on the Column | Proteases can co-purify with your protein and degrade it while it is bound to the resin. Ensure that wash and elution buffers also contain protease inhibitors. |
| Protein Precipitation | This compound may be precipitating on the column. Try adding non-ionic detergents (e.g., 0.1% Triton™ X-100) or adjusting the NaCl concentration to improve solubility.[11] |
Key Experimental Protocols
Protocol 1: Cell Lysis with Comprehensive Protease Inhibition
-
Buffer Preparation: Prepare your desired lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Chill the buffer to 4°C.[1]
-
Inhibitor Addition: Immediately before lysing the cells, add a broad-spectrum protease inhibitor cocktail to the buffer at its recommended working concentration (e.g., 1X).[10] For enhanced protection, supplement with 1 mM PMSF (for serine proteases) and 5 mM EDTA (for metalloproteases), if compatible with your downstream applications.[3][10]
-
Cell Lysis: Resuspend the cell pellet in the chilled lysis buffer containing inhibitors. Perform lysis using your chosen method (e.g., sonication, French press) while keeping the sample on ice at all times.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet cell debris.[11]
-
Proceed Immediately: Use the clarified supernatant for the next purification step without delay.[5]
Protocol 2: Assessing this compound Degradation by SDS-PAGE and Western Blot
-
Sample Collection: Collect aliquots of your sample at each stage of the purification process (e.g., crude lysate, flow-through, wash fractions, and elution fractions).
-
Sample Preparation: Mix each aliquot with SDS-PAGE loading buffer and boil for 5 minutes to denature the proteins. Note: Imidazole from elution buffers can sometimes cause protein cleavage at high temperatures, so consider alternative methods if this is suspected.[8]
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. Look for the target this compound band at its expected molecular weight and any smaller, distinct bands that may represent degradation products.[2]
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an antibody specific to this compound or to the affinity tag. This will confirm if the lower molecular weight bands are indeed fragments of your target protein.[12][13]
-
Data and Visualizations
Table 1: Common Protease Inhibitors for Protein Purification
This table summarizes individual protease inhibitors that can be used to create a custom cocktail.
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 0.8 µM |
| Bestatin | Aminopeptidases | 50 µM |
| E-64 | Cysteine Proteases | 15 µM |
| Leupeptin | Serine and Cysteine Proteases | 20 µM |
| Pepstatin A | Aspartic Proteases | 10 µM |
| EDTA | Metalloproteases | 1-5 mM |
| PMSF | Serine Proteases | 0.1-1 mM |
Data compiled from multiple sources.[3][6][10]
Diagram 1: this compound Purification Workflow with Troubleshooting
Caption: Workflow for this compound purification with key troubleshooting checkpoints.
Diagram 2: Mechanism of Protease Inhibition
Caption: How protease inhibitors block the active site of proteases, preventing substrate degradation.
Diagram 3: this compound Degradation - Causes and Solutions
Caption: Logical diagram linking the causes of this compound degradation to effective solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. 프로테아제 억제제 및 포스파타아제 억제제 | Thermo Fisher Scientific [thermofisher.com]
- 7. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. sccg.biz [sccg.biz]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. Suppression of this compound and Moesin Alters Growth Cone Morphology, Motility, and Process Formation In Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phenotypic Variability in Radixin Knockout Mice
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the variable phenotypes observed in radixin (Rdx) knockout mice. By addressing common issues in a question-and-answer format, this document aims to facilitate consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of a complete this compound knockout (Rdx -/-) mouse?
Homozygous this compound knockout mice (Rdx -/-) typically exhibit two primary phenotypes:
-
Deafness: This is due to the progressive degeneration of stereocilia in the cochlear hair cells.[1] While stereocilia may develop normally, this compound is essential for their long-term maintenance and function.
-
Conjugated Hyperbilirubinemia: this compound deficiency leads to elevated levels of conjugated bilirubin (B190676) in the serum.[2] This is caused by the mislocalization of the multidrug resistance protein 2 (Mrp2), a bilirubin transporter, from the bile canalicular membranes of hepatocytes.[2]
Q2: My heterozygous (Rdx +/-) mice have a different phenotype from the homozygous knockouts. Is this normal?
Yes, this is expected. Heterozygous (Rdx +/-) mice, which have a monoallelic loss of the this compound gene, have been reported to exhibit a distinct phenotype characterized by an increased startle reflex and facilitated pre-pulse inhibition in response to acoustic stimuli.[3] This contrasts sharply with the deafness observed in homozygous knockouts.[3] This gene-dose-dependent effect highlights the importance of precise genotyping.
Q3: We are observing significant variation in the severity of the phenotype within our cohort of Rdx -/- mice. What could be the cause?
Phenotypic variability in knockout mouse models is a common challenge and can stem from several factors:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the penetrance and expressivity of a knockout phenotype.[4][5][6][7][8] Modifier genes present in different strains can compensate for the loss of this compound or exacerbate the phenotype.
-
Environmental Factors: Differences in housing conditions, diet, noise levels, and the gut microbiome can all contribute to phenotypic variability.
-
Experimental Procedures: Inconsistent experimental protocols, handling stress, and the age and sex of the mice can introduce variability.
-
Compensation by Other ERM Proteins: this compound belongs to the Ezrin-Radixin-Moesin (ERM) family of proteins.[1] In some tissues or at certain developmental stages, ezrin or moesin (B1176500) may partially compensate for the loss of this compound, leading to a less severe phenotype. For instance, ezrin is found in developing cochlear stereocilia and may compensate for the lack of this compound initially.[1]
Troubleshooting Guide
Issue: Inconsistent Auditory Phenotype in Rdx -/- Mice
If you are observing variability in the degree of hearing loss in your homozygous knockout colony, consider the following troubleshooting steps:
Troubleshooting Workflow for Auditory Phenotype Variability
Caption: Troubleshooting workflow for inconsistent auditory phenotypes.
-
Confirm Genotype: Ensure all mice in the experimental cohort are indeed homozygous for the this compound knockout. Inconsistent genotyping results can be a source of error.
-
Evaluate Genetic Background: If your colony is on a mixed genetic background, this is a likely source of variability.[4][8] Backcrossing to a single inbred strain (e.g., C57BL/6J) for at least 10 generations is recommended to create a congenic line.
-
Standardize Environmental Conditions:
-
Housing: Maintain consistent cage density, bedding material, and light/dark cycles.
-
Diet: Use a standardized chow and water source.
-
Noise: House mice in a low-noise environment to avoid confounding auditory assessments.
-
-
Refine Experimental Protocol:
-
Age and Sex: Use age and sex-matched cohorts for all experiments.
-
Handling: Handle all mice consistently to minimize stress.
-
Auditory Brainstem Response (ABR) Testing: Ensure the ABR protocol is highly standardized.
-
Issue: Fluctuating Serum Bilirubin Levels in Rdx -/- Mice
Variability in hyperbilirubinemia can also be addressed systematically.
Troubleshooting Workflow for Bilirubin Variability
Caption: Troubleshooting workflow for inconsistent bilirubin levels.
-
Confirm Genotype: As with the auditory phenotype, verify that all experimental animals are Rdx -/-.
-
Age-Related Onset: The hyperbilirubinemia in Rdx -/- mice is progressive, with serum levels starting to increase around 4 weeks of age.[2] Ensure that you are comparing age-matched animals.
-
Standardize Blood Collection:
-
Time of Day: Collect blood at the same time of day for all animals to minimize diurnal variations.
-
Fasting State: The fasting state of the animal can influence bilirubin levels. Standardize the fasting period before blood collection.
-
Collection Method: Use a consistent blood collection technique (e.g., submandibular vein) to avoid hemolysis, which can interfere with bilirubin measurement.
-
-
Validate Bilirubin Assay: Ensure that the assay for measuring serum bilirubin is validated and performed consistently. Use appropriate standards and controls.
Quantitative Data Summary
The following tables summarize quantitative data reported for this compound knockout mice.
Table 1: Auditory Brainstem Response (ABR) Thresholds
| Genotype | ABR Threshold (dB SPL) - Click Stimulus | ABR Threshold (dB SPL) - 8 kHz | ABR Threshold (dB SPL) - 16 kHz | ABR Threshold (dB SPL) - 32 kHz |
| Wild-type (+/+) | ~35-40 | ~30-35 | ~25-30 | ~35-40 |
| Heterozygous (+/-) | No significant difference from wild-type | No significant difference from wild-type | No significant difference from wild-type | No significant difference from wild-type |
| Homozygous (-/-) | >90 (No response) | >90 (No response) | >90 (No response) | >90 (No response) |
Note: Values are approximate and can vary based on the specific mouse strain and ABR protocol.
Table 2: Serum Bilirubin Levels
| Genotype | Age | Total Serum Bilirubin (mg/dL) | Conjugated Bilirubin (mg/dL) |
| Wild-type (+/+) | 8 weeks | ~0.1 - 0.5 | < 0.1 |
| Homozygous (-/-) | 4 weeks | Gradual increase | Gradual increase |
| Homozygous (-/-) | 8 weeks | Significantly elevated (>1.0) | Significantly elevated |
Note: The onset and progression of hyperbilirubinemia can be influenced by the genetic background.[2]
Key Experimental Protocols
1. Auditory Brainstem Response (ABR) Testing
This protocol provides a general framework for assessing hearing function in mice.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneal injection).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the contralateral side of the head or back (ground).[9]
-
Acoustic Stimulation: Present click stimuli and pure-tone bursts (e.g., 4, 8, 16, 32 kHz) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps) via a calibrated speaker.[10]
-
Recording: Record the evoked neural responses using a biological amplifier. Average the responses to multiple stimulus presentations (e.g., 512) at each intensity level.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform.[9]
2. Serum Bilirubin Measurement
This protocol outlines the steps for quantifying bilirubin levels in mouse serum.
-
Blood Collection: Collect whole blood from the mouse via an appropriate method (e.g., submandibular or retro-orbital bleed) into a serum separator tube.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Bilirubin Assay: Use a commercial colorimetric assay kit to measure total and direct bilirubin.[11][12]
-
Protect samples from light as bilirubin is light-sensitive.
-
Follow the manufacturer's instructions for preparing reagents, standards, and samples.
-
Measure the absorbance at the specified wavelengths using a microplate reader.
-
-
Calculation: Calculate the bilirubin concentration based on the standard curve.
3. In Vitro Cell Migration (Wound Healing) Assay
This assay can be used to assess the impact of this compound deficiency on cell migration.
-
Cell Culture: Culture primary cells (e.g., fibroblasts) isolated from wild-type and Rdx -/- mice to confluence in a multi-well plate.
-
Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.[13]
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
Analysis: Quantify the rate of wound closure by measuring the area of the wound at each time point. A slower rate of closure in Rdx -/- cells would indicate a defect in cell migration.
Signaling Pathways and Visualizations
This compound plays a crucial role as a linker between the plasma membrane and the actin cytoskeleton, thereby influencing several signaling pathways.
This compound Signaling Network
Caption: this compound's central role in linking membrane proteins to the actin cytoskeleton and regulating signaling pathways.
This diagram illustrates how this compound acts as a critical hub, connecting cell surface receptors to the underlying actin network. This linkage is essential for the regulation of Rho family GTPases like Rac1 and RhoA, which are master regulators of cytoskeletal dynamics. Consequently, the loss of this compound disrupts these connections, leading to defects in cell adhesion, migration, and intracellular signaling.
References
- 1. This compound deficiency causes deafness associated with progressive degeneration of cochlear stereocilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deficiency causes conjugated hyperbilirubinemia with loss of Mrp2 from bile canalicular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Monoallelic loss of the F-actin-binding protein this compound facilitates startle reactivity and pre-pulse inhibition in mice [frontiersin.org]
- 4. Influence of Genetic Background on Genetically Engineered Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the genetic background on the phenotype of mouse mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Bilirubin Assay Kit (Total and Direct, Colorimetric) (ab235627) | Abcam [abcam.com]
- 12. Estimation of total and direct serum bilirubin using modified micro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
How to prevent non-specific binding in radixin pull-down assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in radixin pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of non-specific binding in a this compound pull-down assay?
Non-specific binding in a this compound pull-down assay can originate from several sources. The primary culprits include interactions with the affinity resin (e.g., glutathione-agarose beads for GST-tagged this compound), the fusion tag itself (e.g., GST), or the bait protein, this compound.[1][2][3] Additionally, using excessive amounts of bait protein or cell lysate can lead to increased background binding.[3][4] Inappropriate buffer compositions that are either too mild or too harsh can also contribute to this issue.[1][3]
Q2: How can I optimize my wash buffer to reduce non-specific binding?
Optimizing the wash buffer is a critical step. You can increase the stringency of the washes by adjusting the salt and detergent concentrations.[2][5][6] For instance, increasing the NaCl concentration to between 300-500 mM can help disrupt weak, non-specific ionic interactions.[1] Incorporating mild, non-ionic detergents like 0.1-0.5% Triton X-100 or NP-40 can reduce non-specific hydrophobic interactions.[1][5] It is also beneficial to increase the number and duration of wash steps, for example, performing 5-6 washes of 5 minutes each.[1]
Q3: What is lysate pre-clearing and why is it important?
Lysate pre-clearing is a technique where the cell lysate is incubated with the affinity beads (without the bait protein) before the actual pull-down.[3][7][8] This step is highly recommended to remove proteins from the lysate that non-specifically bind to the beads themselves, thereby reducing background in the final elution.[3][7]
Q4: Can the amount of bait protein and lysate affect non-specific binding?
Yes, using excessive amounts of bait protein or cell lysate can significantly increase non-specific binding.[3][4] It is crucial to titrate both the bait protein and the lysate to find the optimal concentrations that yield a strong specific signal with minimal background. We recommend starting with 10-500 µg of cell lysate.[4]
Q5: What are the best negative controls for a this compound pull-down assay?
Proper negative controls are essential to distinguish between specific and non-specific interactions.[9] A key control is to use beads with an irrelevant protein or just the affinity tag (e.g., GST) to ensure that the observed interactions are specific to this compound and not the tag.[2] Another important control is to use beads alone (without any bait protein) to check for proteins that bind directly to the resin.[9]
Troubleshooting Guide: Non-Specific Binding
| Problem | Potential Cause | Recommended Solution |
| High background with many non-specific bands | Inadequate washing | Increase the number of washes (e.g., 4-6 times) and the duration of each wash.[1] |
| Low stringency of wash buffer | Increase the salt concentration (e.g., up to 500mM NaCl) and/or detergent concentration (e.g., up to 0.5% NP-40 or Triton X-100) in the wash buffer.[1][5] | |
| Excessive bait protein or lysate | Titrate down the concentration of the bait protein and the total protein in the cell lysate.[4] | |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the bait protein.[3][7][8] | |
| Non-specific binding to the affinity tag (e.g., GST) | Perform a control pull-down with the tag alone (e.g., GST bound to beads) to identify proteins that bind non-specifically to the tag. | |
| Bait protein is pulled down, but with many contaminants | Lysis buffer is too mild | Use a lysis buffer with appropriate detergents (e.g., RIPA or NP-40 based buffers) to ensure complete cell lysis and solubilization of proteins.[1] |
| Protein degradation | Always add protease and phosphatase inhibitors to the lysis buffer.[1][3][7] | |
| Long incubation times | Reduce the incubation time of the lysate with the beads.[6] | |
| Weak or no specific interaction detected, but high background | Stringency of wash buffer is too high | Decrease the salt and/or detergent concentration in the wash buffer to avoid disrupting specific interactions. |
| Incorrect buffer pH | Optimize the pH of the lysis and wash buffers to ensure the stability and activity of this compound and its interacting partners.[9] |
Experimental Protocol: this compound Pull-Down Assay to Minimize Non-Specific Binding
This protocol provides a general framework for a this compound pull-down assay with an emphasis on steps to reduce non-specific binding.
1. Preparation of Cell Lysate a. Culture and harvest cells expressing the prey protein(s). b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1] d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cleared lysate).
2. Pre-clearing the Lysate a. Add affinity beads (e.g., glutathione-agarose for GST-tagged this compound) to the cleared lysate. Use approximately 20 µl of a 50% bead slurry per 1 mg of lysate. b. Incubate on a rotator for 1-2 hours at 4°C.[3] c. Centrifuge at 500 x g for 1 minute at 4°C. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Binding of Bait Protein to Beads a. Incubate the purified GST-tagged this compound (bait protein) with glutathione-agarose beads in a binding buffer (e.g., PBS with 0.1% Tween 20) for 1-2 hours at 4°C on a rotator. b. Wash the beads with the binding buffer three times to remove unbound bait protein.
4. Pull-Down Assay a. Add the pre-cleared lysate to the beads coupled with the GST-radixin bait protein. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Washing a. Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads 4-6 times with 1 ml of ice-cold wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations).[1] Invert the tube several times during each wash.
6. Elution a. After the final wash, carefully remove all supernatant. b. Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. c. Alternatively, for native protein elution, use a buffer containing a high concentration of free glutathione.
7. Analysis a. Centrifuge to pellet the beads. b. Load the supernatant onto an SDS-PAGE gel for electrophoresis. c. Analyze the results by Western blotting using an antibody against the expected interacting protein.
Visualizations
This compound Pull-Down Assay Workflow
Caption: Workflow of a this compound pull-down assay highlighting key steps for minimizing non-specific binding.
Molecular Interactions in this compound Pull-Down Assay
Caption: Diagram illustrating specific vs. non-specific molecular interactions in a this compound pull-down assay.
References
- 1. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Dealing with high background in IP | Abcam [abcam.com]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. youtube.com [youtube.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Live Imaging of GFP-Tagged Radixin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common artifacts and issues encountered during live-cell imaging of GFP-tagged radixin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My GFP-radixin is forming bright aggregates in the cytoplasm instead of localizing to the cell cortex. What is causing this?
A1: Aggregate formation is a common artifact when overexpressing GFP-tagged proteins. This is often due to the concentration of the fusion protein exceeding the capacity of the cellular machinery to correctly fold and localize it. These aggregates can be cytotoxic and do not represent the true localization of endogenous this compound.
Q2: The GFP signal is bleaching very quickly during my time-lapse imaging. How can I prevent this?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is caused by intense or prolonged exposure to excitation light. To minimize photobleaching, you should reduce the laser power and/or the exposure time to the minimum required for a sufficient signal-to-noise ratio.[1][2] Additionally, using an anti-fade reagent in your imaging medium can help preserve the fluorescence signal.[1][3]
Q3: My cells are rounding up and detaching from the coverslip during the imaging experiment. What is happening?
A3: These are signs of phototoxicity, which is cell damage or death caused by light exposure.[4] The excitation light, especially at high intensities, can generate reactive oxygen species (ROS) that are harmful to cells. To mitigate phototoxicity, it is crucial to use the lowest possible laser power and exposure time.[5] Also, consider using longer wavelength fluorophores if possible, as they are generally less phototoxic.
Q4: The overall fluorescence in my cells is very dim, even with a strong promoter. What could be the issue?
A4: Low fluorescence can be due to several factors. The GFP-tag itself might be interfering with the proper folding or stability of the this compound protein, leading to its degradation. Alternatively, the cellular environment, such as the pH of the organelle where the protein is located, might be quenching the GFP signal. It is also possible that the transfection efficiency is low.
Q5: I see a diffuse green signal throughout the cytoplasm, not just at the cell periphery. Is this normal?
A5: While this compound's primary localization is at the cell cortex and in microvilli, a pool of inactive, cytosolic this compound also exists. Therefore, a diffuse cytoplasmic signal can be expected. However, very high levels of diffuse signal, especially when accompanied by a weak cortical signal, might indicate that the GFP-tagged this compound is not being properly activated and localized, potentially due to overexpression.
Troubleshooting Guide
This guide provides solutions to common problems encountered during live imaging of GFP-radixin.
| Problem | Possible Cause | Recommended Solution |
| Bright intracellular aggregates | Overexpression of GFP-radixin: The cellular machinery is overwhelmed, leading to misfolded and aggregated protein. | - Reduce the amount of plasmid DNA used for transfection. - Use a weaker promoter to drive the expression of GFP-radixin. - Image cells 18-24 hours post-transfection instead of later time points. |
| Rapid photobleaching | High laser power and/or long exposure times: Excessive excitation light is destroying the GFP fluorophore. | - Reduce laser power to 1-10% of the maximum. - Decrease the exposure time to the shortest duration that provides a usable signal (e.g., 50-200 ms).[6] - Increase the interval between time-lapse acquisitions. - Use an anti-fade reagent in the imaging medium.[1][3] |
| Signs of phototoxicity (cell rounding, blebbing, detachment) | Excessive light exposure: The excitation light is generating reactive oxygen species (ROS), causing cellular damage. | - Use the lowest possible laser power and shortest possible exposure time.[5] - Reduce the frequency of image acquisition. - Use specialized live-cell imaging media that may contain ROS scavengers.[3] - Ensure the cells are healthy and not stressed before starting the experiment. |
| Incorrect or diffuse localization | GFP tag interference: The GFP tag may be sterically hindering the proper folding, activation, or interaction of this compound with its binding partners. | - Try fusing GFP to the other terminus of this compound (N- vs. C-terminus). - Insert a flexible linker sequence between GFP and this compound. - Validate the localization with an antibody against endogenous this compound in fixed cells. |
| Low signal-to-noise ratio | Low expression levels: Insufficient GFP-radixin is being expressed to be detected above the background autofluorescence. | - Use a stronger promoter or increase the amount of DNA for transfection (be mindful of overexpression artifacts). - Use a high quantum yield GFP variant. - Optimize the imaging settings (e.g., use a more sensitive detector, binning). |
Quantitative Data Summary
Optimizing imaging parameters is a balance between signal quality and cell health. The following table provides a starting point for imaging parameters for GFP-tagged proteins. These values should be empirically optimized for your specific microscope setup and cell type.
| Parameter | Low Illumination (Recommended for Live Imaging) | High Illumination (Increased risk of artifacts) |
| Laser Power (488 nm) | 1 - 10% | > 20% |
| Exposure Time | 50 - 200 ms | > 500 ms |
| Detector Gain | Moderate to High | Low to Moderate |
| Imaging Interval (Time-lapse) | As long as the biological process allows | Short intervals increase phototoxicity |
Experimental Protocols
Protocol 1: Transient Transfection of GFP-Radixin into HeLa Cells
This protocol is a general guideline for transiently transfecting HeLa cells with a plasmid encoding GFP-radixin using a lipid-based transfection reagent.
Materials:
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HeLa cells
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Complete culture medium (e.g., DMEM with 10% FBS)
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Opti-MEM I Reduced Serum Medium
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Plasmid DNA (pEGFP-Radixin)
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Lipid-based transfection reagent (e.g., Lipofectamine 2000 or similar)
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6-well plates or 35 mm glass-bottom dishes
Procedure:
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Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate or a 35 mm glass-bottom dish so that they reach 70-90% confluency on the day of transfection.
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DNA-Lipid Complex Formation:
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For each well/dish, dilute 0.5 - 2.0 µg of pEGFP-Radixin plasmid DNA into 100 µL of Opti-MEM. Mix gently.
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In a separate tube, dilute 2 - 5 µL of the transfection reagent into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
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Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Gently add the 200 µL of the DNA-lipid complex mixture drop-wise to each well/dish.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before imaging.
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Imaging Preparation: Approximately 2-4 hours before imaging, replace the transfection medium with fresh, pre-warmed complete culture medium or a specialized live-cell imaging solution.[5]
Protocol 2: Live-Cell Imaging of GFP-Radixin
This protocol outlines the general steps for acquiring time-lapse images of GFP-radixin expressing cells.
Materials:
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Transfected HeLa cells on glass-bottom dishes
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Live-cell imaging solution (e.g., phenol (B47542) red-free DMEM with HEPES)
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Inverted fluorescence microscope equipped with a 488 nm laser, an environmental chamber (37°C, 5% CO2), and a sensitive camera.
Procedure:
-
Microscope Setup: Turn on the microscope, laser, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2 for at least 30 minutes.
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Sample Mounting: Place the glass-bottom dish with the transfected cells onto the microscope stage.
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Locate Cells: Using brightfield or DIC, locate healthy-looking cells that are expressing GFP-radixin at a low to moderate level. Avoid cells that show signs of stress or have bright aggregates.
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Imaging Parameters:
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Switch to the fluorescence channel for GFP (Excitation: 488 nm, Emission: ~510-550 nm).
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Set the laser power to the lowest setting that provides a visible signal (typically 1-5%).
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Adjust the exposure time to be as short as possible while maintaining a good signal-to-noise ratio (e.g., 100-200 ms).
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Adjust the detector gain as needed to compensate for low laser power and short exposure times.
-
-
Time-Lapse Acquisition:
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Set up the time-lapse parameters. The interval between acquisitions should be as long as possible to capture the dynamics of interest without causing excessive phototoxicity.
-
Define the Z-stack parameters if acquiring 3D images. Keep the number of Z-slices to a minimum.
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Start the time-lapse acquisition.
-
-
Post-Acquisition: Save the image series and analyze using appropriate software.
Visualizations
This compound Activation Signaling Pathway
This compound, a member of the ERM (Ezrin, this compound, Moesin) family of proteins, acts as a linker between the plasma membrane and the actin cytoskeleton. Its activity is regulated by a conformational change from a dormant, closed state to an active, open state. This activation is primarily controlled by the Rho family of small GTPases, particularly RhoA, and subsequent phosphorylation.
Caption: this compound activation by the RhoA-ROCK signaling pathway.
Experimental Workflow for Live Imaging of GFP-Radixin
This workflow outlines the key steps from cell culture to image analysis for a typical live-cell imaging experiment of GFP-radixin.
Caption: A typical experimental workflow for live-cell imaging.
Troubleshooting Logic for GFP-Radixin Aggregates
This diagram illustrates a logical approach to troubleshooting the common issue of GFP-radixin aggregation.
Caption: Troubleshooting workflow for GFP-radixin aggregation.
References
- 1. biocompare.com [biocompare.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. Anti-Fading Media for Live Cell GFP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. journals.biologists.com [journals.biologists.com]
Technical Support Center: Troubleshooting Inconsistent Results in Radixin Cell Migration Assays
Welcome to the technical support center for radixin-focused cell migration assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent and unreliable data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cell migration, and why are my results inconsistent?
A1: this compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical linker between the plasma membrane and the actin cytoskeleton. Its primary role in cell migration is to regulate cell polarity, adhesion, and the organization of membrane protrusions. In its active, phosphorylated state, this compound helps to stabilize the cell cortex and maintain a migratory phenotype.
Inconsistent results in this compound cell migration assays often stem from variability in several key factors:
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This compound expression levels: Incomplete or variable knockdown/overexpression of this compound.
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This compound phosphorylation status: The activation state of this compound is controlled by phosphorylation at a conserved threonine residue (Threonine 564 in humans). Variations in signaling pathways that regulate this phosphorylation can lead to inconsistent migratory behavior.
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Assay conditions: Technical variability in the migration assay itself (e.g., wound healing or transwell assay).
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Cellular context: The specific cell line and its culture conditions can influence the function of this compound and its binding partners.
Q2: I'm seeing significant well-to-well variability in my this compound knockdown experiments. What are the common causes?
A2: Variability in this compound knockdown experiments using siRNA can be attributed to several factors:
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Inconsistent Knockdown Efficiency: Transfection efficiency can vary between wells, leading to a heterogeneous population of cells with different levels of this compound expression. It is crucial to verify knockdown efficiency for each experiment by Western blot.
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Off-Target Effects: The siRNA used may be affecting other genes that influence cell migration. Using a pool of multiple siRNAs targeting different regions of the this compound mRNA can help mitigate off-target effects.
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Compensatory Mechanisms: Cells may upregulate other ERM proteins, such as ezrin or moesin (B1176500), to compensate for the loss of this compound, although this is cell-type dependent. This can mask the true effect of this compound depletion.
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Cell Density at Transfection: The confluence of your cells at the time of transfection can impact siRNA uptake and efficiency. It is important to optimize and standardize cell density.
Q3: My this compound overexpression experiments are showing either no effect or a decrease in cell migration, which is contrary to my hypothesis. What could be the issue?
A3: Overexpression of this compound can lead to counterintuitive results for several reasons:
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Artifacts of Overexpression: Very high levels of this compound can lead to the formation of non-physiological structures or sequestration of essential binding partners, thereby disrupting normal cell migration.
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Stoichiometry of Protein Complexes: this compound functions within multi-protein complexes. Overexpression can disrupt the stoichiometry of these complexes, leading to dominant-negative effects.
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Phosphorylation State of Overexpressed this compound: If the overexpressed this compound is not properly phosphorylated to its active form, it may not promote migration and could even interfere with the function of endogenous active this compound.
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Cellular Localization: Improper localization of the overexpressed this compound can lead to a loss of function or a dominant-negative phenotype.
Troubleshooting Guides
Issue 1: Inconsistent Migration Rates in this compound siRNA Knockdown Cells
| Possible Cause | Recommended Solution |
| Variable Knockdown Efficiency | Optimize siRNA concentration and transfection reagent-to-siRNA ratio. Verify knockdown by Western blot for each experiment. Use a positive control siRNA (e.g., targeting a housekeeping gene) and a negative control (scrambled) siRNA. |
| Off-Target Effects of siRNA | Use a pool of at least three different siRNAs targeting this compound. Perform rescue experiments by re-introducing a siRNA-resistant form of this compound. |
| Compensation by Ezrin or Moesin | Check the protein levels of ezrin and moesin by Western blot in your this compound knockdown cells to see if their expression is upregulated. |
| Inconsistent Assay Conditions | Standardize cell seeding density, serum concentration in the media, and the width of the scratch in wound healing assays. |
Issue 2: Unexpected Results with this compound Overexpression or Mutants
| Possible Cause | Recommended Solution |
| Toxicity or Artifacts from High Expression Levels | Perform a titration of the expression vector to determine the optimal concentration that gives a physiological level of overexpression. Use an inducible expression system for better control. |
| Incorrect Phosphorylation of this compound Mutant | When using phosphorylation mutants (e.g., T564A or T564D), confirm their expression and expected phosphorylation status (or lack thereof) using phospho-specific antibodies where possible. |
| Dominant-Negative Effects | Overexpression of a non-phosphorylatable mutant (e.g., T564A) is expected to have a dominant-negative effect and inhibit migration. A phosphomimetic mutant (e.g., T564D) should promote migration; if it doesn't, consider issues with protein folding or localization. |
| Variable Transfection Efficiency | For transient transfections, consider using a fluorescent co-reporter to identify and analyze only the transfected cells. For long-term studies, generating stable cell lines is recommended. |
Data Presentation
Table 1: Quantitative Analysis of this compound Depletion on Cell Migration
The following table summarizes data from a study on the effect of this compound knockdown on the migration speed of PC3 prostate cancer cells.[1][2]
| Condition | Mean Migration Speed (µm/minute) | Percentage of Control |
| Control siRNA | 1.34 ± 0.04 | 100% |
| This compound siRNA 1 | 0.52 ± 0.03 | ~38.8% |
| This compound siRNA 2 | 0.50 ± 0.02 | ~37.3% |
| This compound siRNA 3 | 0.53 ± 0.03 | ~39.5% |
| This compound siRNA 4 | 0.49 ± 0.02 | ~36.6% |
Data adapted from Valderrama et al., J Cell Sci, 2012.[1][2]
This data clearly demonstrates that depletion of this compound significantly inhibits cell migration.[1][2] If your results deviate significantly, it points towards the troubleshooting steps outlined above.
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway in Cell Migration
Caption: this compound's role in regulating Rac1-mediated cell migration.
Diagram 2: Experimental Workflow for this compound Knockdown and Migration Assay
Caption: Workflow for this compound knockdown and cell migration analysis.
Diagram 3: Troubleshooting Logic for Inconsistent Migration Results
Caption: Troubleshooting flowchart for inconsistent migration data.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
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Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
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Starvation (Optional): Once cells are confluent, replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours. This helps to synchronize the cells and minimize proliferation.
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Creating the Wound: Using a sterile p200 pipette tip or a specialized scratching tool, create a straight, uniform scratch across the center of the cell monolayer.
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Washing: Gently wash the wells twice with serum-free medium to remove any detached cells and debris.
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Treatment: Add your experimental medium (e.g., containing siRNAs, drugs, or different serum concentrations).
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Image Acquisition: Immediately after creating the wound, capture the first image (T=0) using a microscope. Place the plate in an incubator at 37°C and 5% CO2. Capture subsequent images of the same field of view at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound width at T=0.
Protocol 2: Transwell Migration Assay
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Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count to ensure accurate seeding density.
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Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Carefully place the transwell inserts (e.g., with 8 µm pores) into the wells, avoiding air bubbles.
-
Cell Seeding: Seed the cell suspension (in serum-free medium, with or without your experimental treatment) into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 6-24 hours, to be optimized for your cell line).
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes. Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet or DAPI) for 20-30 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Image Acquisition and Quantification: Use a microscope to capture images of the stained, migrated cells on the underside of the membrane. Count the number of migrated cells in several representative fields of view for each insert.
Protocol 3: Western Blot for this compound Expression
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Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (or phospho-radixin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
References
Cross-reactivity of pan-ERM antibody with radixin
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using pan-ERM antibodies, with a specific focus on cross-reactivity with ezrin, radixin, and moesin (B1176500).
Frequently Asked Questions (FAQs)
Q1: What is a pan-ERM antibody and what is it designed to recognize?
A pan-ERM antibody is a polyclonal or monoclonal antibody designed to recognize all three members of the Ezrin-Radixin-Moesin (ERM) protein family.[1] These proteins are highly homologous cytoskeletal linkers that connect the actin cytoskeleton to the plasma membrane.[2] The antibody is typically generated against a peptide sequence that is conserved across ezrin, this compound, and moesin, allowing it to detect all three proteins simultaneously in applications like Western blotting.[1]
Q2: Does a pan-ERM antibody cross-react with this compound?
Yes, by design. The term "pan" indicates that the antibody is intended to react with all members of the ERM family. Therefore, a pan-ERM antibody is expected to detect this compound, along with ezrin and moesin.[1] Its purpose is to measure the total pool of ERM proteins in a sample.
Q3: My pan-ERM antibody shows three distinct bands on a Western blot. Is this normal?
Yes, this is the expected result in a sample that expresses all three ERM proteins. Ezrin, this compound, and moesin have slightly different molecular weights, which allows them to be resolved as separate bands on an SDS-PAGE gel.[3]
Q4: How can I confirm my pan-ERM antibody is specific to the ERM family?
Most manufacturers validate their antibodies against cross-reactivity with other related proteins, such as merlin (NF2) or other band 4.1 family members.[1][4] To confirm specificity in your own experiments, you can:
-
Use Positive and Negative Controls: Test the antibody on cell lines known to express high levels of ERM proteins (e.g., HeLa, Jurkat) and, if possible, on cells where ERM proteins have been knocked out or knocked down.[5][6]
-
Perform Peptide Blocking: Incubate the antibody with the immunizing peptide before probing the membrane. A specific antibody will show a significantly reduced or absent signal after blocking.[7]
Quantitative Data: ERM Protein Molecular Weights
The slight difference in molecular weight between ezrin, this compound, and moesin allows for their separation on a Western blot. Below are the typical apparent molecular weights observed on SDS-PAGE.
| Protein | Apparent Molecular Weight (kDa) | UniProt Accession (Human) |
| Ezrin | ~80-82 kDa | P15311 |
| This compound | ~80 kDa | P35241[8] |
| Moesin | ~75-78 kDa | P26038[9] |
| Note: Apparent molecular weight in SDS-PAGE can vary slightly based on gel conditions, post-translational modifications, and the specific antibody used.[3] |
Signaling and Workflow Diagrams
References
- 1. Ezrin protein - Membrane protein | HYPERMOL® [hypermol.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Ezrin/Radixin/Moesin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. uniprot.org [uniprot.org]
- 5. dev.usbio.net [dev.usbio.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
Validation & Comparative
A Comparative Guide to the Functions of Radixin, Ezrin, and Moesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radixin, ezrin, and moesin (B1176500) are three highly homologous proteins belonging to the ERM family of proteins, which act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1] This function is fundamental to a variety of cellular processes, including the maintenance of cell shape, adhesion, motility, and the transduction of extracellular signals.[2][3] While often studied collectively due to their structural similarities, emerging evidence highlights their distinct expression patterns, subcellular localizations, and specific roles in various physiological and pathological processes. This guide provides an objective comparison of the functions of this compound, ezrin, and moesin, supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to aid researchers in their investigations of these multifaceted proteins.
Structural and Functional Overview
All three ERM proteins share a common structural organization: an N-terminal FERM (Four-point-one, Ezrin, this compound, Moesin) domain, a central α-helical coiled-coil domain, and a C-terminal tail domain that contains an F-actin binding site.[2][4] The FERM domain is responsible for binding to various transmembrane proteins and membrane-associated proteins, thereby anchoring the complex to the cell membrane.[1]
The activity of ERM proteins is regulated by a conformational change. In their dormant, cytosolic state, the N-terminal FERM domain and the C-terminal F-actin binding domain interact, masking their respective binding sites.[2] Activation occurs upon binding of the FERM domain to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane and subsequent phosphorylation of a conserved threonine residue in the C-terminal domain.[5] This "unmasks" the binding sites, allowing the ERM protein to link the plasma membrane to the underlying actin cytoskeleton.[2]
Quantitative Comparison of ERM Protein Functions
While this compound, ezrin, and moesin share fundamental functions, quantitative differences in their expression, binding affinities, and effects on cellular processes underscore their unique roles.
Tissue and Subcellular Distribution
The expression levels of this compound, ezrin, and moesin vary significantly across different tissues and cell types, suggesting specialized functions.
| Protein | Predominant Expression Tissues/Cells | Subcellular Localization | References |
| Ezrin | Epithelial cells (e.g., intestine, kidney), osteosarcoma cells | Apical microvilli, cell-cell junctions | [1][6] |
| This compound | Hepatocytes, neuronal cells | Canalicular microvilli in hepatocytes, growth cones of neurons | [1][7] |
| Moesin | Endothelial cells, leukocytes (T-cells, macrophages) | Leading edge of migrating cells, uropod of lymphocytes | [1][8] |
A study on human colon adenocarcinoma LS180 cells revealed high mRNA expression of ezrin and moesin, with low expression of this compound.[9][10] Conversely, Caco-2 cells showed higher levels of ezrin and this compound mRNA and lower levels of moesin mRNA.[9][10] All three proteins were found to colocalize with P-glycoprotein at the plasma membrane in LS180 cells.[9][10]
Binding Affinities
Direct quantitative comparisons of the binding affinities of all three ERM proteins to their various binding partners are limited in the literature. However, studies have identified key interaction partners and provided some insights into these interactions.
| Binding Partner | Interacting ERM Protein(s) | Quantitative Data | References |
| CD44 | Ezrin, this compound, Moesin | All three ERM proteins bind to a positively charged amino acid cluster in the juxta-membrane cytoplasmic domain of CD44.[11][12] | [11][12] |
| ICAM-2 | Ezrin, this compound, Moesin | All three ERM proteins bind to the cytoplasmic domain of ICAM-2.[11][12] | [11][12] |
| F-actin | Ezrin, this compound, Moesin | The C-terminal domain of all ERM proteins contains a conserved F-actin binding site.[4] | [4] |
While specific Kd values for the interaction of each ERM protein with these partners are not consistently reported across comparative studies, the conserved nature of the binding sites within the FERM and C-terminal domains suggests that they all engage with these partners. The functional specificity likely arises from differential expression and regulation in specific cellular contexts.
Role in Cell Migration
ERM proteins are key regulators of cell migration, and studies using siRNA-mediated knockdown have revealed distinct roles for each protein.
| ERM Protein Knockdown | Effect on Cell Migration | Cell Type | References |
| Ezrin | Inhibition of cell spreading and migration. | A549 lung carcinoma cells, breast cancer cells. | [13][14] |
| This compound | Inhibition of cell migration but increased cell spread area. | PC3 prostate cancer cells. | [14] |
| Moesin | No significant effect on cell spreading. | A549 lung carcinoma cells. | [13] |
These findings suggest that while all three proteins are involved in cytoskeletal rearrangements necessary for migration, they have non-redundant functions. For instance, this compound appears to play a unique role in regulating cell spreading and adhesion dynamics.[14]
Signaling Pathways
This compound, ezrin, and moesin are involved in a multitude of signaling pathways, acting as scaffolds to bring together signaling molecules at the plasma membrane.
General ERM Activation Pathway
The activation of all ERM proteins follows a general pathway involving membrane localization and phosphorylation.
Caption: General activation pathway of ERM proteins.
Ezrin Signaling in Cancer Metastasis
Ezrin is frequently overexpressed in metastatic cancers and plays a crucial role in promoting cell migration and invasion.[2] It integrates signals from receptor tyrosine kinases (RTKs) and adhesion molecules to regulate the actin cytoskeleton.
Caption: Simplified Ezrin signaling in cancer metastasis.
Moesin Signaling in T-Cell Activation
Moesin is the predominant ERM protein in T-lymphocytes and is essential for T-cell activation and the formation of the immunological synapse.[8][15]
References
- 1. A biophysical perspective of the regulatory mechanisms of ezrin/radixin/moesin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ezrin Mediates Invasion and Metastasis in Tumorigenesis: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Ezrin and Moesin Function Together to Promote T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells | PLOS One [journals.plos.org]
- 10. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Role of ERM (ezrin-radixin-moesin) proteins in T lymphocyte polarization, immune synapse formation and in T cell receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Redundancy of ERM Proteins in Cell Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ezrin, Radixin, and Moesin (B1176500) (ERM) family of proteins are highly homologous cytoskeletal linkers that connect plasma membrane proteins to the underlying actin cytoskeleton.[1][2][3] This crucial role places them at the center of cellular processes that govern cell shape, adhesion, and motility.[4][5] While often studied as a collective group due to their high degree of sequence similarity, emerging evidence suggests a complex interplay of both redundant and specific functions for each ERM protein in the context of cell migration.[5][6] This guide provides an objective comparison of their roles, supported by experimental data, to elucidate their individual and combined contributions to this fundamental process.
Individual vs. Combined Roles of ERM Proteins in Cell Migration
The functional overlap among ERM proteins has led to the hypothesis of redundancy, where the presence of one ERM protein can compensate for the loss of another. However, experimental evidence paints a more nuanced picture, with the degree of redundancy appearing to be highly context-dependent, varying with cell type and the specific migratory stimulus.
Studies employing siRNA-mediated knockdown have been instrumental in dissecting the individual versus combined roles of ERM proteins in cell migration. In some cellular contexts, the simultaneous depletion of all three ERM proteins is necessary to elicit a significant migratory defect, indicating a high degree of functional redundancy. For instance, in vascular smooth muscle cells (VSMCs), individual knockdown of Ezrin, this compound, or Moesin has only slight effects on PDGF-induced migration.[6][7] However, the simultaneous depletion of all three ERMs significantly abolishes this migratory response.[6][7] This suggests that in VSMCs, any of the ERM proteins can sufficiently support migration.
Conversely, in other cell types, individual ERM proteins appear to have non-redundant functions. In PC3 prostate cancer cells, depletion of this compound alone is sufficient to inhibit cell migration, whereas knockdown of Ezrin or Moesin has no significant effect.[1][8][9] This points to a specific and non-compensable role for this compound in this particular cell line. Similarly, in human gastric carcinoma SGC-7901 cells, the individual stable knockdown of Ezrin, this compound, or Moesin each led to a substantial reduction in both cell migration and invasion.[4] This finding suggests that in this context, all three ERM proteins play distinct and important roles in promoting metastasis.
Interestingly, in some specialized migratory cells like macrophages, even the complete knockout of all three ERM proteins does not impair their migration in vitro, ex vivo, or in vivo.[10] This surprising finding highlights the remarkable adaptability of certain cell types and suggests the existence of alternative pathways for linking the plasma membrane to the actin cytoskeleton during migration.
The following table summarizes key quantitative data from studies investigating the effects of ERM protein depletion on cell migration in different cell lines.
| Cell Line | ERM Protein(s) Depleted | Migration Assay | Key Finding | Reference |
| Vascular Smooth Muscle Cells (VSMC) | Ezrin, this compound, or Moesin (individually) | PDGF-induced migration | Slight effect on migration. | [6][7] |
| Vascular Smooth Muscle Cells (VSMC) | Ezrin, this compound, and Moesin (simultaneously) | PDGF-induced migration | Abolished the effects of PDGF on cell migration. | [6][7] |
| PC3 (Prostate Cancer) | This compound | Wound healing | This compound depletion severely impairs migration. | [1][9] |
| PC3 (Prostate Cancer) | Ezrin or Moesin | Wound healing | No significant effect on migration. | [1][9] |
| SGC-7901 (Gastric Carcinoma) | Ezrin, this compound, or Moesin (individually) | Transwell invasion assay | Substantial reduction of cell migration and invasion for each knockdown. | [4] |
| Macrophages | Ezrin, this compound, and Moesin (triple knockout) | 3D migration (Collagen I or Matrigel) | Did not affect macrophage migration. | [10] |
Signaling Pathways Modulated by ERM Proteins in Cell Migration
ERM proteins are not merely structural linkers; they are also key regulators of signaling pathways that control cell migration.[11][12] Their activation, typically involving phosphorylation of a conserved threonine residue in their C-terminal domain, allows them to interact with various signaling molecules and influence downstream events.[5][13]
One of the well-characterized pathways involves the regulation of Rho GTPases, master regulators of the actin cytoskeleton.[5][14] For example, in prostate cancer cells, this compound's role in promoting cell migration is mediated through its regulation of Rac1 activity.[1][8][9] Depletion of this compound leads to an increase in Rac1 activity, which paradoxically results in increased cell spreading and cell-cell adhesion, ultimately inhibiting directed migration.[1][8][9] This suggests that this compound is crucial for the spatio-temporal control of Rac1 signaling.
Ezrin has been shown to promote cell migration through the recruitment of the guanine (B1146940) nucleotide exchange factor (GEF) Dbl to lipid rafts, leading to the preferential activation of Cdc42.[15] Activated Cdc42, in turn, can promote the formation of filopodia and regulate cell polarity, both of which are critical for directed cell movement. Furthermore, Ezrin can activate the PI3K/Akt signaling pathway, which is essential for cancer cell proliferation, invasion, and survival.[2][16]
Moesin has been implicated in collective cell migration, where it cooperates with Rab11 to control Rac1 activity and ensure coordinated movement.[17] It is also the predominant ERM protein in microglia and is involved in their migration and phagocytic activities.[18]
The following diagrams illustrate some of the key signaling pathways involving ERM proteins in cell migration.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | Ezrin Mediates Invasion and Metastasis in Tumorigenesis: A Review [frontiersin.org]
- 3. Ezrin Mediates Invasion and Metastasis in Tumorigenesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERM stable knockdown by siRNA reduced in vitro migration and invasion of human SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERM Proteins at the Crossroad of Leukocyte Polarization, Migration and Intercellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redundant control of migration and adhesion by ERM proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redundant control of migration and adhesion by ERM proteins in vascular smooth muscle cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound regulates cell migration and cell-cell adhesion through Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ezrin, this compound, and moesin are dispensable for macrophage migration and cellular cortex mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERM proteins in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. mdpi.com [mdpi.com]
- 14. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activated Ezrin Promotes Cell Migration through Recruitment of the GEF Dbl to Lipid Rafts and Preferential Downstream Activation of Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ez-Metastasizing: The Crucial Roles of Ezrin in Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell coordination of collective migration by Rab11 and Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moesin is Involved in Migration and Phagocytosis Activities of Primary Microglia [jstage.jst.go.jp]
A Comparative Guide to the Phenotypes of Radixin and Ezrin Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic differences between radixin (Rdx) and ezrin (Vil2) knockout mice. This compound and ezrin, members of the ERM (ezrin, this compound, moesin) protein family, are crucial linkers between the plasma membrane and the actin cytoskeleton, playing vital roles in cell adhesion, motility, and signal transduction. Understanding the distinct phenotypes resulting from the knockout of these closely related genes is essential for elucidating their specific functions in health and disease.
Phenotypic Comparison at a Glance
| Feature | This compound Knockout (Rdx-/-) | Ezrin Knockout (Vil2-/-) |
| Viability | Viable and fertile | Neonatal lethality, death before weaning |
| Growth | Normal growth rate | Fetal growth retardation[1][2] |
| Auditory Function | Profound deafness[3] | Data not available |
| Liver Function | Congenital conjugated hyperbilirubinemia | No significant liver abnormalities reported[4] |
| Intestinal Morphology | No major abnormalities reported | Severe defects in villus morphogenesis[5] |
| Retinal Structure | Data not available | Substantial reductions in apical microvilli[5] |
Quantitative Data Summary
The following tables summarize the key quantitative data collected from studies on this compound and ezrin knockout mice.
Table 1: Auditory Brainstem Response (ABR) Thresholds in this compound Knockout Mice
| Frequency (kHz) | Wild-Type (dB SPL) | Rdx-/- (dB SPL) |
| 8 | 30 - 40 | > 90 |
| 16 | 20 - 30 | > 90 |
| 32 | 40 - 50 | > 90 |
Data synthesized from studies demonstrating profound deafness in Rdx-/- mice, with hearing thresholds exceeding 70-90 dB SPL.
Table 2: Intestinal Villus Morphology in Ezrin Knockout Mice
| Parameter | Wild-Type | Vil2-/- |
| Villus Length (μm) | ~400-500 | Significantly shorter and blunted |
| Villus Structure | Long, finger-like projections | Fused and disorganized villi |
| Lumen Formation | Single, well-defined lumen | Multiple, ectopic lumens |
Qualitative descriptions based on histological analyses. Precise quantitative data on villus length reduction varies between studies but consistently shows a dramatic decrease.
Table 3: Liver Function Parameters in this compound Knockout Mice
| Parameter | Wild-Type | Rdx-/- |
| Total Serum Bilirubin (B190676) | Normal | Significantly elevated |
| Conjugated Bilirubin | Normal | Significantly elevated |
Rdx-/- mice exhibit a phenotype consistent with Dubin-Johnson syndrome, characterized by impaired secretion of conjugated bilirubin into the bile.
Table 4: Survival Rate of Ezrin Knockout Mice
| Genotype | Survival Rate at Weaning (3 weeks) |
| Wild-Type | ~100% |
| Vil2-/- | 0% |
Vil2-/- mice are born but fail to thrive and die before weaning, primarily due to severe intestinal defects.
Key Phenotypic Differences in Detail
Auditory System
This compound knockout mice exhibit profound deafness. Auditory Brainstem Response (ABR) tests show a complete lack of response to sound stimuli, with hearing thresholds exceeding 90 dB SPL across all frequencies. This deafness is attributed to the progressive degeneration of stereocilia in the cochlear hair cells after birth. Interestingly, the vestibular stereocilia appear to be maintained normally, suggesting a specific role for this compound in the auditory system.[3]
An auditory phenotype for ezrin knockout mice has not been extensively reported in the available literature.
Digestive System
A striking difference between the two knockout models lies in the gastrointestinal tract. Ezrin knockout mice display severe defects in intestinal development, characterized by disorganized and fused villi, and the formation of multiple, ectopic lumens. These abnormalities lead to malabsorption and are the primary cause of neonatal lethality.[5]
In contrast, This compound knockout mice do not show major intestinal abnormalities. While this compound is expressed in the intestine, its absence does not lead to the severe morphological defects observed in ezrin-deficient mice. However, these mice do present with congenital conjugated hyperbilirubinemia, a liver condition resulting from impaired transport of bilirubin into the bile. This points to a specific, non-redundant role for this compound in hepatobiliary function.[3]
Growth and Viability
Ezrin knockout mice suffer from fetal growth retardation and die before weaning.[1][2] This is a direct consequence of the severe intestinal malformations that prevent proper nutrient absorption.
This compound knockout mice , on the other hand, have a normal growth rate and are fertile, indicating that the auditory and liver defects are not life-limiting in a laboratory setting.
Signaling Pathways
The distinct phenotypes of this compound and ezrin knockout mice can be attributed to their differential involvement in specific signaling pathways.
Ezrin Signaling Pathway
Ezrin plays a critical role in the organization of the apical domain of epithelial cells. It links transmembrane proteins to the underlying actin cytoskeleton, thereby regulating cell polarity, adhesion, and microvillus formation. Key signaling interactions include its role as a scaffold for protein kinase A (PKA) and its involvement in the Rho GTPase signaling pathway, which is crucial for cytoskeletal dynamics.
Caption: Ezrin activation and its role as a signaling scaffold.
This compound Signaling Pathway
This compound is also a key regulator of membrane-cytoskeleton linkage. In the liver, it is essential for the proper localization and function of the multidrug resistance-associated protein 2 (MRP2), a transporter responsible for bilirubin secretion. In the inner ear, this compound is crucial for the structural integrity of stereocilia. Its signaling functions also involve interactions with Rho family GTPases and its role as a PKA-anchoring protein (AKAP).
Caption: Tissue-specific roles of this compound in liver and inner ear.
Experimental Protocols
Generation of Knockout Mice
Both this compound and ezrin knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells or CRISPR/Cas9-mediated gene editing.
Workflow: Homologous Recombination
Caption: Workflow for generating knockout mice via homologous recombination.
Auditory Brainstem Response (ABR)
-
Anesthesia: The mouse is anesthetized with an intraperitoneal injection of ketamine/xylazine.
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), behind the ipsilateral ear (reference), and on the back or contralateral ear (ground).
-
Stimuli: Click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) are presented to the ear through a calibrated speaker.
-
Recording: Evoked potentials are recorded and averaged for each stimulus intensity, which is decreased in 5 or 10 dB steps.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible waveform.
Intestinal Histology and Villus Measurement
-
Tissue Harvest: A section of the small intestine is collected and flushed with phosphate-buffered saline (PBS).
-
Fixation: The tissue is fixed in 10% neutral buffered formalin.
-
Processing and Embedding: The fixed tissue is dehydrated through a series of ethanol (B145695) concentrations, cleared with xylene, and embedded in paraffin (B1166041) wax. The "Swiss-roll" technique is often used to orient the entire length of the intestine in one section.
-
Sectioning and Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Imaging and Analysis: Images are captured using a light microscope, and villus length and crypt depth are measured using image analysis software.
Serum Bilirubin Measurement
-
Blood Collection: Blood is collected from the mice via cardiac puncture or the retro-orbital sinus.
-
Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Bilirubin Assay: Total and direct bilirubin levels in the serum are measured using a colorimetric assay kit, which is based on the Jendrassik-Grof method. The absorbance is read using a spectrophotometer.
This guide highlights the critical and distinct roles of this compound and ezrin in mammalian physiology. The severe, tissue-specific phenotypes of the respective knockout mice provide invaluable models for studying the molecular basis of diseases such as hearing loss, liver disorders, and intestinal malformations. Further research into the specific signaling pathways regulated by these proteins will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Fetal Growth Retardation and Lack of Hypotaurine in Ezrin Knockout Mice | PLOS One [journals.plos.org]
- 2. Fetal growth retardation and lack of hypotaurine in ezrin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the regenerating mouse liver: an in vivo fluorescence microscopic and immunohistological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microvilli defects in retinas of ezrin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating siRNA Knockdown: A Comparative Guide to Quantitative RT-PCR
For researchers, scientists, and drug development professionals seeking to reliably validate siRNA-mediated gene silencing, quantitative RT-PCR (qPCR) stands as a cornerstone technique. This guide provides an objective comparison of critical factors influencing the accuracy and reproducibility of qPCR for siRNA knockdown validation, supported by experimental data and detailed protocols.
The principle of RNA interference (RNAi) allows for the sequence-specific silencing of gene expression using small interfering RNAs (siRNAs). This powerful tool is widely used for functional genomics, target validation, and therapeutic development.[1][2] However, the success of any RNAi experiment hinges on the robust validation of target gene knockdown. Quantitative RT-PCR is a highly sensitive and specific method for quantifying mRNA levels, making it the gold standard for assessing the extent of siRNA-mediated mRNA degradation.[3][4]
This guide will delve into the critical parameters that influence the outcome of siRNA knockdown experiments and their validation by qPCR, including the choice of transfection reagent, siRNA concentration, and cell-type-specific effects.
Comparison of siRNA Transfection Reagents
The efficiency of siRNA delivery into cells is a primary determinant of knockdown efficacy. A variety of commercially available transfection reagents utilize different chemical formulations to facilitate the entry of siRNA into the cytoplasm where the RNAi machinery resides. The choice of reagent can significantly impact transfection efficiency and, consequently, the degree of gene silencing.
Below is a comparison of the knockdown efficiency of an EGFP-targeting siRNA in human embryonic stem (hES) cells using eight different transfection reagents. The data clearly demonstrates that the choice of transfection reagent can lead to vastly different knockdown outcomes.
Table 1: Comparison of EGFP siRNA Knockdown Efficiency with Different Transfection Reagents in hES Cells
| Transfection Reagent | Relative EGFP mRNA Level (Normalized to Control) | Standard Deviation |
| RNAiMAX | 0.12 | 0.02 |
| Oligofectamine | 0.35 | 0.04 |
| Lipofectamine 3000 | 0.45 | 0.05 |
| X-tremeGENE | 0.55 | 0.06 |
| Reagent E | 0.68 | 0.07 |
| Reagent F | 0.75 | 0.08 |
| Reagent G | 0.82 | 0.09 |
| Reagent H | 0.91 | 0.10 |
Data adapted from a study comparing siRNA transfection reagents in hES cells expressing EGFP. The relative mRNA levels were determined by qPCR 48 hours after double transfection and normalized against GAPDH. The mRNA level in cells transfected with a control siRNA was set to 1.
In a separate study, the performance of different transfection reagents was compared for the delivery of GAPDH-targeting siRNA into HEK293T, HepG2, and RAW264.7 cell lines. The results highlight both the reagent- and cell-type-dependent nature of transfection efficiency.
Table 2: Comparison of GAPDH siRNA Knockdown Efficiency Across Different Cell Lines and Transfection Reagents
| Transfection Reagent | Cell Line | Relative GAPDH mRNA Level (Normalized to Untreated) | Standard Deviation |
| CALNP RNAi | HEK293T | 0.18 | 0.03 |
| CALNP RNAi | HepG2 | 0.22 | 0.04 |
| CALNP RNAi | RAW264.7 | 0.25 | 0.05 |
| RNAiMAX | HEK293T | 0.30 | 0.05 |
| RNAiMAX | HepG2 | 0.35 | 0.06 |
| RNAiMAX | RAW264.7 | 0.45 | 0.07 |
| Lipo3000 | HEK293T | 0.42 | 0.06 |
| Lipo3000 | HepG2 | 0.50 | 0.08 |
| Lipo3000 | RAW264.7 | 0.60 | 0.09 |
Data synthesized from a comprehensive comparative analysis of transfection reagents.[1] The expression level of GAPDH mRNA was quantified by qPCR and normalized to β-actin. The results were then normalized to untreated cells using the ΔΔCt method.
Optimizing siRNA Concentration for Effective Knockdown
The following table illustrates the dose-dependent effect of an E6-targeting siRNA on its target mRNA levels in C33-A cells, as quantified by a competitive qPCR method.
Table 3: Dose-Dependent Knockdown of E6 mRNA with Varying siRNA Concentrations
| E6-siRNA-1 Concentration (nM) | Relative E6 mRNA Level (Arbitrary Units) | Standard Deviation |
| 3.125 | 0.85 | 0.09 |
| 6.25 | 0.65 | 0.07 |
| 12.5 | 0.40 | 0.05 |
| 25 | 0.20 | 0.03 |
| 50 | 0.12 | 0.02 |
| 100 | 0.08 | 0.01 |
| 200 | 0.06 | 0.01 |
| 400 | 0.05 | 0.01 |
Data adapted from a study on the quantification of siRNA using competitive qPCR.[6][7] The relative mRNA levels were determined by the increase in Ct value in the presence of competing siRNA.
Experimental Protocols
siRNA Transfection Protocol (General Guideline)
This protocol provides a general framework for siRNA transfection in a 6-well plate format. It is essential to optimize conditions for each specific cell line and siRNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
siRNA (target-specific and non-targeting control)
-
Transfection reagent (e.g., RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., 25-100 pmol) in 250 µL of serum-free medium in an RNase-free tube. Mix gently.
-
In a separate RNase-free tube, dilute the optimized volume of transfection reagent (e.g., 5 µL of RNAiMAX) in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add 2.5 mL of fresh, complete culture medium to each well.
-
Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Harvesting for RNA extraction: After the desired incubation period, aspirate the medium and wash the cells with PBS. Proceed with RNA extraction.
Quantitative RT-PCR (qPCR) Protocol for Knockdown Validation
This protocol outlines the steps for quantifying mRNA levels following siRNA transfection using a two-step RT-qPCR approach.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture in a qPCR plate. For each sample, set up reactions in triplicate for both the target gene and the reference gene. A typical reaction mixture includes:
-
qPCR master mix
-
Forward primer (final concentration 200-500 nM)
-
Reverse primer (final concentration 200-500 nM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize to the reference gene: ΔCt = Ct(target gene) - Ct(reference gene)
-
Normalize to the control sample (e.g., non-targeting siRNA): ΔΔCt = ΔCt(siRNA-treated sample) - ΔCt(control sample)
-
Calculate the fold change (relative expression): Fold Change = 2^(-ΔΔCt)
-
-
The percentage of knockdown can be calculated as: (1 - Fold Change) * 100%.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for siRNA Knockdown Validation
The following diagram illustrates the key steps involved in validating siRNA-mediated gene knockdown using qPCR.
Caption: Workflow for siRNA knockdown validation by qPCR.
Example Signaling Pathway: EGFR-MAPK Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers, making it a frequent target for siRNA-based therapies. Upon ligand binding, EGFR activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
The diagram below depicts a simplified EGFR-MAPK signaling pathway and illustrates how siRNA can be used to target key components like EGFR, leading to the inhibition of downstream signaling.
Caption: Simplified EGFR-MAPK signaling pathway with siRNA targeting.
Validation of EGFR knockdown by qPCR would involve measuring the mRNA levels of EGFR following transfection with EGFR-specific siRNA.[8][9] Successful knockdown would be expected to result in a significant reduction in EGFR mRNA. Furthermore, the functional consequence of this knockdown could be assessed by examining the expression of downstream target genes regulated by the MAPK pathway.[10]
References
- 1. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 2. qiagen.com [qiagen.com]
- 3. Comparison of Transfection Reagents: siRNA and DNA | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 6. Quantification of siRNA using competitive qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of RT-qPCR primer position on EGFR interference efficacy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-interfering RNA-mediated silencing of the MAPK p42 gene induces dual effects in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of radixin expression in normal vs tumor tissue
For Immediate Release
A comprehensive analysis of radixin expression reveals a significant disparity between normal and cancerous tissues, highlighting its potential as a diagnostic marker and therapeutic target. This guide provides an in-depth comparison of this compound expression levels, the underlying molecular mechanisms, and the experimental data supporting these findings for researchers, scientists, and drug development professionals.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a crucial role in linking the actin cytoskeleton to the plasma membrane, thereby influencing cell adhesion, migration, and signal transduction.[1] Its expression is often dysregulated in various malignancies, with the nature of this alteration—upregulation or downregulation—being highly dependent on the type of cancer.[2]
Comparative Analysis of this compound Expression
Quantitative analysis across multiple cancer types demonstrates a consistent pattern of altered this compound expression in tumor tissues compared to their normal counterparts. While some cancers exhibit a marked increase in this compound levels, others show a significant reduction.
| Cancer Type | Tissue Type | This compound mRNA Expression Level | This compound Protein Expression Level | Reference |
| Colon Cancer | Normal Colonic Epithelial Cells (NCM460) | Baseline | Baseline | [2] |
| Colon Cancer Cell Lines (HT-29, Caco-2, HCT116, LoVo) | Significantly Increased | Markedly Increased | [2] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Normal Pancreatic Tissue | Baseline | Not specified | [3] |
| PDAC Tumor Tissue | Moderately Higher | Not specified | [3] | |
| Breast Cancer | Normal Breast Tissue | Higher Levels | Positive Staining | [4] |
| Breast Tumor Tissue | Low Levels in patients with metastasis | Loss of Staining Pattern | [4] | |
| Prostate Cancer | Normal Donor Prostate (NDP) | Not specified | Higher Staining Score than PCa | [5][6] |
| Benign Prostatic Hyperplasia (BPH) | Not specified | Higher Staining Score than PCa | [5][6] | |
| High-Grade Prostatic Intraepithelial Neoplasia (HGPIN) | Not specified | Significantly Higher Staining than PCa | [5][6] | |
| Prostatic Adenocarcinoma (PCa) | Not specified | Lower Staining Score than HGPIN | [5][6] | |
| Normal Tissue Adjacent to Adenocarcinoma (NAC) | Not specified | Lower Staining Score than HGPIN | [5][6] |
The Role of this compound in Cancer-Associated Signaling Pathways
This compound's impact on cancer progression is intimately linked to its involvement in various signaling pathways. In colon cancer, for instance, this compound promotes invasion and migration by activating the Rac1-ERK pathway, which in turn upregulates the production of matrix metalloproteinase-7 (MMP-7), an enzyme crucial for breaking down the extracellular matrix.[2]
Furthermore, this compound has been implicated in conferring drug resistance in cancer cells by regulating the expression and localization of multidrug resistance-associated proteins like MRP2 and P-glycoprotein (P-gp).[7] It also plays a role in immune evasion by controlling the surface localization of the immune checkpoint protein PD-L1 and the "don't eat me" signal protein CD47.[3][7][8]
Experimental Methodologies
The findings presented in this guide are based on a variety of well-established experimental techniques. A general workflow for analyzing this compound expression is outlined below.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from normal and tumor tissues or cells.[2] Reverse transcription is performed to synthesize cDNA, followed by real-time PCR using primers specific for the this compound gene and a housekeeping gene (e.g., β-actin) for normalization.[2] The relative expression of this compound mRNA is then calculated using the 2-ΔΔCt method.[2][9]
Western Blot Analysis
Protein lysates are prepared from tissue or cell samples, and protein concentrations are determined.[2] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][10] The membrane is then incubated with a primary antibody against this compound, followed by a secondary antibody.[2][10] Protein bands are visualized, and their intensity is quantified.[2][10]
Immunohistochemistry (IHC)
Tissue sections are deparaffinized and rehydrated.[5] Antigen retrieval is performed, and the sections are incubated with a primary antibody against this compound.[5] A secondary antibody and a detection system are used to visualize this compound expression and localization within the tissue.[5] Staining intensity is then scored.[5]
Conclusion
The differential expression of this compound in normal versus tumor tissues, coupled with its integral role in key cancer-related signaling pathways, underscores its significance in oncology research. The methodologies detailed herein provide a robust framework for further investigation into this compound as a biomarker for cancer diagnosis and prognosis, and as a potential target for novel therapeutic interventions. Further research is warranted to fully elucidate the context-dependent functions of this compound in different cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances Colon Cancer Cell Invasion by Increasing MMP-7 Production via Rac1-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Membrane Localization of Innate Immune Checkpoint Molecule CD47 Is Regulated by this compound in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the ERM family members (ezrin, this compound and moesin) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical staining of this compound and moesin in prostatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical staining of this compound and moesin in prostatic adenocarcinoma - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative real-time PCR: a powerful ally in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Radixin vs. Moesin: Unraveling the Superior Biomarker for Glioblastoma
While both radixin and moesin (B1176500) belong to the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane, their expression and functional significance in the context of glioblastoma appear to differ significantly. A key study directly comparing the expression of all three ERM proteins in glioma samples revealed a marked increase in moesin expression in glioblastoma compared to lower-grade gliomas. In contrast, the same study reported no significant differences in the expression levels of this compound or ezrin[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on moesin and the limited data available for this compound in glioblastoma.
Table 1: Expression Levels of Moesin and this compound in Glioblastoma
| Marker | Finding | Tissue/Cell Type | Method | Reference |
| Moesin | Marked expression increase in glioblastoma compared with lower-grade gliomas. | 10 lower-grade glioma and 7 glioblastoma patient tissues. | Western Blot | [1] |
| Gradual increase of moesin staining in gliomas of increasing severity (Grades 2 to 4). | Glioma tissue microarray. | Immunohistochemistry | [2] | |
| Increased moesin levels in all 10 tested glioblastoma cell lines compared to normal human astrocytes. | Human glioblastoma cell lines and normal human astrocytes. | Western Blot | [2] | |
| Overexpression of moesin in all 6 GBM tissues analyzed. | Glioblastoma patient tissues. | Quantitative Proteomics (iTRAQ) | [3] | |
| This compound | No significant differences in expression between glioblastoma and lower-grade gliomas. | 10 lower-grade glioma and 7 glioblastoma patient tissues. | Western Blot | [1] |
| No significant differential expression in GBMs in comparison to non-malignant brain tissue. | Glioblastoma patient tissues. | Quantitative Proteomics (iTRAQ) | [3] |
Table 2: Functional and Prognostic Significance
| Marker | Functional Role in Glioblastoma | Prognostic Value in Glioblastoma | Reference |
| Moesin | Induces proliferation, invasion, and migration of glioblastoma cells. | High expression is associated with poor patient survival. | [4][5] |
| Promotes radioresistance in glioblastoma cells. | Elevated levels correlate with poor clinical outcomes. | [5] | |
| This compound | Suppression may be associated with reduced cell migration and invasion in the U251 glioblastoma cell line. | Not clearly established in glioblastoma patients. | [1] |
Signaling Pathways
Moesin's Role in Wnt/β-Catenin Signaling
Moesin has been shown to play a crucial role in the activation of the Wnt/β-catenin signaling pathway, a key pathway in cancer development and progression. Moesin interacts with the cell surface receptor CD44, which leads to the stabilization and nuclear translocation of β-catenin, thereby promoting the transcription of genes involved in cell proliferation and survival[6].
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of moesin in hyaluronan induced cell migration in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Moesin silencing enhances the radiosensitivity of glioblastoma by inhibiting DNA damage repair via CD44/AKT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moesin is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
Radixin's Dichotomous Role in Cancer: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive new guide details the multifaceted role of radixin, a key cytoskeletal protein, across various cancer cell lines. This publication offers a valuable resource for researchers, scientists, and drug development professionals, providing a comparative analysis of this compound's expression, function, and involvement in critical signaling pathways. The guide presents quantitative data in structured tables, detailed experimental protocols, and clear visualizations of molecular interactions and experimental workflows.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, acts as a crucial linker between the plasma membrane and the actin cytoskeleton. Its involvement in cell adhesion, migration, and signal transduction has implicated it as a significant player in cancer progression. However, its specific role can vary dramatically between different cancer types, sometimes acting as a tumor promoter and other times as a suppressor. This guide provides an in-depth comparison of this compound's function in colon, gastric, pancreatic, liver, glioma, lung, and breast cancer cell lines.
Quantitative Analysis of this compound Expression and Function
The expression level of this compound and its subsequent impact on cancer cell behavior differ significantly across various malignancies. The following tables summarize key quantitative findings from multiple studies.
Table 1: Relative this compound Expression in Cancer Cell Lines Compared to Non-Malignant Controls
| Cancer Type | Cell Line(s) | Relative this compound mRNA Expression | Relative this compound Protein Expression | Reference |
| Colon Cancer | HT-29, Caco-2, HCT116, LoVo | Markedly Increased | Markedly Increased | [1] |
| Gastric Cancer | SGC-7901 | - | This compound expression confirmed | [2] |
| Pancreatic Cancer | PANC-1 | - | This compound expression confirmed | [3] |
| Liver Cancer | HepG2 | - | This compound expression confirmed | [4] |
| Glioma | U251 | High Expression | High Expression | [5] |
| Lung Carcinoma | A549 | - | This compound expression confirmed | [4] |
| Breast Carcinoma | MDA-MB-453 | - | This compound expression confirmed | [4] |
Table 2: Effects of this compound Knockdown on Cancer Cell Proliferation, Migration, and Invasion
| Cancer Type | Cell Line(s) | Effect on Proliferation | Effect on Migration | Effect on Invasion | Reference | | :--- | :--- | :--- | :--- | :--- | | Colon Cancer | HCT116, LoVo | - | Suppressed | Suppressed |[1] | | Gastric Cancer | SGC-7901 | No significant difference | Reduced by ~65% | Reduced by ~60% |[2] | | Pancreatic Cancer | PANC-1 | Inhibited | - | Inhibited |[3] | | Glioma | U251 | - | Inhibited | Inhibited |[5] |
Signaling Pathways Modulated by this compound
This compound's influence on cancer progression is mediated through its interaction with and regulation of various signaling pathways.
In colon cancer , this compound has been shown to enhance cell invasion and migration by activating the Rac1-ERK pathway, which in turn increases the production of matrix metalloproteinase-7 (MMP-7), an enzyme crucial for breaking down the extracellular matrix.[1]
In gastric cancer , knockdown of this compound suppresses metastasis by up-regulating E-cadherin. This effect is mediated through the NF-κB/Snail pathway. Specifically, this compound depletion leads to the nuclear exclusion of NF-κB, which reduces the expression of the transcriptional repressor Snail, thereby increasing E-cadherin expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in cancer cells.
Western Blot Analysis for Protein Expression
This protocol is used to determine the relative expression levels of this compound, phosphorylated ERK (p-ERK), total ERK, E-cadherin, and Snail.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-radixin, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Snail) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
For p-ERK and total ERK, the membrane can be stripped and re-probed.[6]
-
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells.[8][9][10]
-
Cell Preparation:
-
Starve cells in serum-free medium for 24 hours.
-
-
Assay Setup:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed 5 x 10⁴ (for migration) or 1 x 10⁵ (for invasion) cells in serum-free medium into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate at 37°C for 12-48 hours.
-
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Immunofluorescence for NF-κB Nuclear Translocation
This method visualizes the subcellular localization of NF-κB.[11][12][13][14]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Apply experimental treatments as required.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-NF-κB p65 antibody (1:500 dilution) for 1 hour at room temperature.[13]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Conclusion
The role of this compound in cancer is complex and context-dependent. In some cancers, such as colon and glioma, high levels of this compound are associated with increased malignancy.[1][5] Conversely, in other contexts, its role may be different. This guide highlights the importance of studying this compound in a variety of cancer cell lines to fully understand its function and to develop targeted therapeutic strategies. The provided data and protocols offer a solid foundation for further research into this critical protein.
References
- 1. This compound Enhances Colon Cancer Cell Invasion by Increasing MMP-7 Production via Rac1-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Knockdown of this compound by RNA interference suppresses the growth of human pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. Transwell Migration/Invasion Assay [bio-protocol.org]
- 11. arigobio.com [arigobio.com]
- 12. biotium.com [biotium.com]
- 13. fivephoton.com [fivephoton.com]
- 14. ptglab.com [ptglab.com]
Does radixin have unique functions apart from other ERMs?
While radixin, along with ezrin and moesin (B1176500), belongs to the highly homologous Ezrin-Radixin-Moesin (ERM) family of proteins, it exhibits distinct functions critical to specific cellular and physiological processes. As linkers between the actin cytoskeleton and the plasma membrane, ERM proteins are fundamental to maintaining cell structure and mediating signal transduction.[1] However, extensive research has revealed that this compound is not merely redundant but possesses unique roles in endothelial barrier regulation, hearing, and the surface expression of key immune regulatory molecules. This guide provides a comparative analysis of this compound's functions against its family members, supported by experimental data, to highlight its unique contributions.
Opposing Roles in Endothelial Permeability
A key distinguishing function of this compound is its role in regulating endothelial barrier integrity, where it acts in opposition to moesin. Thrombin, an inflammatory agonist, disrupts the endothelial cell (EC) barrier, leading to increased permeability. Studies utilizing small interfering RNA (siRNA) to deplete individual ERM proteins have shown that while moesin promotes this barrier dysfunction, this compound plays a protective role.
Comparative Data on Endothelial Barrier Function
The differential effects of ERM protein depletion on endothelial barrier function were quantified by measuring transendothelial electrical resistance (TER), where a decrease in TER signifies increased permeability.
| Treatment Condition | Peak Decrease in TER (% of control) | Description of Effect |
| Control (ns siRNA) + Thrombin | 100% | Baseline thrombin-induced hyperpermeability. |
| siMoesin + Thrombin | ~50% | Attenuated thrombin-induced hyperpermeability, indicating moesin promotes barrier disruption. |
| sithis compound + Thrombin | ~120% | Augmented the initial decrease in TER, suggesting this compound opposes barrier disruption and helps in its maintenance.[2] |
| siEzrin + Thrombin | ~75% | Partially attenuated thrombin-induced hyperpermeability.[2] |
| siPan-ERM + Thrombin | ~40% | Significant attenuation, similar to siMoesin, highlighting the dominant role of moesin in this context.[2] |
Experimental Protocols
siRNA Knockdown of ERM Proteins in Endothelial Cells
-
Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAEC) are cultured to 50-60% confluence in complete medium.
-
Transfection Preparation: For each well of a 24-well plate, siRNA duplexes (10 nM final concentration) for ezrin, this compound, moesin, or a non-specific control are diluted in Opti-MEM® I Reduced Serum Medium. Lipofectamine® RNAiMAX transfection reagent is also diluted in Opti-MEM®.
-
Complex Formation: The diluted siRNA and Lipofectamine® RNAiMAX are combined and incubated at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: The complexes are added to the HPAEC, and the cells are incubated for 48-72 hours at 37°C.
-
Verification of Knockdown: Protein levels of ezrin, this compound, and moesin are assessed by Western blotting to confirm specific and efficient knockdown.[2][3]
Transendothelial Electrical Resistance (TER) Measurement
-
Cell Plating: HPAEC are seeded onto gold microelectrodes in specialized electrode arrays.
-
TER Monitoring: The resistance across the endothelial monolayer is continuously measured using an electric cell-substrate impedance sensing (ECIS) system.
-
Baseline Measurement: A stable baseline TER is established before the experiment.
-
Thrombin Challenge: After siRNA transfection, thrombin (0.5 U/ml) is added to the cells.
-
Data Acquisition: TER is monitored for at least 2 hours after thrombin addition. The percentage decrease in TER from the baseline is calculated to quantify endothelial barrier permeability.[2]
Signaling Pathway
The differential regulation of endothelial permeability by ERM proteins involves complex signaling downstream of protease-activated receptors (PARs).
Essential and Non-Redundant Role in Hearing
This compound is uniquely essential for the proper function and maintenance of stereocilia, the mechanosensory organelles of hair cells in the inner ear. While ezrin is present in developing stereocilia, only this compound is enriched in the mature structures.[4][5] this compound-deficient mice exhibit profound deafness due to the progressive degeneration of cochlear stereocilia after the onset of hearing.[4] In contrast, ezrin and moesin cannot compensate for the loss of this compound in this context.
Comparative Data on Auditory Function
Auditory function is assessed by measuring sound-evoked electrical potentials. In this compound-deficient or inhibited models, these potentials are significantly reduced.
| Genotype/Condition | Auditory Brainstem Response (ABR) Threshold | Stereocilia Morphology | Phenotype |
| Wild-type | Normal | Intact and organized | Normal hearing. |
| This compound Knockout (Rdx -/-) | Severely elevated / No response | Progressive degeneration after P14 | Profound deafness.[4] |
| This compound Inhibition | Decreased sound-evoked potentials | Acutely unaffected | Impaired mechanotransduction.[6] |
Experimental Protocols
Auditory Brainstem Response (ABR) Measurement
-
Animal Preparation: Mice are anesthetized, and subdermal needle electrodes are placed at the vertex (active), mastoid (reference), and hind limb (ground).
-
Sound Stimuli: Tone pips of varying frequencies (e.g., 8, 16, 32 kHz) are delivered to the ear canal via a calibrated speaker.
-
Signal Recording: Electrical responses from the auditory nerve and brainstem are recorded and amplified.
-
Threshold Determination: The ABR threshold is defined as the lowest sound intensity that elicits a discernible response waveform.[7]
Immunocytochemistry of Hair Cell Stereocilia
-
Tissue Preparation: The cochleae are dissected and fixed with paraformaldehyde. The organ of Corti is carefully isolated.
-
Immunostaining: The tissue is permeabilized and incubated with primary antibodies specific for this compound and ezrin. Subsequently, fluorescently labeled secondary antibodies are applied.
-
Imaging: The stained preparations are mounted and imaged using confocal microscopy to visualize the localization of ERM proteins within the stereocilia.[5]
Experimental Workflow
The workflow to determine this compound's role in hearing involves a combination of genetic models and functional assays.
Unique Regulation of CD47 Surface Expression
This compound plays a singular role in maintaining the plasma membrane localization of CD47, an important "don't eat me" signal overexpressed on many cancer cells. While all three ERM proteins can be found in proximity to CD47, only the depletion of this compound leads to a significant reduction in its surface expression. This suggests that this compound is the principal scaffold protein for CD47.[8][9][10]
Comparative Data on CD47 Surface Expression
The specific effect of this compound on CD47 localization was demonstrated using flow cytometry to quantify the mean fluorescence intensity (MFI) of surface-labeled CD47 after siRNA-mediated knockdown of each ERM protein in pancreatic and cervical cancer cell lines.
| siRNA Treatment | Relative CD47 MFI (% of control) | Effect on CD47 Surface Expression |
| Control (NC siRNA) | 100% | No change. |
| siEzrin | ~95-100% | No significant change.[9] |
| sithis compound | ~50-60% | Significant decrease.[9][11] |
| siMoesin | ~95-100% | No significant change (in cell lines where moesin is expressed).[8] |
Experimental Protocols
Flow Cytometry for Surface CD47
-
Cell Preparation: Following siRNA transfection, cells are harvested and washed.
-
Antibody Staining: Cells are incubated with an allophycocyanin (APC)-labeled anti-CD47 antibody on ice to label surface-expressed CD47.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated and normalized to the control group to quantify the relative surface expression of CD47.[11]
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-CD47 antibody, which is coupled to magnetic or agarose (B213101) beads.
-
Complex Pulldown: The antibody-bead complexes, along with CD47 and its binding partners, are precipitated from the lysate.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with antibodies against this compound, ezrin, and moesin to detect interaction.[12][13]
Logical Relationship
The unique dependence of CD47 surface localization on this compound highlights a specific protein-protein interaction that is not shared with other ERM family members.
References
- 1. Conformational activation of this compound by G13 protein alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ezrin/radixin/moesin proteins differentially regulate endothelial hyperpermeability after thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound deficiency causes deafness associated with progressive degeneration of cochlear stereocilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a constituent of stereocilia in hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cochlear function in Prestin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates the plasma membrane localization of CD47 in human uterine cervical adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Membrane Localization of Innate Immune Checkpoint Molecule CD47 Is Regulated by this compound in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Membrane Localization of Innate Immune Checkpoint Molecule CD47 Is Regulated by this compound in Human Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Radixin Proteomics Data with Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative proteomics and western blotting for the analysis of radixin protein expression. It includes a detailed examination of experimental methodologies, a comparative data analysis, and visual representations of the underlying biological and experimental workflows. This document is intended to assist researchers in designing and interpreting experiments that involve the cross-validation of this compound expression data obtained from these two widely used techniques.
Quantitative Data Comparison: this compound Expression
The following table summarizes hypothetical quantitative data for this compound expression in a cancer cell line (e.g., human gastric carcinoma cells) under control conditions and following treatment with a therapeutic agent. The data illustrates a typical scenario where proteomics, using mass spectrometry (MS), provides a broad, high-throughput quantification, while western blotting offers a targeted validation.
| Condition | Mass Spectrometry (Relative Abundance) | Western Blot (Normalized Intensity) | Fold Change (MS) | Fold Change (WB) |
| Control | 1.00 | 1.00 | - | - |
| Treatment A | 0.65 | 0.72 | 0.65 | 0.72 |
| Treatment B | 1.42 | 1.35 | 1.42 | 1.35 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the experimental system and specific protocols.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established laboratory practices and information from various scientific resources.
Quantitative Mass Spectrometry (Proteomics)
1. Sample Preparation:
-
Cell Lysis: Human gastric carcinoma cells were cultured to 80% confluency and treated with the respective therapeutic agents or a vehicle control. Cells were harvested and lysed in a buffer containing 7 M urea, 2 M thiourea, 4% CHAPS, and a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysate was determined using a Bradford assay.
-
Protein Digestion: For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.
-
Peptide Cleanup: The resulting peptides were desalted and concentrated using C18 solid-phase extraction cartridges.
2. LC-MS/MS Analysis:
-
Chromatography: Peptides were separated using a nano-liquid chromatography (nanoLC) system on a C18 reversed-phase column with a linear gradient of acetonitrile.
-
Mass Spectrometry: The eluted peptides were analyzed on a high-resolution Orbitrap mass spectrometer. Data was acquired in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for fragmentation.
3. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant). Peptides were identified by searching against a human protein database. Label-free quantification (LFQ) was used to determine the relative abundance of this compound across the different conditions.
Western Blot Analysis
1. Sample Preparation:
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Total protein concentration was determined using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample were separated on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for this compound (e.g., rabbit anti-radixin). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used for normalization.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
Signal Detection: The chemiluminescent signal was detected using an imaging system.
-
Densitometry: The intensity of the bands corresponding to this compound and the housekeeping protein were quantified using image analysis software. The this compound signal was normalized to the housekeeping protein signal to account for loading differences.
Visualizing this compound's Role and Experimental Validation
The following diagrams illustrate a key signaling pathway involving this compound and the experimental workflow for cross-validating proteomics and western blot data.
Caption: A simplified signaling pathway illustrating the activation of this compound and its role in linking the actin cytoskeleton to membrane proteins, thereby influencing cell migration and potentially contributing to tumor progression.
Caption: The experimental workflow for the cross-validation of this compound proteomics data with western blotting, from sample preparation to comparative data analysis.
Unraveling the Functional Divergence of Radixin Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between protein isoforms is critical for elucidating complex cellular processes and identifying targeted therapeutic strategies. Radixin, a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins, serves as a crucial linker between the plasma membrane and the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, and signal transduction. While the general functions of this compound are well-documented, the specific roles of its various isoforms, arising from alternative splicing of the RDX gene, are less understood. This guide provides a comprehensive comparison of known this compound isoforms, summarizing available experimental data on their functional distinctions.
Structural Overview of this compound Isoforms
The human RDX gene gives rise to multiple transcript variants, resulting in several potential protein isoforms. The canonical isoform (Isoform 1) is a 583-amino acid protein characterized by an N-terminal FERM (4.1, Ezrin, this compound, Moesin) domain, a central alpha-helical coiled-coil domain, and a C-terminal tail that contains an F-actin binding site. Alternative splicing can lead to variations in these domains, potentially altering protein-protein interactions, subcellular localization, and overall function.
Below is a summary of the primary human this compound isoforms as documented in the UniProt database.
| Isoform Designation | UniProt Accession | Length (Amino Acids) | Key Structural Features |
| Isoform 1 (Canonical) | P35241 | 583 | Full-length protein with FERM, alpha-helical, and C-terminal domains. |
| Isoform 2 | A0A2R8Y7M3 | 534 | Lacks a portion of the C-terminal region compared to isoform 1. |
| Isoform 3 | A0A2R8Y5S7 | 590 | Contains an insertion within the N-terminal region. |
| Isoform 4 | A0A2R8Y5P0 | 115 | Truncated protein, consisting mainly of a portion of the FERM domain. |
| Isoform 5 | A0A2R8Y4H6 | 152 | Truncated protein with a unique C-terminus. |
Functional Differences and Experimental Evidence
While direct comparative studies on all this compound isoforms are limited, existing research provides insights into their potential functional divergence. The majority of functional data pertains to the canonical isoform, which is often studied in the broader context of the ERM protein family. However, studies involving knockdown or overexpression of total this compound, as well as the analysis of splice variants in disease, offer clues to isoform-specific roles.
Protein-Protein Interactions and Subcellular Localization
The FERM domain of this compound is critical for its interaction with integral membrane proteins, while the C-terminal domain binds to F-actin. Variations in these domains among isoforms are predicted to alter their binding affinities and partners, consequently affecting their subcellular localization and function.
| Feature | Isoform 1 (Canonical) | Other Isoforms (Predicted) | Supporting Experimental Data |
| Actin Binding | Established interaction via the C-terminal domain. | Isoform 2, with a truncated C-terminus, may have altered actin-binding affinity. Truncated isoforms (4 and 5) lacking the C-terminal domain are unlikely to bind actin directly. | Co-localization studies show canonical this compound at actin-rich structures like microvilli and cell-cell junctions.[1] Functional studies of truncated this compound constructs demonstrate the necessity of the C-terminal domain for cytoskeletal interaction.[2] |
| Membrane Protein Binding | Binds to various membrane proteins including CD44, ICAMs, and MRP2 via its FERM domain.[2][3] | Isoform 3, with an N-terminal insertion, and truncated isoforms (4 and 5) may exhibit altered or novel binding partners due to modifications in the FERM domain. | Co-immunoprecipitation and yeast two-hybrid screens have identified numerous binding partners for the canonical this compound FERM domain.[4] The functional consequences of alternative splicing in the FERM domain are an active area of research for many protein families.[5][6][7] |
| Subcellular Localization | Primarily localized at the plasma membrane, particularly in apical microvilli, cell adhesion sites, and cleavage furrows during mitosis.[8][9] | Isoforms lacking the C-terminal actin-binding domain may exhibit a more diffuse cytoplasmic localization.[2] Isoforms with altered FERM domains could be targeted to different membrane microdomains. | Immunofluorescence studies consistently show the localization of this compound at the cell periphery. Overexpression of N-terminal fragments of this compound results in a diffuse cytoplasmic distribution.[2] |
Regulation of Cell Signaling and Morphology
This compound is a key regulator of signaling pathways that control cell shape, migration, and adhesion. Its function is tightly regulated by phosphorylation and by its interaction with signaling molecules.
dot
Figure 1. Simplified signaling pathway illustrating the activation and function of canonical this compound.
| Function | Isoform 1 (Canonical) | Other Isoforms (Potential Differences) | Supporting Experimental Data |
| Cell Migration | Plays a crucial role in promoting cell migration by regulating Rac1-mediated epithelial polarity and the formation of adherens junctions.[1] | Isoforms with altered actin or membrane binding capabilities would likely have different effects on cell migration. Truncated isoforms could potentially act as dominant-negatives by competing for binding partners without being able to link to the cytoskeleton.[10] | RNA interference-mediated knockdown of total this compound inhibits cell migration in various cancer cell lines.[4] Studies on other protein families have shown that splice variants can have dominant-negative effects.[10] |
| Post-translational Modifications | Phosphorylation of a conserved threonine residue in the C-terminal domain (Thr564) is a key activation step that disrupts the intramolecular association between the N- and C-termini, allowing for binding to actin and membrane proteins.[4] | Isoform 2, lacking a portion of the C-terminus that includes the conserved phosphorylation site, would be regulated differently. Other isoforms may have unique post-translational modification sites, leading to alternative regulatory mechanisms. | Mass spectrometry-based proteomics can identify post-translational modifications on specific isoforms.[11] |
Experimental Protocols for Differentiating this compound Isoform Functions
Distinguishing the specific functions of highly homologous protein isoforms presents a significant experimental challenge. The following methodologies are crucial for elucidating the unique roles of each this compound isoform.
Isoform-Specific Quantification
1. Mass Spectrometry-Based Proteomics:
-
Selected Reaction Monitoring (SRM): This targeted mass spectrometry approach allows for the quantification of specific peptides that are unique to each this compound isoform. By synthesizing stable isotope-labeled versions of these unique peptides as internal standards, the absolute or relative abundance of each isoform in a complex biological sample can be determined with high specificity and sensitivity.[3]
-
Data-Independent Acquisition (DIA): A comprehensive mass spectrometry method that can be used for isoform discovery and quantification without the need for prior selection of target peptides.
dot
Figure 2. Workflow for isoform-specific protein quantification using Selected Reaction Monitoring (SRM).
2. Isoform-Specific Antibodies:
-
The generation of antibodies that specifically recognize unique epitopes present in each this compound isoform is a powerful tool for their individual detection and characterization.[12][13] These antibodies can be used in a variety of applications:
-
Western Blotting: To determine the expression levels of each isoform in different tissues and cell lines.
-
Immunofluorescence/Immunohistochemistry: To visualize the specific subcellular localization of each isoform.
-
Immunoprecipitation: To isolate specific isoforms and identify their unique binding partners.
-
Functional Characterization of Splice Variants
1. Minigene Splicing Assays:
-
To experimentally validate the splicing patterns of the RDX gene and to produce specific isoforms for functional studies, minigene constructs can be transfected into cultured cells.[14][15] These constructs typically contain the genomic region of interest, including exons and flanking intronic sequences. Analysis of the resulting mRNA transcripts by RT-PCR and sequencing can confirm the production of specific splice variants.
2. Overexpression of Individual Isoforms:
-
Cloning the coding sequences of individual this compound isoforms into expression vectors allows for their overexpression in cultured cells. This enables the study of the specific effects of each isoform on cellular processes such as:
-
Cell morphology and cytoskeletal organization: Assessed by fluorescence microscopy of cytoskeletal markers.
-
Cell migration and invasion: Quantified using transwell migration assays or wound healing assays.
-
Protein-protein interactions: Investigated by co-immunoprecipitation followed by mass spectrometry to identify isoform-specific binding partners.
-
References
- 1. RDX this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Molecular dissection of this compound: distinct and interdependent functions of the amino- and carboxy-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative isoform-profiling of highly diversified recognition molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Roles in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional consequences of developmentally regulated alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Diverse Functional and Regulatory Consequences of Alternative Splicing in Development and Disease [frontiersin.org]
- 7. Exploring the Diverse Functional and Regulatory Consequences of Alternative Splicing in Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Monoallelic loss of the F-actin-binding protein this compound facilitates startle reactivity and pre-pulse inhibition in mice [frontiersin.org]
- 10. GT198 Splice Variants Display Dominant-Negative Activities and Are Induced by Inactivating Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Sides of the Coin: Ezrin/Radixin/Moesin and Merlin Control Membrane Structure and Contact Inhibition [mdpi.com]
- 12. Generation of antibodies that are externally acting isoform-specific inhibitors of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoform specific antibodies [innovagen.com]
- 14. Experimental Assessment of Splicing Variants Using Expression Minigenes and Comparison with In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Digoxin: A Comprehensive Guide for Laboratory Professionals
A Note on "Radixin": Initial searches for "this compound" did not yield specific disposal procedures for a chemical of that name. It is presumed that the query may have intended to be for "Digoxin," a cardiac glycoside for which extensive safety and disposal information is available. This guide will proceed with detailed procedures for the proper disposal of Digoxin.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of potent compounds like Digoxin is a critical aspect of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of Digoxin, ensuring the protection of personnel and the environment.
Quantitative Data Summary for Digoxin
Understanding the properties of Digoxin is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C41H64O14 |
| Molecular Weight | 780.95 g/mol [1] |
| Appearance | White Solid[1][2] |
| Melting Point | 250°C (482°F)[1] |
| Oral LD50 (Rat) | 28.27 mg/kg[1] |
| Oral LD50 (Mouse) | 17.78 mg/kg[1] |
| Solubility | See solubility in water, methanol[1] |
Experimental Protocols for Safe Disposal
The following protocols provide a detailed methodology for the safe disposal of Digoxin waste. These steps are designed to mitigate risks and ensure compliance with general laboratory safety standards.
Personal Protective Equipment (PPE)
Before handling Digoxin for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]
Waste Segregation and Collection
Proper segregation of waste is the first step in safe disposal.
-
Solid Waste:
-
All disposable materials that have come into contact with Digoxin, such as gloves, weighing paper, and contaminated vials, should be considered hazardous waste.[3]
-
Place these materials in a designated, clearly labeled, and sealed hazardous waste container.[3][4] The container should be puncture-resistant and have a secure lid.[3]
-
-
Liquid Waste:
-
Sharps:
Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Digoxin," the approximate concentration and quantity, and the date of accumulation.[5]
-
Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic and drains.[5] Ensure that storage complies with all institutional and local regulations.
Spill and Decontamination Procedures
In the event of a Digoxin spill:
-
Evacuate the danger area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover drains and collect, bind, and pump off spills.
-
Carefully take up the material and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Avoid the generation of dust.
Final Disposal
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of hazardous chemical waste.[3]
-
Waste Pickup: Arrange for the collection of the sealed hazardous waste containers by a licensed hazardous waste disposal company, as coordinated by your EHS department.[3][5]
-
Documentation: Maintain a log of all Digoxin waste generated, including the date, quantity, and disposal method.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Digoxin waste in a laboratory setting.
Caption: Digoxin Disposal Workflow Diagram.
References
Essential Guide to Handling Radixin: A Procedural Overview for Laboratory Personnel
For researchers, scientists, and drug development professionals working with the cytoskeletal protein Radixin, adherence to proper safety and handling protocols is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound in a laboratory setting. While this compound is not classified as a hazardous substance requiring a formal Safety Data Sheet (SDS), it is prudent to follow standard laboratory practices for handling biological reagents.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent contamination and potential exposure. The recommended PPE includes:
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and contamination of the protein sample. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from accidental splashes of protein solutions or buffers. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from potential spills. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures the consistent and safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Proper storage is critical for maintaining the stability and functionality of recombinant this compound protein.
| Condition | Temperature | Duration | Notes |
| Upon Receipt | -20°C to -80°C | As per supplier | Lyophilized protein should be stored at low temperatures immediately upon arrival. |
| Long-term Storage | -20°C or -80°C | Up to 1 year | For lyophilized protein. Avoid repeated freeze-thaw cycles. |
| Short-term Storage | 4°C | Up to 1 week | For reconstituted protein in appropriate buffer. |
| Working Aliquots | -20°C or -80°C | Up to 3 months | Aliquots of reconstituted protein can be stored frozen for future use. |
Reconstitution Protocol
The following is a standard protocol for the reconstitution of lyophilized this compound protein.
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure that the lyophilized protein pellet is at the bottom.
-
Reconstitution: Add the appropriate volume of sterile, cold reconstitution buffer as recommended by the supplier. Common buffers include HEPES or PBS.
-
Dissolving: Gently swirl the vial or pipette the solution up and down to dissolve the protein completely. Avoid vigorous vortexing, as this can lead to protein denaturation.
-
Aliquoting: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the reconstituted protein into single-use volumes in low-protein-binding tubes.
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C.
Disposal Plan
All materials that have come into contact with this compound should be decontaminated and disposed of in accordance with institutional and local regulations for biological waste.
-
Solid Waste: Pipette tips, microfuge tubes, and gloves should be disposed of in a designated biohazard waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected and decontaminated, typically with a 10% bleach solution or another approved disinfectant, before disposal down the drain with copious amounts of water, as permitted by local regulations.
Safe Handling Workflow
The following diagram outlines the logical progression of steps for the safe handling of this compound in the laboratory.
Caption: A logical workflow for the safe handling of this compound protein.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
